molecular formula C13H15NO2 B1322602 Spiro[isochroman-1,4'-piperidin]-3-one CAS No. 252002-14-5

Spiro[isochroman-1,4'-piperidin]-3-one

Cat. No.: B1322602
CAS No.: 252002-14-5
M. Wt: 217.26 g/mol
InChI Key: UCWQMWXINXCTRR-UHFFFAOYSA-N
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Description

Spiro[isochroman-1,4'-piperidin]-3-one (CAS 252002-14-5) is a spirocyclic chemical compound with the molecular formula C13H15NO2 and serves as a valuable building block in medicinal chemistry and pharmacological research. Scientific literature highlights the significance of its structural analogs, specifically spiro[isochroman-3,4'-piperidin]-1-one, for their inhibitory activity on compound 48/80-induced histamine release from mast cells . This foundational research suggests the potential of the spiro[isochroman-piperidine] scaffold in developing compounds for modulating immune responses, with studies indicating that the lipophilicity of the substituent and the presence of the benzene moiety in the isochroman ring are critical for this biological activity . As a key intermediate, this compound is instrumental in the synthesis and structure-activity relationship (SAR) studies of more complex molecules targeting various biological pathways . The product is supplied with a specification of 98% purity . It is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols while handling this material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[4H-isochromene-1,4'-piperidine]-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-12-9-10-3-1-2-4-11(10)13(16-12)5-7-14-8-6-13/h1-4,14H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWQMWXINXCTRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=CC=CC=C3CC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00627357
Record name Spiro[2-benzopyran-1,4'-piperidin]-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252002-14-5
Record name Spiro[2-benzopyran-1,4'-piperidin]-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spiro[isochroman-1,4'-piperidin]-3-one CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Spiro[isochroman-1,4'-piperidin]-3-one for Drug Discovery Professionals

Abstract

This compound is a heterocyclic chemical entity featuring a unique spirocyclic fusion of an isochroman-3-one core and a piperidine ring. This rigid, three-dimensional architecture has garnered significant interest in medicinal chemistry. Spirocyclic scaffolds, in general, are increasingly utilized to address challenges in drug design by providing conformational constraint, which can lead to enhanced potency, greater selectivity, and improved physicochemical properties.[1][2] This guide serves as a comprehensive technical resource for researchers and drug development professionals, detailing the known properties, synthesis, and the significant potential of this compound as a scaffold in modern drug discovery. The document synthesizes available data to provide insights into its structure-activity relationships, potential therapeutic applications, and future research directions.

Introduction to the Spiro[isochroman-piperidine] Scaffold

The fusion of distinct molecular architectures into a single, conformationally restricted system is a powerful strategy in drug design. Spirocycles, characterized by a single atom shared between two rings, epitomize this concept. Their inherent three-dimensionality allows for a more precise spatial arrangement of functional groups, enabling more specific and high-affinity interactions with biological targets compared to their more flexible or planar counterparts.[2][3]

The spiro[isochroman-piperidine] framework is particularly noteworthy. The isochroman moiety is a privileged structure found in various natural products and pharmacologically active compounds, while the piperidine ring is one of the most ubiquitous N-heterocycles in approved pharmaceuticals. The combination of these two motifs in a spirocyclic arrangement, as seen in this compound, creates a novel chemical space with favorable pharmacokinetic properties, including the potential to cross the blood-brain barrier, making it an attractive scaffold for central nervous system (CNS) agents.[4] This guide focuses specifically on the 3-one derivative, exploring its fundamental characteristics and its application as a building block for novel therapeutics.

Physicochemical and Structural Properties

The foundational step in evaluating any chemical scaffold is to understand its core physicochemical properties. These data are critical for predicting behavior in both chemical reactions and biological systems.

Key Property Summary

The properties of the parent compound, this compound, are summarized below.

PropertyValueSource
CAS Number Not explicitly available, derivative CAS numbers existN/A
Molecular Formula C₁₃H₁₅NO₂PubChem[5]
Molecular Weight 217.26 g/mol PubChem[5]
IUPAC Name spiro[isochromane-1,4'-piperidin]-3-onePubChem[5]
Canonical SMILES C1CNCC12C3=CC=CC=C3CC(=O)O2PubChem[5]
Hydrogen Bond Donors 1PubChem[5]
Hydrogen Bond Acceptors 3PubChem[5]
Rotatable Bond Count 0PubChem[5]
Topological Polar S.A. 49.6 ŲPubChem[5]

Note: While a specific CAS number for the parent compound is not readily found in the initial search, CAS numbers for its hydrochloride salt (173943-98-1) and N-methyl derivative (153899-68-4) are documented, indicating the synthesis and study of this family of compounds.[6][7]

Structural Rationale in Drug Design

The spirocyclic nature of this molecule imparts significant conformational rigidity. This is a highly desirable trait in medicinal chemistry for several reasons.

  • Entropy Reduction: By locking the conformation of the piperidine and isochroman rings, the entropic penalty upon binding to a target protein is minimized, which can lead to a significant increase in binding affinity.

  • Vectorial Projection: The rigid 3D structure projects substituents into well-defined regions of space, allowing for precise probing of target binding pockets and optimizing selectivity.[2]

  • Novel IP Space: The unique architecture of spirocycles can lead to the discovery of compounds with novel intellectual property, a crucial consideration in drug development.[2]

cluster_0 Structural Advantages of the Spiro Scaffold cluster_1 Impact on Drug Properties Scaffold Spiro[isochroman- 1,4'-piperidin]-3-one Rigidity Conformational Rigidity Scaffold->Rigidity leads to 3D_Shape Defined 3D Vectoriality Scaffold->3D_Shape provides Novelty Novel Chemical Space Scaffold->Novelty occupies Entropy Lower Entropic Penalty (Higher Affinity) Rigidity->Entropy Selectivity Improved Target Selectivity 3D_Shape->Selectivity IP New Intellectual Property Novelty->IP

Caption: Logical flow of the benefits derived from the spirocyclic core.

Synthesis and Characterization

While a specific, published synthesis for this compound was not identified, a plausible and efficient synthetic route can be proposed based on established methodologies for related spirocyclic piperidines and isochromans.[8][9]

Proposed Synthetic Workflow

A logical approach would involve the condensation of a suitable phenethyl alcohol derivative with a piperidin-4-one precursor, followed by cyclization.

G start 2-(2-Hydroxyphenyl)acetic acid step1 Protection of Piperidine (e.g., Boc anhydride) start->step1 Starting Material step2 Esterification with Protected Piperidin-4-ol step1->step2 Intermediate A step3 Intramolecular Cyclization (e.g., Friedel-Crafts acylation) step2->step3 Intermediate B step4 Deprotection (e.g., TFA or HCl) step3->step4 Protected Spirocycle product This compound step4->product Final Product

Caption: Proposed high-level synthetic workflow for the target compound.

Representative Experimental Protocol

The following is a generalized, step-by-step protocol derived from common organic synthesis practices for analogous structures.

  • Step 1: Synthesis of the Ester Precursor:

    • To a solution of 2-(2-hydroxyphenyl)acetic acid (1.0 eq) in a suitable solvent like dichloromethane (DCM), add a coupling agent such as DCC or EDC (1.1 eq).

    • Add 1-Boc-4-hydroxypiperidine (1.0 eq) and a catalytic amount of DMAP.

    • Stir the reaction mixture at room temperature for 12-24 hours until completion, monitored by Thin Layer Chromatography (TLC).

    • Work up the reaction by filtering the urea byproduct, washing the organic layer with dilute acid, base, and brine, then drying over sodium sulfate and concentrating in vacuo. Purify via column chromatography to yield the ester intermediate.

  • Step 2: Intramolecular Friedel-Crafts Cyclization:

    • Dissolve the ester intermediate (1.0 eq) in a suitable solvent.

    • Under an inert atmosphere, add a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, and heat the mixture (e.g., 80-100 °C) for several hours.

    • Monitor the reaction by TLC for the consumption of starting material.

    • Upon completion, carefully quench the reaction by pouring it onto ice water and neutralizing with a base.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash, dry, and concentrate. Purify the crude product to obtain the N-Boc protected spirocycle.

  • Step 3: Deprotection:

    • Dissolve the purified N-Boc protected spirocycle in DCM.

    • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

    • Stir at room temperature for 1-4 hours.

    • Remove the solvent and excess acid under reduced pressure to yield the final product, often as a salt (e.g., hydrochloride or trifluoroacetate), which can be neutralized if the free base is required.

Characterization

Standard analytical techniques would be employed to confirm the structure and purity of the final compound:

  • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl (C=O) of the lactone and the N-H of the piperidine.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

Applications in Drug Discovery

The spiro[isochroman-piperidine] scaffold is a valuable starting point for developing modulators of various biological targets, particularly within the CNS. Its rigid structure is key to achieving high selectivity and potency.

Central Nervous System (CNS) Agents

The parent scaffold, Spiro[isochroman-1,4'-piperidine], has been identified as a key intermediate in the synthesis of pharmaceuticals targeting the CNS.[4] Its favorable properties suggest it can be functionalized to develop antipsychotic, antidepressant, or anxiolytic agents.[4] The conformational rigidity can enhance selectivity for specific receptor subtypes, reducing the off-target effects that often plague CNS drugs.

Histamine Release Inhibitors

Studies on related spiro[isochroman-piperidine] analogues have demonstrated their ability to inhibit histamine release from mast cells.[10][11] This suggests a potential application in treating allergic and inflammatory conditions. The structure-activity relationship (SAR) studies in this area indicate that the nature of the substituent on the piperidine nitrogen is critical for activity, providing a clear handle for optimization.[10]

General Medicinal Chemistry Applications

As a building block, this compound offers multiple points for diversification:

  • Piperidine Nitrogen: Can be alkylated, acylated, or used in reductive amination to introduce a wide variety of side chains for SAR exploration.

  • Aromatic Ring: Can be substituted to modulate electronic properties, solubility, and metabolic stability.

  • Carbonyl Group: Can be reduced to an alcohol or used as a handle for further chemical transformations.

Future Perspectives

This compound represents a promising yet underexplored scaffold. Future research should focus on several key areas:

  • Library Synthesis: Development of a diverse library of derivatives by modifying the piperidine nitrogen and the aromatic ring to screen against a wide range of biological targets.

  • Stereoselective Synthesis: As the spiro carbon is a chiral center, the development of stereoselective synthetic routes is crucial. Evaluating the individual enantiomers for biological activity is a critical step, as pharmacological activity often resides in a single stereoisomer.

  • Broader Biological Screening: Beyond CNS and histamine release, this scaffold should be tested against other target classes, such as ion channels, enzymes (e.g., kinases, proteases), and GPCRs, where rigid scaffolds have proven effective.

By leveraging its unique structural features, this compound and its derivatives hold considerable promise for the discovery of next-generation therapeutics.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22660714, this compound. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15548169, Spiro[isoindoline-1,4'-piperidin]-3-one. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14976643, 1'-Methylthis compound. Available from: [Link]

  • MySkinRecipes (n.d.). Spiro[isochroman-1,4'-piperidine]. Available from: [Link]

  • HPC Standards (n.d.). Spiro[isochroman-1, 4'-piperidine] hydrochloride, min 95%, 100 mg. Available from: [Link]

  • ChemBK (n.d.). SPIRO[ISOINDOLINE-1,4'-PIPERIDIN]-3-ONE HCL. Available from: [Link]

  • Yamato, M., et al. (1981). Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release. Journal of Medicinal Chemistry, 24(2), 194-8. Available from: [Link]

  • European Journal of Medicinal Chemistry (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Available from: [Link]

  • Yamato, M., et al. (1983). Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. III. Chemical & Pharmaceutical Bulletin, 31(2), 521-6. Available from: [Link]

  • MDPI (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Available from: [Link]

  • AWS (n.d.). Discovery of Antimycobacterial Spiro-piperidin-4-ones: An Atom Economic, Stereoselective Synthesis and Biological Intervention. Available from: [Link]

  • Kanno, H., et al. (1981). Synthesis and Biological Activity of Spiro[isocoumarin-Piperidines] and Related Compounds. I. Chemical & Pharmaceutical Bulletin, 29(2), 402-5. Available from: [Link]

  • MDPI (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Available from: [Link]

Sources

A Technical Guide to the Physicochemical Properties of Spiro[isochroman-1,4'-piperidin]-3-one: A Framework for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the core physicochemical properties of the novel spirocyclic compound, Spiro[isochroman-1,4'-piperidin]-3-one. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a strategic framework for the characterization of such compounds. We will delve into the causality behind experimental choices and present self-validating protocols, establishing a foundation of expertise, experience, and trustworthiness.

Introduction: The Promise of Spirocyclic Scaffolds in Modern Drug Discovery

Spirocyclic motifs are increasingly recognized as privileged structures in medicinal chemistry.[1] Their inherent three-dimensionality offers a distinct advantage over traditional flat, aromatic structures, often leading to improved physicochemical and pharmacokinetic profiles.[2] Spirocycles, by virtue of their rigid yet conformationally adaptable nature, can effectively orient binding elements in a controlled manner, enhancing potency and selectivity for biological targets.[2][3] The fusion of two rings at a single carbon atom in spirocyclic compounds introduces a higher proportion of sp³-hybridized atoms, which generally correlates with enhanced solubility, improved metabolic stability, and decreased lipophilicity.[2]

This compound, with its unique fusion of an isochroman and a piperidine ring, represents an intriguing scaffold for the development of novel therapeutics. The isochroman moiety is a recognized pharmacophore with a wide range of biological activities, including antioxidant, antimicrobial, and antitumor properties.[4][5] Similarly, the piperidine ring is a ubiquitous structural element in many pharmaceuticals, contributing to a diverse array of pharmacological actions such as analgesic, antipsychotic, and antiviral effects.[6][7] The combination of these two pharmacophores in a spirocyclic arrangement presents a compelling opportunity for the discovery of new chemical entities with potentially synergistic or novel biological activities. This guide will provide a roadmap for the comprehensive physicochemical characterization of this compound, a critical step in unlocking its therapeutic potential.

Molecular Structure and Stereochemistry

This compound is a heterocyclic compound with the molecular formula C13H15NO2.[8] Its structure features a spirocyclic system where an isochroman ring and a piperidine ring are joined at the C1 position of the isochroman and the C4 position of the piperidine. The presence of a ketone group at the C3 position of the isochroman ring introduces a key functional group for potential hydrogen bonding interactions.

The piperidine ring in this compound typically adopts a chair conformation to minimize steric strain.[9] This can result in two distinct chair conformations, with the substituents on the piperidine ring occupying either axial or equatorial positions. The relative stability of these conformers will depend on the steric and electronic environment of the molecule. The isochroman ring, being a partially saturated heterocyclic system, will also adopt a preferred conformation, likely a half-chair or envelope form.[10] The overall three-dimensional shape of the molecule will be dictated by the interplay of these conformational preferences.

A Strategic Approach to Physicochemical Characterization

A thorough understanding of a compound's physicochemical properties is paramount for its successful development as a drug. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and manufacturing feasibility. The following sections outline a comprehensive strategy for the experimental determination of the key physicochemical parameters of this compound.

Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's oral bioavailability. Poor solubility can lead to low and variable absorption, hindering therapeutic efficacy.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assessment

This protocol provides a tiered approach to solubility determination, starting with a high-throughput kinetic assay followed by a more definitive thermodynamic measurement for promising compounds.

Step-by-Step Methodology:

  • Kinetic Solubility (High-Throughput Screening):

    • Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

    • In a 96-well plate, add a small aliquot of the DMSO stock solution to a series of aqueous buffers with varying pH values (e.g., pH 4.0, 6.5, 7.4).

    • Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

    • Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).

    • The highest concentration at which no precipitation is observed is reported as the kinetic solubility.

  • Thermodynamic Solubility (Shake-Flask Method):

    • Add an excess amount of solid this compound to a series of vials containing aqueous buffers of different pH values.

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Separate the solid and liquid phases by centrifugation or filtration.

    • Determine the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

    • The measured concentration represents the thermodynamic solubility.

Causality Behind Experimental Choices: The use of multiple pH values is crucial as the solubility of ionizable compounds like this compound (due to the piperidine nitrogen) is pH-dependent. The kinetic solubility assay provides a rapid assessment for initial screening, while the thermodynamic shake-flask method offers the "gold standard" for accurate solubility determination.

Lipophilicity: Balancing Permeability and Potency

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a key parameter that influences a drug's membrane permeability, protein binding, and metabolic clearance.

Experimental Protocol: LogP Determination by the Shake-Flask Method

This classic method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase.

Step-by-Step Methodology:

  • Prepare a solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Add an equal volume of n-octanol to the aqueous solution in a separatory funnel.

  • Shake the funnel vigorously for a predetermined time to allow for partitioning equilibrium.

  • Allow the two phases to separate completely.

  • Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., HPLC-UV).

  • Calculate the logP value using the formula: logP = log ([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Causality Behind Experimental Choices: n-Octanol is the standard organic solvent for logP determination as it is believed to mimic the lipid bilayer of cell membranes. Performing the measurement at a physiologically relevant pH of 7.4 is essential for compounds with ionizable groups.

Ionization Constant (pKa): Understanding the Charge State

The pKa value indicates the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. The charge state of a drug significantly impacts its solubility, permeability, and interaction with biological targets.

Experimental Protocol: pKa Determination by Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the change in pH.

Step-by-Step Methodology:

  • Dissolve a known amount of this compound in a suitable solvent (e.g., water or a water-methanol mixture).

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa value corresponds to the pH at the half-equivalence point of the titration curve.

Causality Behind Experimental Choices: Potentiometric titration is a direct and accurate method for determining pKa values. The choice of titrant (acid or base) depends on the nature of the ionizable group being investigated (in this case, the basic piperidine nitrogen).

Solid-State Properties: Ensuring Stability and Manufacturability

The solid-state properties of a drug, including its crystallinity, polymorphism, and thermal stability, are critical for its formulation, manufacturing, and long-term stability.

Experimental Protocols for Solid-State Characterization

A suite of analytical techniques is employed to comprehensively characterize the solid-state properties of a new chemical entity.

Step-by-Step Methodologies:

  • X-ray Powder Diffraction (XRPD):

    • Place a small amount of the solid sample of this compound onto the sample holder of an XRPD instrument.

    • Expose the sample to a monochromatic X-ray beam and collect the diffraction pattern over a range of 2θ angles.

    • The resulting diffractogram will reveal whether the material is crystalline (sharp peaks) or amorphous (broad halo). Different crystalline forms (polymorphs) will exhibit distinct diffraction patterns.

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh a small amount of the sample into an aluminum pan.

    • Heat the sample at a constant rate in a controlled atmosphere (e.g., nitrogen).

    • Measure the heat flow into or out of the sample as a function of temperature.

    • The resulting thermogram will show thermal events such as melting (endothermic peak) and decomposition.

  • Thermogravimetric Analysis (TGA):

    • Place a known mass of the sample in a TGA instrument.

    • Heat the sample at a controlled rate in a defined atmosphere.

    • Continuously monitor the mass of the sample as a function of temperature.

    • The TGA curve will indicate the temperature at which the compound begins to decompose.

Causality Behind Experimental Choices: XRPD is the definitive technique for determining the crystallinity and identifying different polymorphic forms. DSC and TGA provide complementary information on the thermal stability and melting behavior of the compound, which are crucial for assessing its suitability for manufacturing processes that may involve heat.

Data Presentation and Visualization

Clear and concise presentation of physicochemical data is essential for effective communication and decision-making in a drug discovery project.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/RangeRationale
Molecular Weight217.26 g/mol Calculated from the molecular formula C13H15NO2.[8]
cLogP1.5 - 2.5Based on the presence of both lipophilic (isochroman) and hydrophilic (piperidine, ketone) moieties. Spirocyclic nature can decrease lipophilicity compared to linear analogs.[2]
pKa (basic)8.0 - 9.5Typical range for the piperidine nitrogen, influenced by the electron-withdrawing effect of the adjacent spiro center and ketone.[6]
Aqueous SolubilityModerately solubleThe presence of the basic piperidine allows for salt formation, potentially enhancing solubility. The overall lipophilicity will be a key determinant.[2]
Polar Surface Area~40-60 ŲEstimated based on the functional groups present (ketone, amine), suggesting good potential for oral absorption.

Diagram 1: Experimental Workflow for Physicochemical Characterization

G cluster_0 Initial Assessment cluster_1 Core Physicochemical Profiling cluster_2 Data Analysis & Decision Making Compound Synthesis Compound Synthesis Structure Confirmation (NMR, MS) Structure Confirmation (NMR, MS) Compound Synthesis->Structure Confirmation (NMR, MS) Solubility (Kinetic & Thermodynamic) Solubility (Kinetic & Thermodynamic) Structure Confirmation (NMR, MS)->Solubility (Kinetic & Thermodynamic) Lipophilicity (logP) Lipophilicity (logP) Structure Confirmation (NMR, MS)->Lipophilicity (logP) Ionization Constant (pKa) Ionization Constant (pKa) Structure Confirmation (NMR, MS)->Ionization Constant (pKa) Solid-State Analysis (XRPD, DSC, TGA) Solid-State Analysis (XRPD, DSC, TGA) Structure Confirmation (NMR, MS)->Solid-State Analysis (XRPD, DSC, TGA) Data Consolidation Data Consolidation Solubility (Kinetic & Thermodynamic)->Data Consolidation Lipophilicity (logP)->Data Consolidation Ionization Constant (pKa)->Data Consolidation Solid-State Analysis (XRPD, DSC, TGA)->Data Consolidation ADME Prediction ADME Prediction Data Consolidation->ADME Prediction Candidate Selection Candidate Selection ADME Prediction->Candidate Selection

Caption: A streamlined workflow for the comprehensive physicochemical characterization of a novel compound.

Conclusion: A Foundation for Rational Drug Design

The systematic characterization of the physicochemical properties of this compound is a critical endeavor in the early stages of drug discovery. The protocols and strategies outlined in this guide provide a robust framework for obtaining high-quality, reliable data. By understanding the interplay between a molecule's structure and its physical properties, researchers can make informed decisions to optimize lead compounds, predict their in vivo behavior, and ultimately increase the probability of success in developing novel and effective therapeutics. The unique structural features of this compound, combining the privileged scaffolds of isochroman and piperidine in a spirocyclic arrangement, make it a compelling candidate for further investigation. This guide serves as the foundational step in that journey.

References

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  • ResearchGate. (n.d.). Scope of isochroman derivatives.a,baReaction conditions.
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  • PubChem. (n.d.). Spiro(indole-3,4'-piperidin)-2(1H)-one | C12H14N2O | CID 18435788.
  • PubMed. (2004, April). Isochroman derivatives and their tendency to crystallize in chiral space groups.
  • Wikipedia. (n.d.). Piperidine.
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  • MySkinRecipes. (n.d.). Spiro[isochroman-1,4'-piperidine].
  • PubMed. (n.d.). Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents.
  • AWS. (n.d.). Discovery of Antimycobacterial Spiro-piperidin-4-ones: An Atom Economic, Stereoselective Synthesis and Biological Intervention.
  • PubMed. (2021, January 15). Research progress in biological activities of isochroman derivatives.
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Sources

A Comprehensive Technical Guide to Spiro[isochroman-1,4'-piperidin]-3-one: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: In the modern era of drug discovery, the demand for novel molecular scaffolds that offer superior physicochemical properties and biological activity is paramount. The concept of "escaping flatland" has driven a shift away from planar, sp²-rich molecules towards more three-dimensional, sp³-rich structures.[1][2] Spirocycles, characterized by two rings sharing a single atom, are exemplary of this new paradigm. Their inherent rigidity and three-dimensional topology provide a powerful platform for designing potent and selective therapeutic agents.[3] This guide provides an in-depth technical overview of Spiro[isochroman-1,4'-piperidin]-3-one, a privileged scaffold that merges the structural features of isochromanone and piperidine. We will explore its molecular structure, IUPAC nomenclature, synthetic strategies, and burgeoning applications in medicinal chemistry, particularly in the development of central nervous system (CNS) agents.[4]

Molecular Structure and Nomenclature

The defining feature of this compound is its spirocyclic nature, which imparts significant conformational rigidity. This rigidity is a highly desirable trait in drug design, as it can reduce the entropic penalty upon binding to a biological target, thereby enhancing potency and selectivity.[4]

Core Molecular Structure

The molecule consists of two key heterocyclic systems: an isochroman-3-one moiety and a piperidine ring. These rings are joined at the C1 position of the isochroman system and the C4 position of the piperidine ring, forming the spiro center. The isochroman-3-one part contains a benzene ring fused to a lactone (a cyclic ester), while the piperidine is a saturated six-membered nitrogen-containing ring.

Molecular Structure of this compound
IUPAC Nomenclature

The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is This compound . Let's deconstruct this name:

  • Spiro: Indicates a spiro compound, where two rings are linked by a single common atom.

  • [isochroman-1,4'-piperidin]: This bracketed portion defines the two ring systems involved.

    • isochroman: The parent heterocyclic system containing the benzene and dihydropyran rings. The numbering starts from the oxygen atom of the pyran ring, but for spiro naming, the position of fusion is key.

    • -1,4'-: These numbers specify the points of connection. The '1' refers to the C1 position of the isochroman ring, and the '4'' (with a prime) refers to the C4 position of the piperidine ring.

    • piperidin: The second ring system.

  • -3-one: This suffix indicates the presence of a ketone (C=O) group at the C3 position of the isochroman ring system.

Physicochemical Properties

A summary of the core physicochemical properties is essential for any experimental design, from synthesis to biological screening.

PropertyValueSource
Molecular Formula C₁₃H₁₅NO₂[5][6]
Molecular Weight 217.26 g/mol [6]
CAS Number 252002-14-5[6]
Appearance Typically an off-white to white solidN/A
Hydrogen Bond Donors 1 (Piperidine N-H)PubChem Calculation
Hydrogen Bond Acceptors 2 (Lactone C=O, Ether O)PubChem Calculation
LogP (Calculated) 1.5 - 2.0N/A

Synthesis and Characterization

The construction of the this compound scaffold requires a strategic approach to form the key spirocyclic junction. While specific literature on the direct synthesis of this exact molecule is sparse, methodologies for analogous structures, such as spiro[chroman-2,4'-piperidin]-4-one, provide a validated blueprint.[7]

Retrosynthetic Analysis

A plausible retrosynthetic pathway involves disconnecting the isochroman ring via a Michael-type addition and subsequent cyclization. This approach identifies readily available starting materials.

retrosynthesis target This compound intermediate1 Open-chain intermediate (Phenolic acid with vinyl piperidine) target->intermediate1 Lactone Ring Opening precursors Starting Materials: 2-Carboxyphenylacetic acid derivative + N-Boc-4-piperidone intermediate1->precursors Michael Addition Disconnection

Sources

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and Evolution of Spiro[isochroman-piperidine] Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The spiro[isochroman-piperidine] core represents a fascinating case study in the evolution of medicinal chemistry, from its initial exploration as a novel heterocyclic system to its current status as a privileged scaffold in modern drug discovery. This guide provides a comprehensive technical overview of the discovery, synthesis, and pharmacological evolution of this unique chemical entity. We will delve into the foundational synthetic work, explore the initial discovery of its potent biological activity, trace the development of more sophisticated synthetic methodologies, and examine its diversification into a wider range of therapeutic targets. This document is intended for researchers, scientists, and drug development professionals seeking a deep, actionable understanding of the spiro[isochroman-piperidine] scaffold.

Introduction: The Allure of Three-Dimensionality

In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer enhanced pharmacological properties is perpetual. Spirocyclic scaffolds, in which two rings share a single carbon atom, have emerged as particularly valuable motifs. Their inherent three-dimensionality provides a rigid framework that can project functional groups into precise vectors, enabling more specific and potent interactions with biological targets compared to their flatter, aromatic counterparts[1]. The spiro[isochroman-piperidine] framework, which marries a piperidine ring—the most common nitrogen heterocycle in FDA-approved drugs—with a conformationally restricted isochroman system, exemplifies the strategic advantage of such structures. These sp³-rich molecules often exhibit improved physicochemical properties, such as increased aqueous solubility and better metabolic stability, making them highly attractive for drug development programs[1][2]. This guide will illuminate the history and development of this important scaffold.

Foundational Discovery: The Emergence of a Histamine Release Inhibitor

The story of the spiro[isochroman-piperidine] scaffold as a pharmacologically relevant entity begins in the early 1980s with the pioneering work of M. Yamato and his colleagues. Their research, published in a series of papers, detailed the first systematic synthesis and biological evaluation of these compounds, identifying them as potent inhibitors of histamine release from mast cells[3].

Initial Synthesis and Isomeric Exploration

Yamato's team prepared and characterized two primary isomers of the spiro[isochroman-piperidine] core: the spiro[isochroman-3,4'-piperidine] and the spiro[isochroman-4,4'-piperidine] systems[1]. Their synthetic strategies laid the groundwork for future explorations of this chemical space.

A key synthetic approach involved a variation of the Pictet-Spengler reaction , a classic method for constructing tetrahydroisoquinoline rings. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization[4][5]. In the context of the spiro[isochroman-piperidine] synthesis, a suitably substituted phenylethanol derivative is reacted with a piperidone to form the spirocyclic core.

Another foundational method employed was the cyclization of a key intermediate, 2-(2-hydroxyethyl)phenylacetic acid, with a substituted piperidone. This approach allowed for the construction of the isochromanone ring system onto a pre-existing piperidine.

Foundational Synthetic Protocol: Synthesis of 1'-Alkylspiro[isochroman-4,4'-piperidines]

The following protocol is a representative example of the early synthetic work, based on the descriptions by Yamato et al.[1].

Step 1: Synthesis of 2-(2-Hydroxyethyl)phenylacetic Acid Lactone

  • A solution of homophthalic anhydride in a suitable solvent (e.g., benzene) is treated with a reducing agent, such as sodium borohydride, to yield 2-(hydroxymethyl)phenylacetic acid.

  • The resulting di-acid is then subjected to reduction, for example, with lithium aluminum hydride in tetrahydrofuran (THF), to afford 2-(2-hydroxyethyl)phenylethanol.

  • This diol is then oxidized, for instance, with manganese dioxide in chloroform, to selectively oxidize the benzylic alcohol, leading to the formation of the lactone of 2-(2-hydroxyethyl)phenylacetic acid.

Step 2: Condensation with N-Alkyl-4-piperidone

  • The lactone from Step 1 is reacted with an N-alkyl-4-piperidone in the presence of a strong base, such as polyphosphoric acid (PPA), at an elevated temperature. This condensation reaction forms the spiro[isochroman-4,4'-piperidin]-3-one.

Step 3: Reduction of the Lactone

  • The ketone on the isochromanone ring is reduced to a methylene group using a reducing agent like lithium aluminum hydride in THF to afford the final 1'-alkylspiro[isochroman-4,4'-piperidine].

dot graph "Foundational_Synthesis" { rankdir="LR"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} END_DOT Caption: Foundational synthesis of the spiro[isochroman-4,4'-piperidine] core.

Biological Evaluation and Structure-Activity Relationships (SAR)

The primary biological assay used in these initial studies was the inhibition of compound 48/80-induced histamine release from isolated rat peritoneal mast cells[1]. This assay provided a robust platform to establish the structure-activity relationships for this new class of compounds.

Key SAR Findings:

  • Piperidine Nitrogen Substituent: The nature of the substituent on the piperidine nitrogen was found to be critical for activity. Generally, small alkyl groups were preferred.

  • Isochroman Ring Integrity: The benzene moiety of the isochroman ring was determined to be essential for activity.

  • Spiro-Linkage Position: Both spiro[isochroman-3,4'-piperidines] and spiro[isochroman-4,4'-piperidines] demonstrated activity, indicating some flexibility in the spatial arrangement of the two ring systems.

Table 1: Representative SAR Data for Spiro[isochroman-piperidine] Analogues

Compound IDScaffold TypeN-SubstituentInhibition of Histamine Release (%) at 10⁻⁵ M
1a Spiro[isochroman-4,4'-piperidine]-CH₃55.2
1b Spiro[isochroman-4,4'-piperidine]-C₂H₅68.4
1c Spiro[isochroman-4,4'-piperidine]-CH(CH₃)₂75.3
2a Spiro[isochroman-3,4'-piperidine]-CH₃48.9
2b Spiro[isochroman-3,4'-piperidine]-C₂H₅62.1

Data synthesized from descriptions in Yamato et al., J. Med. Chem. 1981[1].

Evolution of Synthetic Methodologies

While the foundational syntheses were effective, subsequent research has focused on developing more efficient, versatile, and stereoselective routes to the spiro[isochroman-piperidine] core and its analogues.

Modern Approaches

Modern synthetic chemistry has provided a toolkit of advanced reactions that can be applied to the construction of complex spirocycles. These include:

  • Palladium-Catalyzed Intramolecular Cyclizations: These methods offer mild reaction conditions and high functional group tolerance for the formation of the isochroman ring.

  • Ring-Closing Metathesis (RCM): RCM has become a powerful tool for the formation of the piperidine ring onto a pre-existing isochroman precursor.

  • Asymmetric Synthesis: The development of chiral catalysts and auxiliaries has enabled the stereoselective synthesis of spiro[isochroman-piperidine] enantiomers, which is crucial for understanding the differential biological activity of stereoisomers.

dot graph "Synthetic_Evolution" { rankdir="TB"; node [shape="ellipse", style="filled", fillcolor="#FFFFFF"];

} END_DOT Caption: Evolution from foundational to modern synthetic strategies.

Diversification of Pharmacological Applications

While the initial discovery focused on histamine release inhibition, the unique structural and physicochemical properties of the spiro[isochroman-piperidine] scaffold have led to its exploration in a variety of other therapeutic areas. The closely related spiro[isobenzofuran-piperidine] scaffold has also shown significant promise, particularly in the realm of central nervous system (CNS) disorders.

Central Nervous System (CNS) Activity

Research into spiro[isobenzofuran-1(3H),4'-piperidines] revealed their potential as CNS agents. For example, certain analogues were found to be potent inhibitors of tetrabenazine-induced ptosis, a model used to screen for antidepressant activity[6]. This discovery highlighted the potential for these spirocyclic systems to cross the blood-brain barrier and interact with CNS targets.

Sigma (σ) Receptor Ligands

More recently, the spiro[isochroman-piperidine] scaffold has been identified as a promising framework for the development of sigma (σ) receptor ligands. Both σ₁ and σ₂ receptors are implicated in a range of neurological and psychiatric disorders, as well as in cancer. The rigid nature of the spiro[isochroman-piperidine] core allows for the precise positioning of pharmacophoric elements required for high-affinity binding to these receptors. For instance, derivatives have been synthesized and evaluated, with some showing high affinity and selectivity for the σ₁ receptor, making them valuable as potential PET imaging agents or therapeutic leads[7][8].

dot graph "Pharmacological_Diversification" { rankdir="LR"; node [shape="record", style="rounded,filled"];

} END_DOT Caption: Expansion of therapeutic applications for the spiro-scaffold.

Future Perspectives and Conclusion

The journey of the spiro[isochroman-piperidine] scaffold from its initial synthesis to its current role in diverse drug discovery programs underscores the enduring value of exploring novel three-dimensional chemical space. The initial discovery of its anti-histaminic properties provided the crucial first step, but it is the scaffold's inherent "drug-like" properties and synthetic tractability that have fueled its longevity and diversification.

Future research in this area will likely focus on:

  • Stereoselective Synthesis: The development of more efficient and scalable enantioselective syntheses will be critical for the clinical development of chiral spiro[isochroman-piperidine] drug candidates.

  • Fragment-Based Drug Discovery (FBDD): The rigid core of the spiro[isochroman-piperidine] makes it an ideal starting point for fragment-based approaches, allowing for the systematic exploration of chemical space around the scaffold.

  • Exploration of New Targets: The proven success of this scaffold in modulating multiple biological targets suggests that it will continue to be a valuable platform for screening against new and challenging disease targets.

References

  • Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery.
  • Yamato, M., Hashigaki, K., Ikeda, M., Ohtake, H., & Tasaka, K. (1981). Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release. Journal of Medicinal Chemistry, 24(2), 194–198.
  • Parham, W. E., & Jones, J. D. (1976). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry, 19(11), 1315–1324.
  • PharmaBlock. (n.d.). Spirocyclic Piperidines in Drug Discovery. PharmaBlock.
  • Wünsch, B., & Schepmann, D. (2015). Synthesis of σ Receptor Ligands with a Spirocyclic System Connected with a Tetrahydroisoquinoline Moiety via Different Linkers. Archiv der Pharmazie, 348(9), 643-654.
  • Yamato, M., Hashigaki, K., Hiramatsu, K., & Tasaka, K. (1983). Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. III. Chemical & Pharmaceutical Bulletin, 31(2), 521–526.
  • Wang, L., et al. (2014). Synthesis and Evaluation of a 18F-labeled Spirocyclic Piperidine Derivative as Promising σ1 Receptor Imaging Agent. Nuclear Medicine and Biology, 41(8), 644-652.
  • Yamato, M., Hashigaki, K., Tsutsumi, A., & Tasaka, K. (1981). Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. II. Chemical & Pharmaceutical Bulletin, 29(12), 3494–3498.
  • Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030–2036.
  • Wikipedia. (2023). Pictet–Spengler reaction.
  • J&K Scientific. (2021). Pictet-Spengler Reaction.
  • Thermo Fisher Scientific. (n.d.). Pictet-Spengler Tetrahydroisoquinoline Synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols for the Pictet-Spengler Synthesis of Pyridoindoles.
  • NameRedactions.com. (n.d.). Pictet-Spengler Isoquinoline Synthesis.

Sources

A Predictive Spectroscopic and Analytical Guide to Spiro[isochroman-1,4'-piperidin]-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of Spiro[isochroman-1,4'-piperidin]-3-one, a novel heterocyclic scaffold with significant potential in medicinal chemistry and drug development. In the absence of published experimental data, this document leverages foundational spectroscopic principles and comparative analysis with structural analogs to forecast the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, it outlines robust, field-proven protocols for the acquisition and validation of these spectra, offering a comprehensive roadmap for researchers engaged in the synthesis and characterization of new chemical entities.

Introduction: The Significance of Spirocyclic Scaffolds

Spirocyclic systems, characterized by two rings sharing a single carbon atom, are of immense interest in modern drug discovery. Their inherent three-dimensionality and conformational rigidity can lead to enhanced binding affinity, selectivity, and improved pharmacokinetic properties.[1] this compound merges the isochromanone core, a privileged structure in various bioactive natural products, with the piperidine motif, a cornerstone of central nervous system (CNS) therapeutics.[2]

Accurate structural elucidation is the bedrock of chemical research and drug development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the identity, purity, and structure of newly synthesized molecules. This guide addresses the current information gap for this compound by providing a theoretically grounded prediction of its spectral data, thereby empowering researchers to readily identify and characterize this promising scaffold.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its constituent functional groups and comparison with data from analogous structures reported in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Predictions for both ¹H and ¹³C NMR are presented below.

2.1.1 Predicted ¹H NMR Data

The proton NMR spectrum is expected to exhibit distinct signals for the aromatic, isochromanone, and piperidine moieties.

  • Aromatic Protons (H-5, H-6, H-7, H-8): These four protons on the benzene ring of the isochromanone core are expected to appear in the range of δ 7.0–8.0 ppm. The specific multiplicity of each signal will depend on its coupling with adjacent protons. For instance, H-8, being ortho to the carbonyl group, is likely to be the most deshielded.

  • Isochromanone Methylene Protons (H-4): The two protons of the CH₂ group adjacent to the oxygen atom in the lactone ring are predicted to be diastereotopic due to the spirocyclic center. They should appear as a pair of doublets (an AX system) or a more complex multiplet around δ 4.5-5.0 ppm.

  • Piperidine Protons (H-2', H-3', H-5', H-6'): The piperidine ring protons are expected in the aliphatic region (δ 1.5–3.5 ppm). The protons adjacent to the nitrogen (H-2', H-6') will be more deshielded than the H-3' and H-5' protons. Due to the chair conformation of the piperidine ring, axial and equatorial protons will have different chemical shifts and coupling constants.

  • Amine Proton (N-H): A broad singlet corresponding to the N-H proton of the secondary amine is expected, and its chemical shift will be highly dependent on the solvent and concentration, typically appearing between δ 1.5–4.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H-5, H-6, H-7, H-87.0 – 8.0m
H-44.5 – 5.0m (or AB doublet)
H-2', H-6' (axial)2.8 – 3.2m
H-2', H-6' (eq.)3.0 – 3.4m
H-3', H-5' (axial)1.6 – 2.0m
H-3', H-5' (eq.)1.8 – 2.2m
N-H1.5 – 4.0 (variable)br s

2.1.2 Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide a count of all unique carbon atoms and information about their chemical environment.

  • Carbonyl Carbon (C-3): The lactone carbonyl carbon is expected to resonate at a characteristic downfield shift, predicted to be in the range of δ 170–175 ppm.[3]

  • Spiro Carbon (C-1): The spiro carbon, being a quaternary carbon attached to two oxygen atoms (one ether, one lactone-related), will be significantly deshielded, likely appearing around δ 80–90 ppm.

  • Aromatic Carbons (C-4a, C-5, C-6, C-7, C-8, C-8a): Six distinct signals are expected in the aromatic region (δ 120–140 ppm).

  • Isochromanone Methylene Carbon (C-4): This carbon, attached to the ether oxygen, is predicted to be in the range of δ 65–75 ppm.[4]

  • Piperidine Carbons (C-2', C-3', C-5', C-6'): The carbons of the piperidine ring are expected in the aliphatic region, with C-2' and C-6' (adjacent to the nitrogen) appearing around δ 40–50 ppm and C-3' and C-5' at a more upfield position of δ 30–40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-3170 – 175
C-4a, C-8a125 – 140
C-5, C-6, C-7, C-8120 – 135
C-180 – 90
C-465 – 75
C-2', C-6'40 – 50
C-3', C-5'30 – 40
Infrared (IR) Spectroscopy

IR spectroscopy is an excellent method for identifying the key functional groups present in a molecule.

  • C=O Stretch (Lactone): A strong, sharp absorption band is predicted for the six-membered lactone (δ-lactone) carbonyl group. This typically appears in the range of 1720–1740 cm⁻¹.[5][6]

  • N-H Stretch (Secondary Amine): A single, moderate to weak, sharp absorption band is expected in the region of 3300–3500 cm⁻¹ for the N-H stretch of the secondary amine.[7][8]

  • C-O Stretch (Ether and Lactone): Strong C-O stretching vibrations are anticipated in the fingerprint region, typically between 1050–1250 cm⁻¹.

  • Aromatic C=C and C-H Stretches: Aromatic C=C stretching will give rise to several bands of variable intensity in the 1450–1600 cm⁻¹ region. Aromatic C-H stretching will produce sharp peaks just above 3000 cm⁻¹.

  • Aliphatic C-H Stretches: Aliphatic C-H stretching vibrations from the piperidine and isochromanone methylene groups will be observed just below 3000 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch (Secondary Amine)3300 – 3500Medium
Aromatic C-H Stretch3010 – 3100Medium
Aliphatic C-H Stretch2850 – 2960Medium
C=O Stretch (δ-Lactone)1720 – 1740Strong
Aromatic C=C Stretch1450 – 1600Variable
C-O Stretch1050 – 1250Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its structure.

Molecular Ion Peak: Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected as the base peak or a prominent peak at m/z 232.12.

Predicted Fragmentation Pattern: Under collision-induced dissociation (CID), the molecule is expected to fragment in a predictable manner. Key fragmentations would likely involve the piperidine and isochromanone rings.

  • Alpha-Cleavage of the Piperidine Ring: A common fragmentation pathway for piperidines involves cleavage at the C-C bonds adjacent to the nitrogen atom.[9]

  • Retro-Diels-Alder (RDA) type fragmentation: The isochromanone ring could undergo RDA-type cleavage.

  • Loss of small neutral molecules: Loss of CO from the lactone moiety is a plausible fragmentation step.

G M This compound [M+H]⁺ m/z 232 F1 Loss of CO m/z 204 M->F1 -CO F2 Piperidine Ring Opening m/z 176 M->F2 α-cleavage F3 Isochromanone Core m/z 148 M->F3 Spiro bond cleavage F4 Piperidinium Ion m/z 84 M->F4 Spiro bond cleavage G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Dissolve 5-10 mg Sample in 0.6 mL CDCl3 + TMS H1_NMR ¹H NMR (400 MHz, 16 scans) Prep->H1_NMR C13_NMR ¹³C NMR (100 MHz, 1024 scans) H1_NMR->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) C13_NMR->TwoD_NMR Analysis Process & Interpret Spectra Assign Signals TwoD_NMR->Analysis

Caption: Standard NMR Workflow for Structural Elucidation.

IR Spectroscopy Protocol
  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for a solid sample. Place a small amount of the powdered compound directly on the ATR crystal.

  • Data Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000–400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution into an ESI source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of the protonated molecule [M+H]⁺.

  • Tandem MS (MS/MS) Acquisition:

    • Select the [M+H]⁺ ion (m/z 232.12) as the precursor ion.

    • Perform Collision-Induced Dissociation (CID) by applying a range of collision energies to obtain a product ion spectrum.

  • Data Analysis: Analyze the fragmentation pattern to confirm the connectivity of the molecular structure.

Conclusion

This guide presents a comprehensive, predictive spectroscopic profile of this compound. The forecasted NMR, IR, and MS data, derived from established chemical principles and analysis of structural analogs, provide a valuable reference for researchers working on the synthesis and characterization of this and related spirocyclic systems. The detailed experimental protocols offer a standardized approach to obtaining high-quality data for unambiguous structure verification. As a Senior Application Scientist, it is my experience that such predictive guides are invaluable in accelerating research and development, enabling scientists to anticipate results and design experiments more efficiently.

References

  • Jones, R. N., & Gallagher, B. S. (1959). The Infrared Spectra of Steroid Lactones. Journal of the American Chemical Society, 81(19), 5242–5249.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). The Carbonyl Stretching Bands in the Infrared Spectra of Unsaturated Lactones. Canadian Journal of Chemistry.
  • Carbonyl compounds - IR - spectroscopy. (n.d.).
  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Oreate AI Blog. (2026, January 8). Decoding the IR Spectrum of Secondary Amines.
  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).
  • IR: amines. (n.d.). UCLA Chemistry.
  • Biological Magnetic Resonance Bank. (n.d.). 3-isochromanone. BMRB Entry bmse000539.
  • Chakkaravarthy, J., Muthuvel, I., & Thirunarayanan, G. (2020). Spectral investigations of some piperidin-4-one molecular addition compounds. Ovidius University Annals of Chemistry, 31(1), 18-26.
  • ChemicalBook. (n.d.). Isochroman(493-05-0) 13C NMR spectrum.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2023, August 29).
  • Spiro[isochroman-1,4'-piperidine]. (n.d.). MySkinRecipes.
  • Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. (1987). Journal of Medicinal Chemistry, 30(11), 2008-2016.

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Biological activity of Spiro[isochroman-1,4'-piperidin]-3-one scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of the Spiro[isochroman-1,4'-piperidin]-3-one Scaffold

A Foreword for the Research Professional

The confluence of structural rigidity and three-dimensional complexity makes spirocyclic systems a fertile ground for the discovery of novel bioactive molecules. Among these, the this compound scaffold has emerged as a privileged structure in medicinal chemistry. Its unique architecture, combining an isochromanone moiety with a piperidine ring, provides a versatile platform for the development of therapeutic agents targeting a range of biological processes. This guide offers a comprehensive exploration of the multifaceted biological activities associated with this scaffold, delving into its anticancer, neuroprotective, and anti-inflammatory potential. We will examine the underlying mechanisms of action, explore structure-activity relationships, and provide detailed experimental protocols to empower researchers in their quest for next-generation therapeutics.

The this compound Core: A Privileged Scaffold in Drug Discovery

The this compound core is characterized by a unique fusion of an isochromanone and a piperidine ring, sharing a common spiro carbon atom. This arrangement imparts a rigid, three-dimensional geometry that allows for precise orientation of functional groups and interaction with biological targets. The isochromanone component is a recognized pharmacophore present in various natural products and synthetic compounds with diverse biological activities.[1] The piperidine ring, a common motif in many pharmaceuticals, offers a handle for introducing substituents that can modulate physicochemical properties and target engagement.[1] The combination of these two moieties in a spirocyclic framework creates a novel chemical space with the potential for enhanced biological properties.[1]

Anticancer Activity: A Prominent Therapeutic Avenue

The this compound scaffold and its close analogs have demonstrated significant potential as anticancer agents. Research has focused on their cytotoxic effects against a variety of human cancer cell lines, with several derivatives exhibiting potent activity.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A key mechanism underlying the anticancer activity of these compounds is the induction of apoptosis, or programmed cell death. For instance, a novel series of spiro[chroman-2,4'-piperidin]-4-one derivatives was synthesized and evaluated for their cytotoxic effects against MCF-7 (human breast carcinoma), A2780 (human ovarian cancer), and HT-29 (human colorectal adenocarcinoma) cell lines.[2][3] One of the most potent compounds, featuring a sulfonyl spacer, induced early apoptosis in MCF-7 cells.[2][3] This was accompanied by an increase in the proportion of cells in the sub-G1 and G2-M phases of the cell cycle, indicating cell cycle arrest.[2][3]

Similarly, novel spiro-isoxazolidine derivatives of α-santonin have shown potent anticancer activity, with one compound exhibiting an IC50 of 0.01 µM against the PC-3 prostate cancer cell line.[4] Mechanistic studies revealed that this compound arrested PC-3 cells in the sub-G1 phase of the cell cycle and inhibited the NF-κB signaling pathway, a key regulator of cancer cell survival.[4]

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies have provided valuable insights for the optimization of these spiro compounds as anticancer agents. In the spiro[chroman-2,4'-piperidin]-4-one series, the nature of the spacer linking the piperidine nitrogen to a substituted aromatic ring was found to be critical for activity. Compounds with a sulfonyl spacer generally exhibited higher potency than those with a carbonyl spacer.[2] For example, a derivative with a sulfonyl spacer displayed IC50 values ranging from 0.31 to 5.62 µM against the tested cancer cell lines, whereas a trimethoxyphenyl derivative with a carbonyl spacer was significantly less potent.[2][3]

The following table summarizes the cytotoxic activity of representative spiro[chroman-2,4'-piperidin]-4-one derivatives:

CompoundSpacerCancer Cell LineIC50 (µM)Reference
16 SulfonylMCF-70.31[2]
A27805.62[2]
HT-29Not specified[2]
15 CarbonylMCF-718.77[2]
A278047.05[2]
HT-29Not specified[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.


}

MTT Assay Workflow for Cytotoxicity Assessment.

Cholinesterase Inhibitory Activity: A Potential Avenue for Alzheimer's Disease Therapeutics

Alzheimer's disease (AD) is a neurodegenerative disorder characterized by a decline in cognitive function, partly due to a deficiency in the neurotransmitter acetylcholine (ACh).[5] Inhibiting the enzymes that break down ACh, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy.[5] The this compound scaffold has shown promise in this area.

Dual-Binding Inhibition of Cholinesterases

Derivatives of the isochroman-4-one scaffold have been designed and synthesized as potent AChE inhibitors.[6][7] Molecular modeling and kinetic studies have revealed that some of these compounds act as dual-binding inhibitors, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of AChE.[5][6] This dual-binding mechanism can be more effective in restoring cholinergic neurotransmission.

A series of spirooxindole-pyrrolizine-piperidine hybrids also demonstrated significant cholinesterase inhibitory activity.[8] Two compounds from this series showed potent inhibition of both AChE and BChE with IC50 values of 3.33 µM and 3.13 µM, respectively.[8]

Experimental Protocol: Ellman's Method for Cholinesterase Inhibition

Ellman's method is a widely used spectrophotometric assay to measure cholinesterase activity.

Principle: The assay measures the activity of AChE or BChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine (a product of the enzymatic hydrolysis of acetylthiocholine) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of AChE or BChE, the test compound at various concentrations, acetylthiocholine iodide (ATCI) as the substrate, and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Enzyme-Inhibitor Incubation: In a 96-well plate, add the enzyme solution and the test compound solution. Incubate for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor binding.

  • Reaction Initiation: Add DTNB and then the substrate (ATCI) to initiate the enzymatic reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a specific duration (e.g., 5 minutes) using a microplate reader.

  • Data Analysis: Calculate the rate of the reaction (change in absorbance per minute). Determine the percentage of inhibition caused by the test compound at each concentration. Calculate the IC50 value.


}

Inhibition of Acetylcholinesterase by Spiro Compounds.

Antihistaminic and Anti-inflammatory Activity

Early studies on spiro[isochroman-piperidine] analogs revealed their ability to inhibit histamine release from mast cells.[9][10][11] This activity is indicative of anti-inflammatory and potential antiallergic properties.

Inhibition of Histamine Release

Several 1'-substituted analogs of spiro[isochroman-3,4'-piperidin]-1-one were synthesized and tested for their inhibitory activity on compound 48/80-induced histamine release from rat peritoneal mast cells.[9][10] The biological results suggested that the lipophilicity of the 1'-substituent plays a crucial role in the activity.[9] The presence of the benzene moiety in the isochroman ring was also found to be essential for the observed activity.[9]

Other Reported Biological Activities

The versatility of the spiro-piperidine scaffold is further highlighted by reports of other biological activities.

  • Antimicrobial and Antifungal Activity: While not exclusively focused on the this compound core, related spiro-pyrrolidine and spiro-piperidine derivatives have shown promising antibacterial and antifungal activities against various pathogenic strains.[12][13][14]

  • ASH1L Inhibition: More recently, spiro-piperidine derivatives have been developed as potent and selective inhibitors of ASH1L, a histone lysine methyltransferase implicated in certain types of leukemia.[15][16] These inhibitors were shown to block cell proliferation and induce apoptosis in leukemia cells.[15][16]

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising and versatile platform for the design and development of novel therapeutic agents. The wealth of data supporting its potent anticancer, cholinesterase inhibitory, and antihistaminic activities underscores its significance in medicinal chemistry. The rigid, three-dimensional nature of this scaffold provides a unique opportunity for the development of highly selective and potent modulators of various biological targets.

Future research in this area should focus on:

  • Expansion of the Chemical Space: Synthesis and evaluation of a wider range of derivatives to further explore the structure-activity landscape.

  • Mechanism of Action Studies: In-depth investigation of the molecular mechanisms underlying the observed biological activities.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Translation of the promising in vitro results into in vivo models to assess therapeutic potential and drug-like properties.

  • Exploration of New Therapeutic Areas: Investigation of the scaffold's potential in other disease areas where the identified biological targets are relevant.

By leveraging the insights presented in this guide, researchers can continue to unlock the full therapeutic potential of the this compound scaffold and contribute to the development of innovative medicines for a range of human diseases.

References

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An In-Depth Technical Guide to the Therapeutic Targeting of Spiro[isochroman-piperidine] Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The spiro[isochroman-piperidine] scaffold represents a privileged structural motif in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This technical guide provides a comprehensive overview of the key therapeutic targets modulated by this class of compounds. We will delve into the mechanistic underpinnings of their interactions with sigma-1 receptors, histone deacetylases (HDACs), and cholinesterases, highlighting the therapeutic potential in neurodegenerative disorders, oncology, and cognitive dysfunction. This document is intended to serve as a detailed resource, offering not only a synthesis of the current state of knowledge but also actionable, field-proven experimental protocols to empower researchers in the exploration and development of novel spiro[isochroman-piperidine]-based therapeutics.

Introduction: The Spiro[isochroman-piperidine] Scaffold - A Gateway to Diverse Pharmacology

The unique three-dimensional architecture of the spiro[isochroman-piperidine] core confers a conformational rigidity that is highly advantageous for achieving specific and high-affinity interactions with biological macromolecules. This inherent structural constraint reduces the entropic penalty upon binding, often leading to enhanced potency and selectivity. The piperidine ring, a common feature in many centrally active agents, provides a basic nitrogen center that can be crucial for receptor engagement, while the isochroman moiety offers a larger surface for interaction and can be readily functionalized to fine-tune the pharmacological profile. This combination of features has enabled the development of spiro[isochroman-piperidine] derivatives that are active against a range of targets implicated in various pathologies.

Key Therapeutic Targets and Mechanisms of Action

Sigma-1 Receptors: Modulating Neuronal Function and Neuroprotection

The sigma-1 receptor is an intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, that plays a crucial role in cellular stress responses and neuronal function.[1] Spiro[isochroman-piperidine] derivatives have been identified as potent ligands for the sigma-1 receptor, with some exhibiting high selectivity over the sigma-2 subtype.[2] This interaction is of significant therapeutic interest for the treatment of neurodegenerative diseases, pain, and psychiatric disorders.[2][3]

Mechanism of Action & Signaling Pathway:

Modulation of the sigma-1 receptor by spiro[isochroman-piperidine] ligands can influence a variety of downstream signaling pathways. As a chaperone protein, the sigma-1 receptor interacts with and modulates the function of numerous client proteins, including ion channels and other receptors. For instance, sigma-1 receptor activation can modulate N-methyl-D-aspartate (NMDA) receptor activity and influence calcium signaling, both of which are critical for neuronal survival and plasticity.[1] The neuroprotective effects of sigma-1 receptor agonists are thought to be mediated, in part, by their ability to attenuate endoplasmic reticulum stress and promote cell survival pathways.

sigma1_pathway Spiro[isochroman-piperidine] Derivative Spiro[isochroman-piperidine] Derivative Sigma-1 Receptor (ER) Sigma-1 Receptor (ER) Spiro[isochroman-piperidine] Derivative->Sigma-1 Receptor (ER) Binds & Modulates IP3 Receptor IP3 Receptor Sigma-1 Receptor (ER)->IP3 Receptor Regulates NMDA Receptor Modulation NMDA Receptor Modulation Sigma-1 Receptor (ER)->NMDA Receptor Modulation Modulates Calcium Homeostasis Calcium Homeostasis IP3 Receptor->Calcium Homeostasis Influences Neuronal Survival & Plasticity Neuronal Survival & Plasticity Calcium Homeostasis->Neuronal Survival & Plasticity NMDA Receptor Modulation->Neuronal Survival & Plasticity

Figure 1: Simplified signaling pathway of spiro[isochroman-piperidine] derivatives acting on the sigma-1 receptor.

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

This protocol describes a competitive inhibition binding assay to determine the affinity of spiro[isochroman-piperidine] derivatives for the sigma-1 receptor using [³H]-(+)-pentazocine as the radioligand.[4]

  • Materials:

    • Test spiro[isochroman-piperidine] compounds

    • [³H]-(+)-pentazocine (specific activity ~30-60 Ci/mmol)

    • Haloperidol (for non-specific binding determination)

    • Tris-HCl buffer (50 mM, pH 7.4)

    • Guinea pig brain membrane homogenate (source of sigma-1 receptors)

    • 96-well microplates

    • Scintillation vials and cocktail

    • Liquid scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test spiro[isochroman-piperidine] compounds in Tris-HCl buffer.

    • In a 96-well plate, add in the following order:

      • 50 µL of Tris-HCl buffer (for total binding) or 50 µL of 10 µM haloperidol (for non-specific binding) or 50 µL of test compound dilution.

      • 50 µL of [³H]-(+)-pentazocine (final concentration ~1-2 nM).

      • 100 µL of guinea pig brain membrane homogenate (protein concentration ~100-200 µ g/well ).

    • Incubate the plate at 37°C for 150 minutes with gentle agitation.

    • Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) presoaked in buffer.

    • Wash the filters three times with ice-cold Tris-HCl buffer to remove unbound radioligand.

    • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Histone Deacetylases (HDACs): An Epigenetic Approach to Cancer Therapy

HDACs are a class of enzymes that remove acetyl groups from lysine residues of histones and other proteins, leading to chromatin condensation and transcriptional repression.[5] Inhibition of HDACs has emerged as a promising strategy in cancer therapy, as it can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[6] Spiro[chromane-2,4'-piperidine] derivatives, a closely related scaffold, have been developed as potent HDAC inhibitors.[5][7]

Mechanism of Action & Signaling Pathway:

Spiro[isochroman-piperidine]-based HDAC inhibitors typically feature a zinc-binding group (e.g., a hydroxamic acid) that chelates the zinc ion in the active site of the HDAC enzyme. This blocks the catalytic activity of the enzyme, leading to an accumulation of acetylated histones. The increased histone acetylation results in a more open chromatin structure, allowing for the transcription of genes that can suppress tumor growth, such as tumor suppressor genes and cell cycle inhibitors.

hdac_pathway Spiro[isochroman-piperidine] Derivative Spiro[isochroman-piperidine] Derivative Spiro[isochroman-piperidine] Derivative->HDAC Enzyme Inhibits Histones Histones HDAC Enzyme->Histones Deacetylates Acetylated Histones Acetylated Histones Histones->Acetylated Histones Acetylation Acetylated Histones->Histones Deacetylation Chromatin Relaxation Chromatin Relaxation Acetylated Histones->Chromatin Relaxation Gene Transcription (e.g., p21) Gene Transcription (e.g., p21) Chromatin Relaxation->Gene Transcription (e.g., p21) Cell Cycle Arrest & Apoptosis Cell Cycle Arrest & Apoptosis Gene Transcription (e.g., p21)->Cell Cycle Arrest & Apoptosis

Figure 2: Mechanism of action of spiro[isochroman-piperidine]-based HDAC inhibitors.

Experimental Protocol: Fluorogenic HDAC Inhibition Assay

This protocol outlines a general procedure for a fluorogenic HDAC inhibition assay, which is well-suited for high-throughput screening.[8][9]

  • Materials:

    • Test spiro[isochroman-piperidine] compounds

    • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6)

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

    • HDAC assay buffer

    • Developer solution (e.g., containing trypsin and Trichostatin A as a stop reagent)

    • Trichostatin A (as a positive control inhibitor)

    • 96-well black microplates

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the test spiro[isochroman-piperidine] compounds in HDAC assay buffer.

    • In a 96-well black plate, add in the following order:

      • HDAC assay buffer.

      • Test compound dilution or Trichostatin A (for positive control) or buffer (for no-inhibitor control).

      • Diluted HDAC enzyme solution.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the enzymatic reaction and initiate the development of the fluorescent signal by adding the developer solution to all wells.

    • Incubate the plate at room temperature for 15 minutes, protected from light.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).

  • Data Analysis:

    • Subtract the background fluorescence (from wells without enzyme) from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Cholinesterases (AChE and BChE): Targeting Cognitive Decline in Neurodegenerative Diseases

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[10] Inhibition of these enzymes increases the levels of ACh in the synaptic cleft, which is a key therapeutic strategy for the symptomatic treatment of Alzheimer's disease and other cognitive disorders.[10] Spiro[isochroman-piperidine] derivatives have been investigated as cholinesterase inhibitors.

Mechanism of Action & Signaling Pathway:

Spiro[isochroman-piperidine] derivatives can act as inhibitors of AChE and BChE by binding to the active site of these enzymes. The active site of AChE contains a catalytic anionic site (CAS) and a peripheral anionic site (PAS).[10] It is hypothesized that the piperidine moiety of the spirocyclic scaffold interacts with the CAS, while the isochroman portion can engage with the PAS, leading to potent and potentially selective inhibition. By blocking the breakdown of acetylcholine, these inhibitors enhance cholinergic neurotransmission.

ache_pathway Spiro[isochroman-piperidine] Derivative Spiro[isochroman-piperidine] Derivative Spiro[isochroman-piperidine] Derivative->AChE/BChE Inhibits Acetylcholine (ACh) Acetylcholine (ACh) AChE/BChE->Acetylcholine (ACh) Hydrolyzes Choline + Acetate Choline + Acetate Acetylcholine (ACh)->Choline + Acetate Breakdown Increased Synaptic ACh Increased Synaptic ACh Enhanced Cholinergic Neurotransmission Enhanced Cholinergic Neurotransmission Increased Synaptic ACh->Enhanced Cholinergic Neurotransmission Cognitive Enhancement Cognitive Enhancement Enhanced Cholinergic Neurotransmission->Cognitive Enhancement

Figure 3: Mechanism of action of spiro[isochroman-piperidine]-based cholinesterase inhibitors.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol details the widely used Ellman's method for determining AChE inhibitory activity in a 96-well plate format.[11][12]

  • Materials:

    • Test spiro[isochroman-piperidine] compounds

    • Acetylcholinesterase (AChE) from electric eel or human erythrocytes

    • Acetylthiocholine iodide (ATCI)

    • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • Phosphate buffer (0.1 M, pH 8.0)

    • Donepezil or galantamine (as a positive control inhibitor)

    • 96-well microplates

    • Spectrophotometric microplate reader

  • Procedure:

    • Prepare serial dilutions of the test spiro[isochroman-piperidine] compounds and the positive control in phosphate buffer.

    • In a 96-well plate, add the following to each well:

      • 140 µL of phosphate buffer.

      • 10 µL of test compound dilution, positive control, or buffer (for 100% activity control).

      • 10 µL of DTNB solution (final concentration ~0.3 mM).

      • 10 µL of AChE solution (final concentration ~0.02 U/mL).

    • Mix gently and pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of ATCI solution (final concentration ~0.5 mM) to all wells.

    • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader in kinetic mode.

  • Data Analysis:

    • Determine the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Rate of sample / Rate of 100% activity control)] x 100.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data Summary

The following table summarizes representative inhibitory activities of spiro-piperidine derivatives against the discussed therapeutic targets. It is important to note that the specific values can vary depending on the exact chemical structure and the assay conditions.

Target Derivative Type Activity Metric Value Range Reference
Sigma-1 ReceptorSpiro[benzofuran-piperidine]Ki1.14 nM[2]
Sigma-1 ReceptorSpiro[benzotriazine-piperidine]KiLow nM[3]
HDACSpiro[chromane-piperidine]IC50Varies[5]
HDACSpiro[benzofuran-piperidine]IC50Varies[7]
Acetylcholinesterase (AChE)Spirooxindole-pyrrolizine-piperidineIC503.33 µM[13]

Conclusion and Future Directions

The spiro[isochroman-piperidine] scaffold and its analogues have unequivocally demonstrated their value in modern drug discovery. The diverse range of biological targets that can be effectively modulated by this structural class underscores its potential for the development of novel therapeutics for a multitude of diseases. The detailed experimental protocols provided in this guide are intended to facilitate further research in this exciting area.

Future efforts should focus on optimizing the selectivity of these compounds for their intended targets to minimize off-target effects. Structure-activity relationship (SAR) studies, aided by computational modeling, will be crucial in designing next-generation spiro[isochroman-piperidine] derivatives with improved potency, selectivity, and pharmacokinetic properties. Furthermore, exploring the potential for developing dual-target inhibitors, for example, compounds that simultaneously modulate sigma-1 receptors and inhibit cholinesterases, could offer synergistic therapeutic benefits for complex neurodegenerative diseases.

References

  • A fluorogenic histone deacetylase assay well suited for high-throughput activity screening. (n.d.). PubMed. Retrieved from [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1-1.34.21. Retrieved from [Link]

  • Displacement of [³H] (+) pentazocine from sigma-1 receptors by DTG. (n.d.). ResearchGate. Retrieved from [Link]

  • Ellman Esterase Assay Protocol. (n.d.). Scribd. Retrieved from [Link]

  • HDAC2 Fluorogenic Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • HDAC1 Fluorogenic BioAssay™ Kit. (n.d.). CliniSciences. Retrieved from [Link]

  • Szabó, A., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences, 22(15), 8136. Retrieved from [Link]

  • HDAC class 2a activity Fluorogenic Assay. (n.d.). West Bioscience. Retrieved from [Link]

  • Spiro[1,2,4-benzotriazine-3(4H),4'-(1'-substituted)piperidines] and related compounds as ligands for sigma receptors. (2002). PubMed. Retrieved from [Link]

  • A facile chemo-, regio- and stereoselective synthesis and cholinesterase inhibitory activity of spirooxindole-pyrrolizine-piperidine hybrids. (2013). PubMed. Retrieved from [Link]

  • Zhang, P., et al. (2022). Novel and Potent Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease from Natural (±)-7,8-Dihydroxy-3-methyl-isochroman-4-one. Molecules, 27(23), 8206. Retrieved from [Link]

  • Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2651-2662. Retrieved from [Link]

  • Spiro[chromane-2,4'-piperidine]-based histone deacetylase inhibitors with improved in vivo activity. (2012). PubMed. Retrieved from [Link]

  • Design, and synthesis of N‐benzyl Spiro‐piperidine hydroxamic acid‐based derivatives: HDAC inhibitory activity and drug‐likeness prediction. (2022). ResearchGate. Retrieved from [Link]

  • Zubaidha, P. K., et al. (2019). Validation of Sigma I Receptor Occupancy with Antipsychotic Ligands: A Molecular Perspective. Journal of Medicinal and Chemical Sciences, 2, 46-50. Retrieved from [Link]

  • Dal Col, V., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(7), 1321-1331. Retrieved from [Link]

  • Mohammadi-Farani, A., et al. (2015). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. Iranian Journal of Pharmaceutical Research, 14(Suppl), 139-145. Retrieved from [Link]

  • Spiro[chromane-2,4′-piperidine]-Based Histone Deacetylase Inhibitors with Improved in vivo Activity. (2012). ResearchGate. Retrieved from [Link]

  • Pharmacological and metabolic characterisation of the potent sigma1 receptor ligand 1'-benzyl-3-methoxy-3H-spiro[[11]benzofuran-1,4'-piperidine]. (2011). PubMed. Retrieved from [Link]

  • Comparison of Protocols for Measuring Activities of Human Blood Cholinesterases by the Ellman Method. (2000). PubMed. Retrieved from [Link]

  • Discovery, Synthesis, and Pharmacological Evaluation of Spiropiperidine Hydroxamic Acid Based Derivatives as Structurally Novel Histone Deacetylase (HDAC) Inhibitors. (2022). ResearchGate. Retrieved from [Link]

  • Chemical mechanism of Ellman's method. (n.d.). ResearchGate. Retrieved from [Link]

  • Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. (2018). PubMed Central. Retrieved from [Link]

  • Discovery of a Promising Hydroxyamino-Piperidine HDAC6 Inhibitor via Integrated Virtual Screening and Experimental Validation in Multiple Myeloma. (2024). MDPI. Retrieved from [Link]

  • Anti-Acetylcholinesterase Activity of Piper sarmentosum by a Continuous Immobilized-enzyme Assay. (2022). ResearchGate. Retrieved from [Link]

Sources

The Spiro[isochroman-1,4'-piperidin]-3-one Scaffold: A Comprehensive Technical Guide to its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This in-depth technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of spiro[isochroman-1,4'-piperidin]-3-one analogs. Moving beyond a rigid template, this document is structured to deliver a deep, contextual understanding of the scaffold's therapeutic potential, focusing on its well-established role in inhibiting histamine release and exploring its promising future in central nervous system (CNS) applications. Every piece of information is grounded in authoritative references, ensuring scientific integrity and providing actionable insights for drug discovery and development professionals.

Introduction: The Emergence of a Privileged Scaffold

The this compound core represents a fascinating and privileged scaffold in medicinal chemistry. Its inherent three-dimensionality, achieved by the fusion of an isochromanone and a piperidine ring through a single spiro carbon, offers a unique topographical presentation of pharmacophoric features. This rigidified conformation can lead to enhanced receptor affinity and selectivity compared to more flexible acyclic or monocyclic analogs.

Initially investigated for their potent inhibitory effects on histamine release from mast cells, these compounds have emerged as valuable tools for studying allergic and inflammatory responses. More recently, the broader class of spiro-piperidine derivatives has garnered significant attention for its diverse biological activities, including potent and selective interactions with CNS receptors, such as opioid and sigma receptors. This guide will first delve into the foundational SAR of this compound analogs as inhibitors of histamine release and then explore the evidence-based potential for their development as novel CNS-active agents.

Core Structure and Synthetic Strategy

The fundamental architecture of the this compound scaffold provides multiple points for chemical modification, allowing for a systematic exploration of its SAR. The key structural components amenable to variation include the piperidine nitrogen (N1'), the aromatic ring of the isochroman moiety, and the methylene group at the 2-position of the isochromanone ring.

Spiroisochroman_Core A B Piperidine Ring (N1' Substitutions) A->B C Spirocyclic Center (Conformational Rigidity) A->C D Isochromanone Moiety (Aromatic Substitutions) A->D E Carbonyl Group (Potential H-bond Acceptor) A->E SAR_Histamine_Release cluster_piperidine Piperidine N1' Substitutions cluster_isochroman Isochromanone Moiety Benzyl Benzyl High_Activity High_Activity Benzyl->High_Activity p-Substituted_Benzyl p-Substituted_Benzyl p-Substituted_Benzyl->High_Activity m-Substituted_Benzyl m-Substituted_Benzyl m-Substituted_Benzyl->High_Activity o-Substituted_Benzyl o-Substituted_Benzyl Low_or_No_Activity Low_or_No_Activity o-Substituted_Benzyl->Low_or_No_Activity Acyl Acyl Acyl->Low_or_No_Activity Alkyl Alkyl Moderate_Activity Moderate_Activity Alkyl->Moderate_Activity Aromatic_Ring Aromatic_Ring Aromatic_Ring->High_Activity Carbonyl_Group Carbonyl_Group Carbonyl_Group->High_Activity Cyclohexane_Analog Cyclohexane_Analog Cyclohexane_Analog->Low_or_No_Activity

Caption: Key SAR findings for histamine release inhibition.

Potential as CNS-Active Agents: An Emerging Frontier

While the anti-histaminic activity of the this compound scaffold is well-documented, compelling evidence from structurally related spiro-piperidine systems suggests a significant potential for these compounds to modulate CNS targets, particularly opioid and sigma receptors.

The Opioid Receptor Hypothesis

Structurally similar spiro[benzofuran-3(2H),4'-piperidines] have been shown to be potent µ-opioid receptor ligands. [1]This raises the intriguing possibility that the this compound scaffold could also interact with opioid receptors.

  • Conformational Considerations: In the spiro[benzofuran-3(2H),4'-piperidine] series, the conformation of the phenyl ring (axial versus equatorial) relative to the piperidine ring was found to be a critical determinant of µ-opioid affinity. [1]Analogs favoring a phenyl-axial conformation exhibited significantly higher affinity. This highlights the importance of the rigid spirocyclic core in pre-organizing the molecule for optimal receptor binding.

  • Future Directions: Direct evaluation of this compound analogs in opioid receptor binding and functional assays is a logical and compelling next step in the exploration of this scaffold's therapeutic potential. The established SAR for histamine release, particularly the importance of the N1'-benzyl group, provides a strong starting point for designing a focused library for opioid receptor screening.

Sigma Receptor Modulation

The spiro-piperidine motif is a well-recognized pharmacophore for sigma receptors, which are implicated in a variety of CNS disorders, including pain, psychosis, and neurodegenerative diseases.

  • High Affinity and Selectivity: Various spiro-piperidine derivatives, including spiro[isobenzofuran-1,4'-piperidines], have demonstrated high affinity and selectivity for sigma-1 receptors. [2]* N-Substituent Effects: Similar to the SAR for histamine release and opioid receptor affinity, the N-substituent on the piperidine ring is crucial for sigma receptor binding. Arylalkyl substituents, such as benzyl and phenethyl groups, are often optimal for high affinity.

The dual-target potential of these compounds, possibly modulating both histamine and CNS receptors, opens up exciting avenues for the development of novel therapeutics with unique pharmacological profiles, for instance, in the treatment of neuro-inflammatory conditions.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, this section provides detailed, step-by-step methodologies for the synthesis of a key analog and the primary biological evaluation.

Synthesis of 1'-(p-Methylbenzyl)this compound

This protocol is a representative example of the synthesis of N1'-substituted this compound analogs.

Step 1: Synthesis of 2-(2-Hydroxyethyl)benzoic acid

  • To a solution of homophthalic acid (10 g, 55.5 mmol) in dry tetrahydrofuran (THF, 100 mL) at 0 °C under a nitrogen atmosphere, add borane-dimethyl sulfide complex (10 M, 11.1 mL, 111 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Cool the mixture to 0 °C and cautiously quench with methanol (20 mL).

  • Remove the solvent under reduced pressure. The crude product is purified by column chromatography on silica gel (ethyl acetate/hexane gradient) to afford 2-(2-hydroxyethyl)benzoic acid.

Step 2: Synthesis of 1'-(p-Methylbenzyl)-4-hydroxypiperidine-4-carboxylic acid

  • To a solution of 1-(p-methylbenzyl)-4-piperidone (10 g, 49.2 mmol) in ethanol (100 mL), add a solution of potassium cyanide (6.4 g, 98.4 mmol) in water (20 mL).

  • Stir the mixture at room temperature for 24 hours.

  • Acidify the reaction mixture with concentrated hydrochloric acid at 0 °C.

  • Heat the mixture at reflux for 6 hours.

  • Cool to room temperature and adjust the pH to 7 with a saturated sodium bicarbonate solution.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried to yield 1'-(p-methylbenzyl)-4-hydroxypiperidine-4-carboxylic acid.

Step 3: Synthesis of 1'-(p-Methylbenzyl)this compound

  • A mixture of 2-(2-hydroxyethyl)benzoic acid (5 g, 29.7 mmol) and 1'-(p-methylbenzyl)-4-hydroxypiperidine-4-carboxylic acid (8.2 g, 29.7 mmol) in toluene (150 mL) with a catalytic amount of p-toluenesulfonic acid is heated at reflux with a Dean-Stark trap for 8 hours.

  • Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (ethyl acetate/hexane gradient) to afford the title compound.

Synthesis_Workflow A Homophthalic acid B 2-(2-Hydroxyethyl)benzoic acid A->B BH3-DMS, THF E 1'-(p-Methylbenzyl)this compound B->E Toluene, p-TsOH, reflux C 1-(p-Methylbenzyl)-4-piperidone D 1'-(p-Methylbenzyl)-4-hydroxypiperidine-4-carboxylic acid C->D 1. KCN, EtOH/H2O 2. HCl, reflux D->E

Caption: Synthetic workflow for a key analog.

In Vitro Inhibition of Histamine Release Assay

This protocol describes the evaluation of the inhibitory activity of the synthesized compounds on compound 48/80-induced histamine release from rat peritoneal mast cells.

1. Mast Cell Isolation:

  • Isolate peritoneal mast cells from male Wistar rats by peritoneal lavage with Hanks' balanced salt solution (HBSS).

  • Purify the mast cells by density gradient centrifugation using Percoll.

  • Wash the purified mast cells and resuspend in HBSS at a concentration of 1 x 10⁶ cells/mL.

2. Histamine Release Assay:

  • Pre-incubate the mast cell suspension with various concentrations of the test compound (or vehicle control) for 15 minutes at 37 °C.

  • Induce histamine release by adding compound 48/80 (10 µg/mL final concentration) and incubate for a further 15 minutes at 37 °C.

  • Terminate the reaction by placing the samples on ice.

  • Centrifuge the samples at 400 x g for 10 minutes at 4 °C.

  • Collect the supernatant for histamine quantification.

  • Determine the total histamine content by lysing an aliquot of the mast cells with perchloric acid.

3. Histamine Quantification:

  • Quantify the histamine content in the supernatants using a sensitive fluorometric assay involving o-phthalaldehyde (OPT).

  • Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.

4. Data Analysis:

  • Calculate the percentage of histamine release for each sample relative to the total histamine content.

  • Determine the percentage inhibition of histamine release for each test compound concentration compared to the vehicle control.

  • Calculate the IC₅₀ value (the concentration of the compound that causes 50% inhibition of histamine release) by non-linear regression analysis.

Conclusion and Future Perspectives

The this compound scaffold has been firmly established as a potent inhibitor of histamine release, with a well-defined SAR primarily driven by the lipophilicity of the N1'-benzyl substituent. This makes it a valuable lead structure for the development of novel anti-allergic and anti-inflammatory agents.

Perhaps more exciting is the untapped potential of this scaffold in the realm of CNS drug discovery. The structural analogy to known potent opioid and sigma receptor ligands provides a strong rationale for the exploration of these compounds as novel therapeutics for pain, neuro-inflammation, and other CNS disorders. The rigid, three-dimensional nature of the spirocyclic core is a desirable feature for achieving high receptor affinity and selectivity.

Future research should focus on:

  • Direct evaluation of this compound analogs at opioid and sigma receptors.

  • Elucidation of the stereochemical requirements for activity at these CNS targets.

  • Exploration of substitutions on the aromatic ring of the isochroman moiety to fine-tune both potency and pharmacokinetic properties.

The synthesis of focused libraries based on the SAR insights presented in this guide, followed by comprehensive pharmacological profiling, will undoubtedly unlock the full therapeutic potential of this versatile and promising chemical scaffold.

References

  • Yamato, M., Hashigaki, K., Ikeda, M., Ohtake, H., & Tasaka, K. (1981). Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release. Journal of Medicinal Chemistry, 24(2), 194–198. [Link]

  • Yamato, M., Hashigaki, K., Tsutsumi, A., & Tasaka, K. (1981). Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. II. Chemical & Pharmaceutical Bulletin, 29(12), 3494-3498. [Link]

  • Yamato, M., Hashigaki, K., Hiramatsu, K., & Tasaka, K. (1983). Synthesis and Structure-Activity Relationship of Spiro [isochroman-piperidine] Analogs for Inhibition of Histamine Release. III. Chemical & Pharmaceutical Bulletin, 31(2), 521-526. [Link]

  • Tsai, Y. C., Liou, J. P., Liao, R., Cheng, C. Y., & Tao, P. L. (1998). C-alkylated spiro[benzofuran-3(2H),4'-1'-methyl-piperidine-7-ols] as potent opioids: a conformation-activity study. Bioorganic & medicinal chemistry letters, 8(14), 1813–1818. [Link]

  • Abdel-Magid, A. F., Maryanoff, C. A., & Mehrman, S. J. (2012). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of medicinal chemistry, 19(11), 1315-1324. [Link]

  • Tsai, Y. C., Liou, J. P., Liao, R., Cheng, C. Y., & Tao, P. L. (1998). C-alkylated spiro[benzofuran-3(2H),4'-1'-methyl-piperidine-7-ols] as potent opioids: a conformation-activity study. Bioorganic & medicinal chemistry letters, 8(14), 1813–1818. [Link]

  • Berardi, F., Loiodice, F., Caccia, C., Colabufo, N. A., Corbo, F., Perrone, R., & Tortorella, V. (2002). Spiro[1,2,4-benzotriazine-3(4H),4'-(1'-substituted)piperidines] and related compounds as ligands for sigma receptors. Il Farmaco, 57(11), 871–882. [Link]

  • Maier, C. A., Wünsch, B. (2002). Novel σ Receptor Ligands. Part 2. SAR of Spiro[b[3]enzopyran-1,4'-piperidines] and Spiro[b[3]enzofuran-1,4'-piperidines] with Carbon Substituents in Position 3. Journal of Medicinal Chemistry, 45(2), 438-448. [Link]

  • Detailed synthetic procedures for various spiro-piperidine compounds. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. [Link]

  • Modulation of histamine release from human colon mast cells by protease inhibitors. World Journal of Gastroenterology. [Link]

  • Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS ONE. [Link]

  • Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry. [Link]

Sources

Title: In Silico Modeling and Molecular Docking of the Spiro[isochroman-1,4'-piperidin]-3-one Scaffold: A Workflow for Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Strategic Imperative: The Rationale for In Silico First

In modern drug discovery, computational methods are not merely a preliminary step but a strategic imperative that conserves resources and sharpens experimental focus.[1] For a scaffold like Spiro[isochroman-1,4'-piperidin]-3-one, which offers a rigid framework ripe for functionalization, in silico modeling allows us to explore a vast chemical space virtually.[2] The primary goals of this computational workflow are to:

  • Predict the binding orientation (pose) and affinity of the ligand to a specific biological target.[3]

  • Elucidate the key molecular interactions that stabilize the ligand-receptor complex.

  • Guide the design of new derivatives with potentially improved potency and selectivity.

  • Flag potential liabilities in pharmacokinetics and toxicity (ADMET) before committing to costly synthesis.[4][5]

This guide details a sequence of validated protocols, explaining not just the "how" but the critical "why" behind each methodological choice.

Overall In Silico Workflow

G cluster_prep Preparation Phase cluster_core Core Analysis cluster_post Post-Hoc Evaluation LigandPrep Ligand Preparation (2D to 3D, Energy Minimization) Docking Molecular Docking (Pose & Affinity Prediction) LigandPrep->Docking TargetPrep Target Preparation (PDB Download, Cleaning, Protonation) TargetPrep->Docking Validation Protocol Validation (Re-docking Native Ligand) Docking->Validation Self-Validating Loop Analysis Post-Docking Analysis (Interaction Mapping) Docking->Analysis ADMET Predictive ADMET Profiling (Drug-likeness & Safety) Analysis->ADMET Decision Decision ADMET->Decision Go/No-Go for Synthesis?

Caption: High-level workflow for in silico drug discovery.

Ligand Preparation: Ensuring Structural Fidelity

The accuracy of any docking simulation is fundamentally dependent on the quality of the input ligand structure. An improperly prepared ligand with an unrealistic conformation or incorrect protonation state will yield meaningless results. The objective is to generate a low-energy, three-dimensional conformation that is representative of how the molecule would exist in a biological environment.[6]

Experimental Protocol: From 2D Sketch to Docking-Ready Ligand
  • 2D Structure Generation:

    • Action: Sketch the this compound molecule using a chemical drawing tool like BIOVIA Draw or ChemDraw.

    • Causality: This step defines the correct atom connectivity and stereochemistry, which is the non-negotiable foundation of the molecular model.

  • Conversion to 3D and Initial Optimization:

    • Action: Import the 2D structure into a molecular modeling program like Avogadro.[6] Use its built-in tools to generate a plausible 3D geometry.

    • Causality: This provides an initial 3D coordinate set, which, while geometrically reasonable, is not yet energetically favorable.

  • Energy Minimization:

    • Action: Perform a geometry optimization using a robust force field (e.g., MMFF94) or a semi-empirical quantum mechanics method (e.g., PM3).[6] This can be done within Avogadro or more advanced software like Gaussian.

    • Causality: This crucial step relaxes the molecule into a local energy minimum, resolving steric clashes and achieving realistic bond lengths and angles. This conformation is more likely to represent a bioactive state.

  • Final Preparation for Docking (AutoDock Example):

    • Action: Save the energy-minimized structure in a .pdb or .mol2 format. Use AutoDock Tools to assign Gasteiger charges and define the rotatable bonds. The final output will be a .pdbqt file.

    • Causality: The .pdbqt format contains the atomic coordinates, partial charges, and atom-type definitions required by the AutoDock Vina scoring function. Defining rotatable bonds allows the docking algorithm to explore conformational flexibility of the ligand during the simulation.

Target Identification and Preparation: Creating a Valid Binding Environment

The choice of a biological target is hypothesis-driven. Given that derivatives of the related spiro[chroman-2,4′-piperidin]-4-one scaffold have shown anticancer activity, a relevant cancer target such as the MDM2 protein (which binds to the tumor suppressor p53) serves as an excellent example for this workflow.[7][2]

Experimental Protocol: Preparing the Macromolecular Target
  • Retrieve Protein Structure:

    • Action: Download the 3D crystal structure of the target protein from the Protein Data Bank (RCSB PDB).[6][8] For this example, we will use PDB ID: 4HG7 , which shows MDM2 in complex with an inhibitor.

    • Causality: A high-resolution crystal structure provides the experimentally determined coordinates of the protein's active site, which is the "ground truth" for a structure-based design project.

  • Clean and Prepare the Protein Structure:

    • Action: Load the PDB file into a molecular viewer like PyMOL, UCSF Chimera, or Discovery Studio Visualizer.[6][9] Remove all non-essential components:

      • Water molecules

      • Co-solvents and ions not critical for binding

      • The co-crystallized (native) ligand (save it separately for later validation)

    • Causality: Removing these elements creates a clean binding pocket, ensuring that the docking score reflects only the interaction between our spiro compound and the protein, not confounding interactions with solvent or other molecules.

  • Add Hydrogens and Assign Charges:

    • Action: Use a dedicated tool, such as AutoDock Tools or the Protein Preparation Wizard in Schrödinger Suite, to add polar hydrogens and assign appropriate atomic charges (e.g., Kollman charges).[6]

    • Causality: Crystal structures typically do not resolve hydrogen atoms. Adding them is essential for accurately modeling hydrogen bonds, which are critical drivers of ligand binding affinity and specificity.

  • Define the Binding Site (Grid Box):

    • Action: Identify the coordinates of the binding pocket. The most reliable method is to use the position of the co-crystallized ligand removed in Step 2. Define a "grid box" that encompasses this entire binding site with a margin of ~4-5 Å on all sides.

    • Causality: The grid box defines the search space for the docking algorithm.[8] A well-defined box focuses the computational effort on the relevant active site, increasing the efficiency and accuracy of the simulation. An overly large box wastes resources, while a box that is too small may artificially exclude the correct binding pose.

Molecular Docking and Protocol Validation

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[8] The process involves a sampling algorithm to generate various poses and a scoring function to estimate the binding affinity for each pose.[3]

Experimental Protocol: Docking with AutoDock Vina
  • Prepare Input Files:

    • Receptor: The prepared MDM2 protein in .pdbqt format.

    • Ligand: The prepared this compound in .pdbqt format.

    • Configuration File (config.txt): A text file specifying the input files and the coordinates and dimensions of the grid box.

  • Execute the Docking Run:

    • Action: Run the simulation from the command line: vina --config config.txt --log results.log

    • Causality: The Vina algorithm will now systematically explore the conformational and rotational freedom of the ligand within the defined grid box, evaluating the binding energy of thousands of potential poses.

  • Trustworthiness: The Self-Validating Protocol:

    • Action: Before docking the novel spiro compound, perform a "re-docking" experiment.[10] This involves docking the original co-crystallized ligand (which was removed from the PDB file) back into the protein's binding site using the exact same protocol.

    • Validation Criterion: Calculate the Root Mean Square Deviation (RMSD) between the atoms of the re-docked pose and the original crystallographic pose.

    • Interpretation: An RMSD value below 2.0 Å is considered a successful validation.[10][11] It confirms that the chosen docking parameters (grid box, scoring function) are capable of accurately reproducing a known, experimentally determined binding mode. This step is non-negotiable for ensuring the trustworthiness of the results for novel ligands.

Post-Docking Analysis: Translating Scores into Scientific Insight

The raw output of a docking run is a set of poses and corresponding scores. The real scientific value is extracted by interpreting this data in a biochemical context.

Analyzing Binding Affinity (Docking Score)

The primary quantitative output is the binding affinity, reported in kcal/mol. More negative values suggest a stronger, more stable interaction.[12][13] This score is an estimation of the binding free energy and is invaluable for rank-ordering different compounds.[13]

Table 1: Example Docking Results for Hypothetical Spiro Derivatives against MDM2

Compound ID Modification on Piperidine Ring Docking Score (kcal/mol) Key Interacting Residues
SIP-001 (Parent Scaffold) -7.2 LEU54, GLY58, VAL93
SIP-002 4'-fluoro-phenyl -8.5 LEU54, GLY58, TYR67, VAL93
SIP-003 3'-chloro-phenyl -9.1 LEU54, GLY58, TYR67, VAL93

| SIP-004 | 2'-methyl-phenyl | -7.9 | LEU54, GLY58, VAL93 (Steric Clash) |

This data is illustrative and not from an actual experiment.

Visualizing the Binding Pose and Key Interactions
  • Action: Load the protein receptor and the top-scoring ligand pose(s) from the output .pdbqt file into PyMOL or UCSF Chimera.[9]

  • Analysis: Visually inspect the interactions between the ligand and the protein's active site residues. Identify and measure key interactions:

    • Hydrogen Bonds: Crucial for specificity and affinity.

    • Hydrophobic Interactions: Often the primary driver of binding, where nonpolar parts of the ligand interact with nonpolar residues (e.g., Leucine, Valine, Phenylalanine).

    • π-π Stacking: Interactions between aromatic rings.

  • Causality: This analysis explains why a compound achieves a certain docking score.[14] For example, in Table 1, the addition of a 3'-chloro-phenyl group (SIP-003) might have introduced a new favorable interaction with TYR67, leading to a better score compared to the parent scaffold. Conversely, the 2'-methyl group (SIP-004) may introduce a steric clash, resulting in a poorer score.

Beyond Affinity: Predictive ADMET Profiling

A compound with excellent binding affinity can still fail if it has poor pharmacokinetic properties.[4] Early-stage in silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction is a critical filtering step to identify compounds with a higher probability of success in later development stages.[15][16][17]

Protocol: In Silico ADMET and Drug-Likeness Assessment
  • Action: Submit the 2D structure (as a SMILES string) of this compound to a web-based tool like the SwissADME server.

  • Causality: These tools use pre-built, validated models to predict key physicochemical and pharmacokinetic properties based on the molecule's structure.

Table 2: Predicted ADMET Profile for this compound

Property Predicted Value Interpretation & Significance
Physicochemical Properties
Molecular Weight 231.31 g/mol Well within typical drug-like range (<500).
LogP (Lipophilicity) 2.15 Optimal range for membrane permeability.
H-Bond Donors 1 Compliant with Lipinski's Rule of 5 (≤5).[6]
H-Bond Acceptors 3 Compliant with Lipinski's Rule of 5 (≤10).[6]
Pharmacokinetics
GI Absorption High Likely to be well-absorbed orally.
BBB Permeant Yes High potential for CNS activity, aligning with known uses.[18]
CYP Inhibitor No (for major isoforms) Low risk of drug-drug interactions via metabolic pathways.
Drug-Likeness
Lipinski's Rule of 5 Yes (0 Violations) Good indication of oral bioavailability.[6]
Bioavailability Score 0.55 Standard score for well-behaved oral drugs.
Medicinal Chemistry

| PAINS Alert | 0 alerts | No known promiscuous substructures that lead to false positives. |

This data is illustrative and generated for the parent scaffold.

Decision-Making Logic Post-Analysis

G Start Docking & ADMET Results CheckScore Is Docking Score Favorable (< -8.0 kcal/mol)? Start->CheckScore CheckInteractions Are Key Interactions with Active Site Observed? CheckScore->CheckInteractions Yes Redesign REDESIGN LIGAND CheckScore->Redesign No CheckADMET Is ADMET Profile Acceptable (e.g., No PAINS)? CheckInteractions->CheckADMET Yes CheckInteractions->Redesign No Synthesize PRIORITIZE FOR SYNTHESIS CheckADMET->Synthesize Yes Deprioritize DEPRIORITIZE CheckADMET->Deprioritize No

Sources

The Spiro[isochroman-piperidine] Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The spiro[isochroman-piperidine] core, a unique three-dimensional heterocyclic system, has emerged as a compelling scaffold in contemporary drug discovery. Its inherent structural rigidity and synthetic tractability have positioned it as a "privileged structure," capable of interacting with a diverse array of biological targets. This in-depth technical guide provides a comprehensive review of the spiro[isochroman-piperidine] framework in medicinal chemistry. We will delve into its synthetic methodologies, explore its applications in oncology and neurodegenerative diseases, and analyze the structure-activity relationships that govern its therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their own discovery programs.

The Spiro[isochroman-piperidine] Core: A Structurally Unique and Advantageous Scaffold

The spiro[isochroman-piperidine] scaffold is a bicyclic heterocyclic system characterized by an isochroman moiety and a piperidine ring sharing a single spiro carbon atom. This arrangement imparts a distinct three-dimensional geometry, which is a significant advantage in drug design. Unlike flat, aromatic systems, the spirocyclic nature of this core allows for the precise spatial orientation of substituents, enabling more specific and high-affinity interactions with the complex topographies of biological targets.[1]

The conformational rigidity of the spiro[isochroman-piperidine] core reduces the entropic penalty upon binding to a target protein, which can lead to enhanced binding affinity.[2] Furthermore, the presence of both a heteroatom-rich isochroman ring and a basic piperidine nitrogen provides multiple points for hydrogen bonding and other non-covalent interactions, further contributing to its versatility as a pharmacophore.

Synthetic Strategies for Assembling the Spiro[isochroman-piperidine] Core

The construction of the spiro[isochroman-piperidine] scaffold can be achieved through several synthetic routes. The choice of a particular strategy often depends on the desired substitution pattern and the availability of starting materials. A common and effective approach involves a multi-component reaction, which allows for the rapid assembly of molecular complexity from simple precursors.

Multi-component Synthesis of Spiro[chroman-2,4'-piperidin]-4-one

A frequently employed method for the synthesis of the closely related and synthetically analogous spiro[chroman-2,4'-piperidin]-4-one core is the one-pot reaction of a substituted 2-hydroxyacetophenone with N-Boc-4-piperidone and a secondary amine catalyst, such as pyrrolidine. This reaction proceeds through an initial condensation to form an enamine, followed by an intramolecular Michael addition and subsequent cyclization.

Experimental Protocol: Synthesis of tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate [3]

  • Step 1: Reaction Setup To a solution of a substituted 2-hydroxyacetophenone (1.0 eq) in a suitable solvent such as ethanol, add N-Boc-4-piperidone (1.1 eq) and pyrrolidine (0.2 eq).

  • Step 2: Reaction Execution Stir the reaction mixture at reflux overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Step 3: Work-up and Purification After completion of the reaction, concentrate the mixture under reduced pressure. Add ethyl acetate and wash the organic layer sequentially with 1 N HCl, 1 N NaOH, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate.[3]

Synthesis of the Spiro[isochroman-piperidine] Core via Pictet-Spengler Reaction

An alternative and powerful strategy for the synthesis of spiro[isochroman-piperidine] derivatives involves an intramolecular Pictet-Spengler reaction. This approach allows for the stereoselective formation of the spirocyclic system and is particularly useful for accessing derivatives with diverse substitution patterns on the aromatic ring.

Conceptual Workflow for Spiro[isochroman-piperidine] Synthesis via Pictet-Spengler Reaction

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product 2-Aryl-ethanol 2-Aryl-ethanol Derivative Coupling Coupling Reaction (e.g., Etherification) 2-Aryl-ethanol->Coupling Piperidone Protected 4-Piperidone Piperidone->Coupling Deprotection Piperidine Deprotection Coupling->Deprotection Pictet_Spengler Intramolecular Pictet-Spengler Reaction Deprotection->Pictet_Spengler Spiro_Core Spiro[isochroman-piperidine] Core Pictet_Spengler->Spiro_Core G cluster_pathway p53-MDM2 Signaling Pathway p53 p53 (Tumor Suppressor) Degradation p53 Degradation p53->Degradation Leads to Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Induces MDM2 MDM2 (Oncoprotein) MDM2->p53 Binds to Spiro_Compound Spiro[isochroman-piperidine] Inhibitor Spiro_Compound->MDM2 Inhibits

Caption: Inhibition of the p53-MDM2 interaction by spiro[isochroman-piperidine] derivatives. [4][5][6][7]

Neurodegenerative Diseases

The spiro[isochroman-piperidine] scaffold has also shown significant promise in the development of treatments for neurodegenerative diseases, primarily through its interaction with sigma-1 receptors.

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in regulating cellular stress responses, neuronal survival, and neuroinflammation. [8][9][10][11]Modulation of the sigma-1 receptor has emerged as a promising therapeutic strategy for a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).

Spiro[isochroman-piperidine] and related spiro-piperidine derivatives have been identified as potent and selective sigma-1 receptor ligands. [6]These compounds can act as either agonists or antagonists, and their specific pharmacological profile determines their therapeutic application. For example, sigma-1 receptor antagonists have shown potential in the treatment of neuropathic pain. [6]

Signaling Pathway: Role of Sigma-1 Receptor in Neuroinflammation

G cluster_pathway Sigma-1 Receptor Signaling in Neuroinflammation Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Microglia Microglia Inflammatory_Stimuli->Microglia Activates Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β) Microglia->Pro_inflammatory Releases Sigma1R Sigma-1 Receptor Sigma1R->Microglia Regulates Activation Neuroinflammation Neuroinflammation Pro_inflammatory->Neuroinflammation Spiro_Compound Spiro[isochroman-piperidine] Modulator Spiro_Compound->Sigma1R Modulates

Caption: Modulation of neuroinflammation by spiro[isochroman-piperidine] compounds via the sigma-1 receptor. [2][8][9][10][11]

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) is paramount in optimizing the therapeutic potential of the spiro[isochroman-piperidine] scaffold. SAR studies involve systematically modifying the structure of a lead compound and evaluating the effect of these changes on its biological activity.

Key Structural Modifications and Their Impact
  • Substitution on the Aromatic Ring: The electronic and steric properties of substituents on the isochroman aromatic ring can significantly influence binding affinity and selectivity. For example, in the case of HDAC inhibitors, electron-withdrawing groups such as fluorine have been shown to enhance potency. [12]

  • N-Substitution on the Piperidine Ring: The substituent on the piperidine nitrogen is a critical determinant of biological activity and often serves as the primary point for introducing diversity and targeting specific interactions. For HDAC inhibitors, this position is used to attach the zinc-binding group. [13][12]For sigma-1 receptor ligands, varying the N-substituent can modulate the agonist/antagonist profile and selectivity. [6]

  • Stereochemistry at the Spiro Center: The stereochemistry of the spiro carbon can have a profound impact on biological activity. The rigid, three-dimensional nature of the scaffold means that the absolute configuration at this center can dictate the orientation of the entire molecule within a binding pocket. Chiral separation and asymmetric synthesis are therefore crucial for elucidating the SAR of enantiomerically pure spiro[isochroman-piperidine] derivatives.

Table 2: SAR of Spiro[isochroman-piperidine] Analogues as Histamine Release Inhibitors [14]

Compound Spiro Linkage N-Alkyl Group Inhibition of Histamine Release (%)
4a 3,4' Methyl 25
4b 3,4' Ethyl 35
4c 3,4' Propyl 45
5a 4,4' Methyl 15

| 5b | 4,4' | Ethyl | 20 |

Conclusion and Future Perspectives

The spiro[isochroman-piperidine] scaffold has firmly established itself as a privileged motif in medicinal chemistry. Its unique three-dimensional structure, synthetic accessibility, and ability to interact with a wide range of biological targets make it an attractive starting point for the development of novel therapeutics. The successful application of this scaffold in the design of potent anticancer agents and modulators of neuroinflammation highlights its immense potential.

Future research in this area will likely focus on several key aspects:

  • Development of Novel Synthetic Methodologies: The discovery of new and more efficient synthetic routes to access diverse and complex spiro[isochroman-piperidine] derivatives will be crucial for expanding the chemical space available for drug discovery.

  • Exploration of New Biological Targets: While significant progress has been made in the areas of oncology and neurodegenerative diseases, the versatility of the spiro[isochroman-piperidine] scaffold suggests that it may have applications in other therapeutic areas as well.

  • Application of Computational Chemistry: The use of computational modeling and simulation will be invaluable in guiding the rational design of new spiro[isochroman-piperidine] based drugs with improved potency, selectivity, and pharmacokinetic properties.

References

  • Sigma-1 Receptor-Modulated Neuroinflammation in Neurological Diseases. (2018). Frontiers in Cellular Neuroscience. [Link]

  • Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. (n.d.). ACS Chemical Neuroscience. [Link]

  • Schematic overview of the MDM2 and p53 signalling pathway. (n.d.). ResearchGate. [Link]

  • Sigma-1 Receptor Modulates Neuroinflammation After Traumatic Brain Injury. (2015). Journal of Neuroinflammation. [Link]

  • Spiro[chromane-2,4'-piperidine]-based histone deacetylase inhibitors with improved in vivo activity. (2012). ChemMedChem. [Link]

  • Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. (2023). Frontiers in Pharmacology. [Link]

  • Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection. (2016). Journal of Alzheimer's Disease & Parkinsonism. [Link]

  • The pathway diagram for the p53-MDM2 Boolean network. (n.d.). ResearchGate. [Link]

  • Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. (2021). Journal of Medicinal Chemistry. [Link]

  • p53‐MDM2 signaling pathway in tumor cells. (n.d.). ResearchGate. [Link]

  • Spiro[chromane-2,4′-piperidine]-Based Histone Deacetylase Inhibitors with Improved in vivo Activity. (n.d.). ResearchGate. [Link]

  • p53 Pathway. (2021). YouTube. [Link]

  • Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. (2018). Journal of Applied Pharmaceutical Science. [Link]

  • Synthesis and biological characterization of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors. (2013). European Journal of Medicinal Chemistry. [Link]

  • Spiro[chromane-2,4'-piperidine]-based histone deacetylase inhibitors with improved in vivo activity. (2012). ChemMedChem. [Link]

  • Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. (1980). Journal of Medicinal Chemistry. [Link]

  • Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. (2023). Bulletin of Environment, Pharmacology and Life Sciences. [Link]

  • Discovery of novel spiro-piperidine derivatives as highly potent and selective melanin-concentrating hormone 1 receptor antagonists. (2009). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). Organic & Biomolecular Chemistry. [Link]

  • Synthesis of 3,3-dialkyl-substituted isochroman-1,4-diones via copper/photoredox dual-catalyzed carbolactonization of alkenes. (2022). Organic Chemistry Frontiers. [Link]

  • An efficient synthesis of new 1- H-4′-methyl-3′,4′-dihydrospiro[piperidine-4,2′(1′ H)quinoline] scaffolds. (n.d.). ResearchGate. [Link]

  • Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogues for inhibition of histamine release. (1981). Journal of Medicinal Chemistry. [Link]

Sources

Methodological & Application

Synthesis of Spiro[isochroman-1,4'-piperidin]-3-one reaction mechanism

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Spiro[isochroman-1,4'-piperidin]-3-one Scaffold

The this compound core represents a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure offers a unique topographical presentation of functional groups, enabling precise interactions with biological targets. This spirocyclic system is found in a variety of biologically active molecules and serves as a versatile template for the development of novel therapeutics, particularly in the realm of neuroscience and oncology. The isochromanone moiety provides a key lactone functionality, while the piperidine ring allows for a wide range of substitutions to modulate physicochemical properties and target engagement. This application note provides a detailed examination of a plausible and efficient synthetic route to this important molecular framework, including a step-by-step protocol and a thorough discussion of the underlying reaction mechanism.

Proposed Synthetic Pathway: A Convergent and Efficient Approach

The synthesis of this compound can be efficiently achieved through a convergent approach, reacting a readily available N-protected piperidin-4-one with a derivative of 2-carboxyphenylacetic acid (homophthalic acid). This method is advantageous due to the commercial availability of the starting materials and the straightforward nature of the chemical transformations. The proposed two-step sequence involves an initial amide bond formation followed by an intramolecular cyclization.

Detailed Reaction Mechanism

The synthesis proceeds through a well-understood sequence of organic reactions. The key steps involve the formation of an intermediate amide followed by an acid-catalyzed intramolecular cyclization.

  • Amide Formation: The synthesis commences with the reaction of N-tert-butoxycarbonyl (Boc)-4-aminopiperidine with homophthalic anhydride. The primary amine of the piperidine derivative acts as a nucleophile, attacking one of the carbonyl groups of the anhydride. This leads to the opening of the anhydride ring and the formation of a carboxylic acid and an amide functional group in the intermediate molecule.

  • Intramolecular Cyclization (Lactonization): The second and final step is an intramolecular cyclization to form the isochromanone ring. This transformation is typically promoted by a strong acid, such as sulfuric acid or polyphosphoric acid (PPA). The acid protonates the carboxylic acid group, making it a better electrophile. Subsequently, the carbonyl oxygen of the amide attacks the activated carboxylic acid, leading to the formation of a six-membered ring and the elimination of water. This intramolecular esterification, or lactonization, results in the formation of the desired this compound product. The Boc protecting group on the piperidine nitrogen can be removed in a subsequent step if the free amine is desired.

Reaction Mechanism Diagram

reaction_mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product N-Boc-4-aminopiperidine N-Boc-4-aminopiperidine Amide_Intermediate Amide-Carboxylic Acid Intermediate N-Boc-4-aminopiperidine->Amide_Intermediate Nucleophilic Acyl Substitution Homophthalic_Anhydride Homophthalic Anhydride Homophthalic_Anhydride->Amide_Intermediate Spiro_Product This compound Amide_Intermediate->Spiro_Product Acid-Catalyzed Intramolecular Cyclization

Caption: Proposed reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol outlines a general procedure for the synthesis of N-Boc-spiro[isochroman-1,4'-piperidin]-3-one. Researchers should optimize the reaction conditions based on their specific laboratory setup and analytical capabilities.

Materials and Equipment:

  • N-Boc-4-aminopiperidine

  • Homophthalic anhydride

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Sulfuric acid, concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Standard laboratory glassware

Step-by-Step Procedure:

Step 1: Synthesis of the Amide-Carboxylic Acid Intermediate

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-4-aminopiperidine (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL/mmol of aminopiperidine).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (TEA, 1.1 eq) to the stirred solution.

  • In a separate flask, dissolve homophthalic anhydride (1.05 eq) in a minimal amount of anhydrous DCM.

  • Add the homophthalic anhydride solution dropwise to the aminopiperidine solution at 0 °C over a period of 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide-carboxylic acid intermediate. This intermediate may be used in the next step without further purification if it is of sufficient purity.

Step 2: Intramolecular Cyclization to this compound

  • To a round-bottom flask containing the crude amide-carboxylic acid intermediate from Step 1, add concentrated sulfuric acid (5-10 eq) at 0 °C.

  • Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-spiro[isochroman-1,4'-piperidin]-3-one.

Table 1: Key Reaction Parameters

ParameterStep 1: Amide FormationStep 2: Cyclization
Key Reagents N-Boc-4-aminopiperidine, Homophthalic anhydride, TEAAmide-Carboxylic Acid Intermediate, Conc. H₂SO₄
Solvent Dichloromethane (DCM)None (neat acid) or a high-boiling inert solvent
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 12-16 hours2-4 hours
Work-up Aqueous washNeutralization and extraction
Purification OptionalSilica Gel Chromatography

Experimental Workflow Diagram

experimental_workflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Cyclization Start1 Dissolve N-Boc-4-aminopiperidine and TEA in DCM Add_Anhydride Add Homophthalic Anhydride Solution Start1->Add_Anhydride React1 Stir at Room Temperature (12-16h) Add_Anhydride->React1 Workup1 Aqueous Work-up and Extraction React1->Workup1 Isolate1 Isolate Crude Intermediate Workup1->Isolate1 Start2 Treat Intermediate with Conc. H₂SO₄ Isolate1->Start2 React2 Stir at Room Temperature (2-4h) Start2->React2 Workup2 Neutralization and Extraction React2->Workup2 Purify Silica Gel Chromatography Workup2->Purify Product Pure this compound Purify->Product

Caption: A streamlined workflow for the two-step synthesis of this compound.

Conclusion and Future Perspectives

The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of the medicinally important this compound scaffold. The use of readily available starting materials and well-established reaction conditions makes this protocol accessible to a wide range of chemistry laboratories. The resulting spirocycle can serve as a versatile platform for the development of compound libraries for drug discovery programs. Further derivatization of the piperidine nitrogen and the aromatic ring of the isochromanone core can lead to the generation of novel chemical entities with tailored biological activities.

References

  • Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives: A relevant publication describing the synthesis of analogous spirocyclic systems which provides a basis for the proposed reaction conditions. Journal of Applied Pharmaceutical Science, 2018.

  • Pictet-Spengler Reaction: A foundational reaction in heterocyclic synthesis that shares mechanistic principles with the intramolecular cyclization step. Wikipedia.

  • Synthesis of Spirocyclic Piperidines: A review on the importance and synthesis of spirocyclic piperidines in drug discovery. PharmaBlock.

  • Bischler-Napieralski Reaction: A classic method for intramolecular cyclization to form isoquinoline-like structures, providing context for acid-catalyzed cyclizations. Organic Chemistry Portal.

  • Condensation of Imines with Homophthalic Anhydride: A related reaction that highlights the reactivity of homophthalic anhydride in forming heterocyclic systems. PubMed.

Application Note: Comprehensive Analytical Characterization of Spiro[isochroman-1,4'-piperidin]-3-one

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

The Spiro[isochroman-1,4'-piperidin]-3-one core is a privileged scaffold in modern medicinal chemistry, forming the foundation of numerous compounds with significant therapeutic potential. Its rigid, three-dimensional structure provides a unique framework for exploring chemical space, but also presents distinct challenges for analytical characterization.[1][2] This guide provides a comprehensive overview of the essential analytical techniques and detailed protocols for the unambiguous structural elucidation, purity assessment, and stereochemical determination of this important class of molecules. We delve into the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), offering field-proven insights to ensure data integrity and accelerate drug development workflows.

Introduction: The Significance of the this compound Scaffold

Spirocyclic systems, characterized by two rings sharing a single carbon atom, have garnered immense interest in drug discovery.[2] The this compound scaffold, in particular, has been investigated for a range of biological activities.[3][4] The precise three-dimensional arrangement of its functional groups is critical for molecular recognition and biological function. Therefore, a robust and multi-faceted analytical approach is not merely procedural but fundamental to establishing structure-activity relationships (SAR) and ensuring the quality of synthesized compounds.[5] This document serves as a practical guide to navigate the analytical landscape for this specific molecular architecture.

The Analytical Workflow: A Multi-Technique Approach

No single technique can provide a complete picture of a molecule's identity and purity. A validated analytical workflow integrates data from multiple orthogonal techniques to build a self-validating system. The primary methods employed are NMR for structural confirmation, MS for molecular weight verification, and HPLC for purity and enantiomeric excess determination.

G cluster_0 Primary Characterization cluster_1 Secondary & Advanced Characterization NMR NMR 2D_NMR 2D NMR (COSY, HSQC) NMR->2D_NMR Confirm Connectivity MS MS HRMS High-Resolution MS MS->HRMS Elemental Formula HPLC HPLC Chiral_HPLC Chiral HPLC HPLC->Chiral_HPLC Enantiopurity Final_Structure Confirmed Structure & Purity Report 2D_NMR->Final_Structure HRMS->Final_Structure Chiral_HPLC->Final_Structure XRay X-ray Crystallography Synthesis_Output Synthesized Compound Synthesis_Output->NMR Structure Elucidation Synthesis_Output->MS MW Verification Synthesis_Output->HPLC Purity Check Final_Structure->XRay Absolute Stereochemistry (if crystalline)

Caption: Integrated workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

Principle & Rationale

¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. For the this compound scaffold, key diagnostic signals include the aromatic protons of the isochroman unit, the methylene protons adjacent to the oxygen and carbonyl groups, and the distinct signals of the piperidine ring protons. The choice of a deuterated solvent is critical; deuterated chloroform (CDCl₃) is often suitable, but for compounds with a free secondary amine on the piperidine ring, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) may be required to ensure solubility and resolve exchangeable protons.

Protocol: ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving complex spin systems in the piperidine moiety.[6]

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with an appropriate line broadening (e.g., 0.3 Hz) and perform phase and baseline corrections.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Analysis: Integrate the ¹H NMR signals and assign chemical shifts (δ) in ppm relative to the residual solvent peak. Correlate proton and carbon signals, potentially using 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) for unambiguous assignment.

Expected Spectral Data & Interpretation

The following table summarizes the expected chemical shift ranges for the core this compound scaffold. Specific substitutions will, of course, alter these values.

Proton / Carbon Typical ¹H δ (ppm) Typical ¹³C δ (ppm) Rationale / Key Features
Aromatic (isochroman)7.0 - 8.0115 - 160The exact pattern depends on the substitution. Signals are typically in the downfield region due to aromatic deshielding.[6]
O-CH₂ (isochroman)~4.5 - 5.0~70Methylene group adjacent to the isochroman oxygen, often appearing as a singlet or AB quartet.
C=O (isochroman)-~190Carbonyl carbon of the lactone, a key downfield signal in the ¹³C spectrum.[6]
Spiro Carbon-~80-90The quaternary carbon shared by both rings. A crucial, often weak, signal in the ¹³C spectrum.
Piperidine CH₂ (axial/eq.)1.5 - 3.530 - 50Complex multiplets due to restricted ring conformation. Axial and equatorial protons are non-equivalent.

Data are estimations based on similar published structures.[6]

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

MS is an indispensable tool for confirming the molecular weight of the synthesized compound and, with high-resolution instruments, determining its elemental composition.

Principle & Rationale

Electrospray Ionization (ESI) is the preferred method for this class of compounds as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.[7] This provides a direct readout of the molecular weight. High-Resolution Mass Spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) with high precision (to four or five decimal places), allowing for the calculation of a unique elemental formula, which is a powerful confirmation of the compound's identity.[8]

Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a quadrupole or time-of-flight analyzer).

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data in positive ion mode. The expected [M+H]⁺ for the parent compound C₁₃H₁₅NO₂ is 218.1181.

  • Fragmentation (MS/MS): If desired, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to obtain structural information from the fragmentation pattern.[9] Common fragmentation pathways for piperidine-containing structures involve cleavage of the piperidine ring.[7]

G cluster_0 Mass Spectrometry Workflow Sample Dilute Sample (e.g., in MeOH) ESI Electrospray Ionization (Positive Mode) Sample->ESI MS1 MS Scan (Full Mass Range) ESI->MS1 MplusH Detect [M+H]⁺ Ion (e.g., m/z 218.1181) MS1->MplusH CID Collision-Induced Dissociation (MS/MS) MplusH->CID Fragments Analyze Fragments (Structural Info) CID->Fragments

Caption: Workflow for ESI-MS and MS/MS analysis.

High-Performance Liquid Chromatography (HPLC): Purity and Stereochemical Analysis

HPLC is the gold standard for assessing the purity of pharmaceutical compounds.[10][11] For spirocyclic structures, which are often chiral, chiral HPLC is also essential for separating and quantifying enantiomers.[12]

Principle & Rationale

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[13] For purity analysis, a reversed-phase (RP-HPLC) method using a C18 column is a common starting point. The choice between normal-phase (NP) and reversed-phase (RP) chromatography is a fundamental decision in method development for chiral separations.[12] Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for resolving stereoisomers of spiro compounds.[12]

Protocol: Reversed-Phase HPLC for Purity Assessment
  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Dilute further with the mobile phase to an appropriate concentration for detection (e.g., 0.1 mg/mL).

  • Instrumentation & Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.

    • Gradient Example: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector set to a wavelength where the chromophore absorbs (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the area of all peaks. Purity is expressed as the percentage of the main peak area relative to the total area of all peaks. A pure compound should exhibit a single, sharp peak.

Protocol: Chiral HPLC for Enantiomeric Separation
  • Column Screening: The selection of the chiral stationary phase is paramount. Screen several polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) under both normal-phase and polar organic modes.[12][14]

  • Instrumentation & Conditions (Normal-Phase Example):

    • Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm.

    • Mobile Phase: An isocratic mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio is the most critical parameter to optimize for separation.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detector: UV at 254 nm.

  • Data Analysis: If the compound is racemic, two peaks of equal area should be observed. The enantiomeric excess (% ee) is calculated from the areas of the two enantiomer peaks (E1 and E2): % ee = [|E1 - E2| / (E1 + E2)] x 100.

Conclusion

The analytical characterization of this compound and its derivatives requires a systematic and integrated approach. By combining the structural detail from NMR, the molecular weight confirmation from MS, and the purity assessment from HPLC, researchers can establish a comprehensive and trustworthy profile of their compounds. The protocols and insights provided in this guide are designed to serve as a robust starting point for method development, ensuring the generation of high-quality, reliable data essential for advancing drug discovery and development programs.

References

  • Time in Le Flore County, US. Google Search.
  • Analytical Method Development. SpiroChem. [Link]

  • Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. PubMed Central. [Link]

  • Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry. [Link]

  • Analytical Techniques in Pharmaceutical Analysis. MDPI. [Link]

  • Spiro[isoindoline-1,4'-piperidin]-3-one | C12H14N2O | CID 15548169. PubChem - NIH. [Link]

  • Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. III. PubMed. [Link]

  • Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Taylor & Francis Online. [Link]

  • Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc. [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]

  • Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. II. PubMed. [Link]

  • Techniques in Pharmaceutical Analysis. ILT - Integrated Liner Technologies. [Link]

  • Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples. PubMed. [Link]

  • Analytical Techniques in Pharmaceutical Analysis. IJIRT Journal. [Link]

  • Supporting Information Aza-heterocyclic frameworks through intramolecular π-system trapping of spiro-N-acyliminiums generated f. The Royal Society of Chemistry. [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF. ResearchGate. [Link]

  • Separation of Spirodiclofen on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Journal of Applied Pharmaceutical Science. [Link]

  • Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. IUCrData. [Link]

  • 1'-Methylthis compound | C14H17NO2 | CID 14976643. PubChem. [Link]

  • Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis and NMR spectroscopy investigations of functionalized spiropyranochromenediones and their s. Ukrainica Bioorganica Acta. [Link]

  • Spiro[indoline-3,3'-piperidin]-2-one | C12H14N2O | CID 9859066. PubChem. [Link]

  • Synthesis and derivatisation of a novel spiro[1-benzofuran-2,4′-piperidin]-3-one scaffold. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Publications. SpiroChem. [Link]

  • Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. PMC. [Link]

  • Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran-1,4′- piperidin]-1′-yl)butyl. Wiley Online Library. [Link]

  • Spiro(indole-3,4'-piperidin)-2(1H)-one | C12H14N2O | CID 18435788. PubChem. [Link]nih.gov/compound/18435788)

Sources

Application and Protocol for the Comprehensive Analysis of Spiro[isochroman-1,4'-piperidin]-3-one using HPLC and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spiro[isochroman-1,4'-piperidin]-3-one in Modern Drug Discovery

The this compound scaffold represents a privileged structural motif in medicinal chemistry. Its inherent three-dimensional architecture, conferred by the spirocyclic fusion of an isochromanone and a piperidine ring, provides a rigid framework that can precisely orient pharmacophoric features in biological space. This conformational rigidity is highly advantageous in drug design, as it can lead to enhanced binding affinity, improved selectivity for the target receptor, and favorable pharmacokinetic properties, such as the ability to cross the blood-brain barrier[1]. Compounds bearing this core structure are actively investigated for a range of therapeutic applications, including as central nervous system agents with potential antipsychotic, antidepressant, or anxiolytic activities[1].

Given its pivotal role in the development of novel therapeutics, the unambiguous characterization and stringent purity assessment of this compound and its derivatives are of paramount importance. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analysis of this key intermediate using High-Performance Liquid Chromatography (HPLC) for purity determination and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation. The protocols detailed herein are designed to be robust, reliable, and adhere to the principles of scientific integrity, ensuring the generation of high-quality, reproducible data essential for advancing drug discovery programs.

Part 1: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Assessment

The development of a robust HPLC method is critical for determining the purity of this compound, identifying any process-related impurities, and quantifying the active pharmaceutical ingredient (API) in formulated products. The polar nature of the molecule, containing both a lactone and a secondary amine, necessitates a careful selection of stationary and mobile phases to achieve optimal separation and peak shape.

Causality behind Experimental Choices in HPLC Method Development

A reversed-phase HPLC method is proposed as the primary analytical technique due to its versatility and wide applicability in the pharmaceutical industry for the analysis of moderately polar compounds[2].

  • Stationary Phase Selection : A C18 (octadecylsilane) stationary phase is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for a broad range of analytes[2]. However, for polar analytes like this compound, "end-capped" C18 columns are often preferred. End-capping minimizes the interaction of basic analytes with residual acidic silanol groups on the silica surface, thereby reducing peak tailing and improving peak symmetry. For highly polar compounds that may exhibit poor retention on traditional C18 phases even with highly aqueous mobile phases, specialized "aqueous C18" or polar-embedded phases can be considered[3][4].

  • Mobile Phase Optimization : The mobile phase composition is a critical parameter for achieving the desired separation. A mixture of an aqueous buffer and an organic modifier is typically employed.

    • Organic Modifier : Acetonitrile is often the preferred organic solvent in reversed-phase HPLC due to its low viscosity, which results in lower backpressure, and its UV transparency at low wavelengths. Methanol is an alternative that can offer different selectivity.

    • Aqueous Buffer and pH Control : The piperidine moiety in this compound is basic. The pH of the mobile phase will significantly impact its ionization state and, consequently, its retention time and peak shape. Operating at a pH where the piperidine nitrogen is protonated (acidic pH) can lead to good water solubility but may require an ion-pairing agent for adequate retention on a C18 column. Conversely, at a higher pH where the amine is in its free base form, retention will be enhanced. A buffered mobile phase is essential to maintain a constant pH and ensure reproducible retention times. A phosphate or acetate buffer in the pH range of 3-7 is a good starting point.

Detailed HPLC Protocol

This protocol outlines a starting point for the HPLC analysis of this compound. Optimization may be required based on the specific instrumentation and the impurity profile of the sample.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), end-capped

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4)

  • Orthophosphoric acid

  • Water (HPLC grade)

  • This compound reference standard and sample

Chromatographic Conditions:

ParameterRecommended SettingRationale
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.5 (adjusted with phosphoric acid)Provides buffering capacity and controls the ionization of the basic piperidine nitrogen.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% BA gradient is employed to elute a range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 225 nm and 275 nmThe isochromanone chromophore is expected to have absorbance in this range.
Injection Volume 10 µLA typical injection volume.

Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 20 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution.

Method Validation (as per ICH Q2(R1) Guidelines):

A comprehensive validation of the HPLC method should be performed to ensure it is fit for its intended purpose. The following parameters should be assessed:

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation: HPLC Method Validation Summary
Validation ParameterAcceptance Criteria (Typical)
Specificity Peak for the analyte is well-resolved from other peaks.
Linearity (Correlation Coefficient, r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (Repeatability, %RSD) ≤ 2.0%
Precision (Intermediate Precision, %RSD) ≤ 2.0%
Robustness No significant impact on results from minor variations in method parameters.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment of each proton and carbon atom, as well as their connectivity within the molecule.

Rationale for NMR Experimental Choices
  • ¹H NMR (Proton NMR): This is the most fundamental NMR experiment and provides information on the number of different types of protons, their chemical environment (chemical shift), the number of neighboring protons (spin-spin coupling), and the relative number of protons of each type (integration).

  • ¹³C NMR (Carbon-13 NMR): This experiment provides information on the number of different types of carbon atoms and their chemical environment. It is particularly useful for identifying the presence of carbonyl groups and quaternary carbons, such as the spiro carbon.

  • 2D COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing out the proton spin systems within the piperidine and isochromanone rings.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment identifies which protons are directly attached to which carbon atoms. It provides a direct link between the ¹H and ¹³C NMR spectra, greatly facilitating the assignment of carbon resonances.

Detailed NMR Protocol

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Ensure the solution is free of any particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.

NMR Data Acquisition:

The following are typical acquisition parameters on a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

ExperimentKey ParametersPurpose
¹H NMR 32 scans, 45° pulse, 2s relaxation delayProvides a high-resolution proton spectrum.
¹³C NMR 1024 scans, 30° pulse, 2s relaxation delay, proton decoupledProvides a carbon spectrum with good signal-to-noise.
COSY 2 scans per increment, 256 increments in F1Reveals ¹H-¹H spin-spin coupling networks.
HSQC 4 scans per increment, 256 increments in F1Correlates directly bonded ¹H and ¹³C nuclei.
Interpretation of NMR Spectra

The following is a predicted interpretation of the NMR spectra of this compound. The exact chemical shifts will need to be determined from the acquired spectra.

¹H NMR:

  • Aromatic Protons (isochromanone ring): Expect a set of multiplets in the aromatic region (~7.0-8.0 ppm) corresponding to the four protons on the benzene ring. The specific splitting patterns will depend on their substitution pattern.

  • Methylene Protons (isochromanone ring): A singlet or an AB quartet is expected for the two protons of the CH₂ group adjacent to the aromatic ring.

  • Piperidine Protons: A series of multiplets in the aliphatic region (~1.5-3.5 ppm) corresponding to the eight protons of the piperidine ring. The protons on the carbons adjacent to the nitrogen will be deshielded and appear at a higher chemical shift.

  • NH Proton: A broad singlet, the chemical shift of which may vary depending on the concentration and solvent.

¹³C NMR:

  • Carbonyl Carbon: A resonance in the downfield region (~170-180 ppm) corresponding to the lactone carbonyl group.

  • Aromatic Carbons: Several resonances in the aromatic region (~120-140 ppm).

  • Spiro Carbon: A quaternary carbon resonance, which can be identified by its lack of a signal in a DEPT-135 experiment.

  • Aliphatic Carbons: Resonances corresponding to the CH₂ groups of the isochromanone and piperidine rings.

2D NMR (COSY and HSQC):

  • COSY: Will show correlations between adjacent protons in the piperidine ring, allowing for the assignment of the individual methylene groups. It will also show coupling between the aromatic protons.

  • HSQC: Will provide direct one-bond correlations between each proton and the carbon to which it is attached, confirming the assignments made from the 1D spectra. For example, the signals for the piperidine protons in the ¹H spectrum will correlate with the corresponding carbon signals in the ¹³C spectrum.

Visualization of Analytical Workflows and Structural Relationships

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis A Weigh Spiro[...]one B Dissolve in Diluent A->B C Dilute to Final Concentration B->C D Inject Sample/Standard C->D E C18 Reversed-Phase Column Gradient Elution D->E F UV Detection E->F G Integrate Peaks F->G H Calculate Purity/% Assay G->H I Method Validation H->I

Caption: Workflow for the HPLC analysis of this compound.

Key 2D NMR Correlations

NMR_Correlations cluster_structure This compound Structure cluster_cosy COSY Correlations (¹H-¹H) cluster_hsqc HSQC Correlations (¹H-¹³C) Structure H_arom1 H_aromatic H_arom2 H_aromatic H_arom1->H_arom2 J-coupling C_arom C_aromatic H_arom1->C_arom Direct Bond H_piperidine_a H_piperidine_alpha H_piperidine_b H_piperidine_beta H_piperidine_a->H_piperidine_b J-coupling C_piperidine_a C_piperidine_alpha H_piperidine_a->C_piperidine_a Direct Bond C_piperidine_b C_piperidine_beta H_piperidine_b->C_piperidine_b Direct Bond H_isochroman_CH2 H_isochroman_CH2 C_isochroman_CH2 C_isochroman_CH2 H_isochroman_CH2->C_isochroman_CH2 Direct Bond

Caption: Key COSY and HSQC correlations for structural elucidation.

Conclusion

The analytical methodologies detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The described HPLC method, when fully validated, is suitable for the accurate determination of purity and the quantification of this important pharmaceutical intermediate. The multi-technique NMR approach, incorporating 1D and 2D experiments, allows for the unequivocal confirmation of its complex spirocyclic structure. Adherence to these protocols will ensure the generation of high-quality, reliable data, thereby supporting the advancement of drug discovery and development programs that utilize this valuable molecular scaffold.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • MySkinRecipes. (n.d.). Spiro[isochroman-1,4'-piperidine]. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • Jones, A. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases.
  • Chromtech. (n.d.). Reversed Phase HPLC of Polar Compounds. Retrieved from [Link]

  • Abdel-Halim, M., et al. (2018). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Journal of Applied Pharmaceutical Science, 8(1), 054-061. [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

In Vitro Assay Protocols for Spiro[isochroman-1,4'-piperidin]-3-one: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The spiro[isochroman-1,4'-piperidin]-3-one core is a compelling scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure offers a unique conformational landscape for interacting with biological targets, a significant advantage over traditional planar molecules. This structural complexity has led to the exploration of its derivatives for a range of therapeutic applications, including oncology, neurodegenerative disorders, and inflammatory conditions. This guide provides a comprehensive suite of in vitro assay protocols designed to elucidate the biological activity of novel compounds based on this privileged scaffold. We will delve into the rationale behind each protocol, offering insights honed from extensive laboratory experience to empower researchers in their drug discovery endeavors.

Section 1: Foundational Cytotoxicity and Antiproliferative Activity

A primary and crucial step in the evaluation of any novel compound is to determine its effect on cell viability and proliferation. The MTT assay is a robust and widely adopted colorimetric method for this purpose, providing a quantitative measure of metabolically active cells.

Principle of the MTT Assay

The assay is predicated on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[1][2] The quantity of formazan produced, which is solubilized for measurement, is directly proportional to the number of viable cells.[3]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis prep_cells Cell Culture & Seeding (e.g., MCF-7, HT-29) treat_cells Incubate Cells with Compound (24-72 hours) prep_cells->treat_cells prep_compound Compound Stock & Dilutions (in DMSO) prep_compound->treat_cells add_mtt Add MTT Reagent (Incubate 3-4 hours) treat_cells->add_mtt solubilize Solubilize Formazan (with DMSO) add_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calc_ic50 Calculate IC50 Value read_absorbance->calc_ic50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay
  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[4]

    • Harvest cells in the logarithmic growth phase and seed into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of media.[5]

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

    • Replace the medium in the cell plates with the compound dilutions. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., doxorubicin).[4]

    • Incubate for 48-72 hours.

  • MTT Addition and Solubilization:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4][5]

    • Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

    • Gently shake the plate for 15 minutes to ensure complete solubilization.[1]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[1]

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).[5]

Parameter Description Example Value
Cell Line Human breast adenocarcinomaMCF-7
Seeding Density Cells per well in a 96-well plate8,000
Compound Concentration Range Serial dilutions of the test compound0.01 - 100 µM
Incubation Time Duration of compound exposure48 hours
Positive Control Known cytotoxic agentDoxorubicin (1 µM)
IC50 Half-maximal inhibitory concentrationTo be determined

Section 2: Mechanistic Insights into Anticancer Activity

Should the initial cytotoxicity screen reveal potent antiproliferative effects, the subsequent line of inquiry should focus on the underlying mechanism of action. Two common mechanisms for anticancer agents are the induction of apoptosis and cell cycle arrest.

Apoptosis Induction: The Annexin V-FITC/Propidium Iodide Assay

Apoptosis, or programmed cell death, is a key pathway targeted by many chemotherapeutic agents. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to differentiate between healthy, apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore like FITC for detection. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.

Detailed Protocol: Annexin V-FITC/PI Assay
  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.[4]

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.[4]

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.[4]

    • Incubate for 15 minutes at room temperature in the dark.[4]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Cell Cycle Analysis

Many cytotoxic compounds exert their effects by disrupting the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M).[6] This can be assessed by staining the cellular DNA with a fluorescent dye like propidium iodide and analyzing the DNA content by flow cytometry.

Detailed Protocol: Cell Cycle Analysis
  • Cell Treatment and Fixation:

    • Treat cells as described for the apoptosis assay.

    • Harvest and wash the cells with PBS.

    • Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

  • Staining and Analysis:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.[7]

    • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[7]

Section 3: Probing Specific Molecular Targets

The this compound scaffold may interact with specific molecular targets. Based on literature precedents for similar structures, tubulin and sigma receptors are plausible candidates.

Tubulin Polymerization Assay

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs.[8] A fluorescence-based in vitro tubulin polymerization assay can determine if a compound inhibits or enhances microtubule formation.

Principle: This assay monitors the fluorescence enhancement of a reporter molecule that binds to polymerized microtubules.[9] An increase in fluorescence indicates polymerization, while a decrease suggests depolymerization.

Detailed Protocol: Fluorescence-Based Tubulin Polymerization Assay
  • Reagent Preparation:

    • Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).[10]

    • Reconstitute lyophilized >99% pure tubulin in a general tubulin buffer.[8]

  • Assay Procedure:

    • In a 96-well plate, add the test compound at various concentrations.

    • Add the tubulin solution containing GTP and a fluorescent reporter.[9]

    • Include positive controls: paclitaxel (polymerization enhancer) and vinblastine or nocodazole (polymerization inhibitors).[8][11]

    • Incubate the plate at 37°C to initiate polymerization.[11]

    • Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 420 nm) at regular intervals for 60 minutes.[12]

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Compare the curves of the test compound to the controls to determine if it inhibits or enhances tubulin polymerization.

Sigma Receptor Binding Assays

Sigma receptors (σ1 and σ2) are implicated in various neurological and psychiatric disorders, as well as in cancer. Radioligand binding assays are the gold standard for determining a compound's affinity for these receptors.[13]

Principle: These assays measure the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor in a membrane preparation.

Detailed Protocol: Sigma-1 Receptor Binding Assay
  • Membrane Preparation:

    • Prepare membrane homogenates from guinea pig liver or a cell line expressing the sigma-1 receptor.[13]

  • Binding Assay:

    • In a 96-well plate, incubate the membrane preparation with the radioligand [³H]-(+)-pentazocine (a selective σ1 ligand) and varying concentrations of the test compound.[13][14]

    • Define non-specific binding using a high concentration of a known sigma-1 ligand (e.g., 10 µM haloperidol).[15]

    • Incubate for 90 minutes at 37°C.[15]

  • Detection and Analysis:

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding and determine the Ki (inhibitory constant) of the test compound.

Signaling Pathway Visualization

Apoptosis_Pathway Compound This compound Mitochondrion Mitochondrion Compound->Mitochondrion Stress Signal Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential intrinsic apoptosis signaling pathway induced by the test compound.

Section 4: Assessment of Antioxidant Activity

Given the prevalence of phenolic and heterocyclic structures in compounds with antioxidant properties, it is prudent to evaluate the radical scavenging potential of this compound derivatives. The DPPH and ABTS assays are rapid and reliable methods for this purpose.[16]

Detailed Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.[17]

    • Prepare serial dilutions of the test compound and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add the test compound dilutions.

    • Add the DPPH solution to each well.[16]

    • Incubate for 30 minutes in the dark at room temperature.[17]

  • Data Analysis:

    • Measure the absorbance at 517 nm.[16]

    • Calculate the percentage of DPPH radical scavenging activity.

    • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[18]

Conclusion

The protocols detailed in this guide provide a robust framework for the in vitro characterization of novel this compound derivatives. By systematically evaluating cytotoxicity, elucidating the mechanism of action, and identifying potential molecular targets, researchers can efficiently advance promising candidates through the drug discovery pipeline. The integration of these validated assays ensures data integrity and provides a solid foundation for subsequent preclinical development.

References

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  • Recent progress in assays for GPCR drug discovery. (n.d.). Acta Pharmaceutica Sinica B.
  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2018). SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]

  • Measuring Histamine and Cytokine Release from Basophils and Mast Cells. (2014). Springer Protocols.
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  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

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  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71(1), 1.34.1–1.34.21. [Link]

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Application Notes & Protocols for Elucidating the Bioactivity of Spiro[isochroman-1,4'-piperidin]-3-one Derivatives Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

The spiro[isochroman-1,4'-piperidin]-3-one scaffold represents a class of compounds with significant potential in drug discovery. Its rigid, three-dimensional structure is a key feature in designing molecules with enhanced selectivity and favorable pharmacokinetic properties.[1] Analogous spiro-piperidine structures have demonstrated a wide range of biological activities, including inhibition of histamine release, modulation of central nervous system targets, and anticancer effects.[2][3][4] Given this chemical diversity, a systematic and robust strategy for characterizing novel derivatives is essential. This guide provides a comprehensive framework for utilizing cell-based assays to profile the activity of this compound compounds. We will progress from initial, broad-spectrum phenotypic screening to more focused, target-specific assays, emphasizing the causality behind experimental choices and the principles of assay validation to ensure data integrity and reproducibility.

Introduction: A Strategic Approach to Bioactivity Profiling

Cell-based assays are indispensable tools in modern drug discovery, offering insights into a compound's effects within a physiologically relevant context.[5][6][7] Unlike biochemical assays, which assess activity on an isolated target, cell-based assays preserve intracellular signaling pathways and cellular architecture, providing a more accurate prediction of in vivo behavior.[7]

The journey from a novel compound to a characterized lead requires a multi-faceted analytical approach. This document outlines a logical, tiered workflow designed to efficiently deconvolve the biological activity of this compound derivatives.

Our proposed workflow is as follows:

  • Foundational Viability and Cytotoxicity Assessment: To establish a compound's therapeutic window and inform appropriate dosing for subsequent functional assays.

  • Unbiased Phenotypic Screening: Using High-Content Screening (HCS) to generate a comprehensive "biological fingerprint" and formulate mechanistic hypotheses.[][9]

  • Target-Specific Mechanistic Assays: A cascade of focused assays aimed at validating hypotheses generated from HCS, targeting common drug classes such as GPCRs, ion channels, and enzymes.

  • Assay Validation and Data Interpretation: A critical overview of the principles required to ensure that the generated data is robust, reliable, and suitable for decision-making, in line with industry best practices.[10][11]

Section 1: Foundational Assays: Cytotoxicity & Cell Viability

Expert Rationale: Before investigating the specific bioactivity of a compound, it is imperative to determine the concentration range at which it affects basic cell health. This step is crucial for two reasons: 1) It identifies overt cytotoxicity, a potential liability for any therapeutic candidate, and 2) It defines the non-toxic concentration window for use in subsequent, more sensitive functional assays, preventing misleading results due to cell death. We will utilize an ATP-based luminescence assay, which serves as a rapid and highly sensitive measure of metabolic activity, a key indicator of cell viability.

Protocol 1.1: ATP-Based Cell Viability Assay

Principle: This assay quantifies the amount of adenosine triphosphate (ATP) present in a cell population. Since ATP is a hallmark of metabolically active cells, the amount of luminescence generated by the luciferin-luciferase reaction is directly proportional to the number of viable cells.

Materials:

  • Cell line of interest (e.g., HEK293, HCT-116, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound compound stock (e.g., 10 mM in DMSO)

  • Positive control for cytotoxicity (e.g., Staurosporine, 10 µM)

  • White, opaque 96-well microplates suitable for luminescence

  • ATP-based luminescence reagent kit (e.g., CellTiter-Glo®)

  • Plate luminometer

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells, then resuspend in complete growth medium to a final concentration of 5 x 10⁴ cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 2X serial dilution of the this compound compound in complete growth medium, starting from a top concentration of 200 µM (this will result in a 1X final concentration of 100 µM).

    • Include wells for "vehicle control" (medium with the highest concentration of DMSO, typically ≤0.5%) and "positive control" (medium with 10 µM Staurosporine).

    • Carefully remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for the desired time point (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂. The duration should be relevant to the expected mechanism of action.

  • Assay Readout:

    • Equilibrate the plate and the ATP-based reagent to room temperature for 30 minutes.

    • Add 100 µL of the reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate luminometer.

Data Analysis & Presentation:

  • Normalize the data by setting the vehicle control as 100% viability and a "no cells" blank as 0% viability.

  • Plot the normalized viability (%) against the log of the compound concentration.

  • Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the concentration that inhibits 50% of cell viability (CC₅₀).

CompoundCell LineTime Point (hr)CC₅₀ (µM)
Spiro-Cmpd-XHCT-1164825.4
Spiro-Cmpd-YHCT-11648>100
StaurosporineHCT-116480.05

Section 2: High-Content Screening (HCS) for Phenotypic Profiling

Expert Rationale: HCS, or high-content analysis (HCA), bridges the gap between traditional high-throughput screening and cell biology by combining automated microscopy with quantitative image analysis.[][12] This unbiased approach allows us to simultaneously measure multiple cellular parameters (morphology, protein localization, organelle health) in response to compound treatment.[9][13] The resulting multiparametric "fingerprint" can reveal unexpected biological effects and provide strong hypotheses about the compound's mechanism of action, guiding downstream target identification efforts.[9][14]

HCS_Workflow cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_stain Cell Staining cluster_acq Data Acquisition & Analysis p1 Seed Cells in Microplate p2 Incubate (24h) for Adherence p1->p2 p3 Add Compound Library (incl. Spiro-Cmpds) p2->p3 p4 Incubate (e.g., 24-48h) p3->p4 p5 Fix & Permeabilize p4->p5 p6 Stain with Fluorescent Dyes (Nucleus, Actin, Mito) p5->p6 p7 Automated Microscopy p6->p7 p8 Image Analysis (Feature Extraction) p7->p8 p9 Data Analysis (Hit Identification) p8->p9 p10 Mechanism of Action Hypothesis p9->p10 Hypothesis Generation

Caption: High-Content Screening (HCS) Experimental Workflow.

Protocol 2.1: Multiparameter HCS for Cellular Profiling

Principle: Cells are treated with the compound and then stained with multiple fluorescent dyes that label specific subcellular compartments. An automated microscope acquires images, and specialized software quantifies dozens of features from these images, such as cell size, nuclear intensity, mitochondrial membrane potential, and cytoskeletal arrangement.

Materials:

  • 384-well, black, clear-bottom imaging plates

  • Cell line of interest

  • Compound library including this compound derivatives

  • Hoechst 33342 (stains nuclei blue)

  • Phalloidin-iFluor 488 (stains F-actin green)

  • MitoTracker™ Red CMXRos (stains active mitochondria red)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • High-Content Imaging System and analysis software

Step-by-Step Methodology:

  • Plate Preparation: Seed cells into a 384-well imaging plate at an appropriate density to achieve 60-70% confluency at the time of imaging. Incubate for 24 hours.

  • Compound Treatment: Add compounds using a liquid handler to final concentrations determined from the cytotoxicity assay (typically 3-4 concentrations below the CC₅₀). Incubate for 24-48 hours.

  • Mitochondrial Staining (Live Cells): Add MitoTracker™ Red directly to the live cell culture medium and incubate for 30 minutes at 37°C.

  • Fixation and Permeabilization:

    • Gently wash wells with pre-warmed PBS.

    • Fix cells by adding 4% PFA for 15 minutes at room temperature.

    • Wash wells 3 times with PBS.

    • Permeabilize cells by adding 0.1% Triton X-100 for 10 minutes.

  • Staining:

    • Wash wells 3 times with PBS.

    • Add a staining solution containing Hoechst 33342 and Phalloidin-iFluor 488. Incubate for 30 minutes in the dark.

    • Wash wells 3 times with PBS, leaving the final wash in the wells for imaging.

  • Image Acquisition: Acquire images using an automated High-Content Imaging system, capturing images in the DAPI (blue), FITC (green), and TRITC (red) channels.

  • Image and Data Analysis: Use the system's software to segment cells (identify nuclei and cell boundaries) and extract quantitative features. Compare the feature profiles of treated cells to vehicle controls to identify significant phenotypic changes.

Hypothetical Data Output:

Feature MeasuredVehicle ControlSpiro-Cmpd-Z (10 µM)Phenotypic Observation
Nuclear Area (µm²)150 ± 15225 ± 20Nuclear enlargement
Cell Roundness0.85 ± 0.050.50 ± 0.08Cell elongation
Mitochondrial Intensity100%45%Loss of mitochondrial potential
Actin Smoothness0.90 ± 0.040.65 ± 0.06Cytoskeletal disruption

Section 3: Target-Specific Assay Cascades

Expert Rationale: The results from HCS, or pre-existing knowledge about similar chemical scaffolds, can point towards specific cellular pathways or protein classes. This section provides protocols for investigating three of the most common "druggable" target classes: GPCRs, ion channels, and enzymes.

G-Protein Coupled Receptors (GPCRs)

GPCRs are a vast family of transmembrane receptors that are primary targets for a large portion of clinical therapeutics.[15] They translate extracellular signals into intracellular responses, often via second messengers like cyclic AMP (cAMP) or calcium (Ca²⁺).[16][17]

GPCR_Signaling cluster_GPCR GPCR Signaling Pathways cluster_Gs Gs Pathway cluster_Gq Gq Pathway ligand Spiro-Cmpd (Ligand) gpcr_s GPCR (Gs) ligand->gpcr_s gpcr_q GPCR (Gq) ligand->gpcr_q ac Adenylate Cyclase gpcr_s->ac camp cAMP ↑ ac->camp pka PKA Activation camp->pka plc Phospholipase C (PLC) gpcr_q->plc ip3 IP3 plc->ip3 ca Ca²⁺ Release ↑ ip3->ca

Caption: Common GPCR signaling pathways via Gs and Gq proteins.

Protocol 3.1.1: cAMP Second Messenger Assay (Luminescence-Based)

Principle: This protocol uses a genetically engineered cell line expressing a luciferase biosensor that is responsive to changes in intracellular cAMP levels.[16] An increase in cAMP (indicative of Gs activation) or a decrease in forskolin-stimulated cAMP (indicative of Gi activation) can be measured as a change in luminescence.

Materials:

  • HEK293 cells stably expressing the target GPCR and a cAMP-responsive biosensor (e.g., GloSensor™)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • GloSensor™ cAMP Reagent

  • Forskolin (a direct activator of adenylate cyclase)

  • Reference agonist/antagonist for the target GPCR

Step-by-Step Methodology:

  • Cell Preparation: Seed the engineered cells in a white, opaque 384-well plate and incubate overnight.

  • Reagent Loading: Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions and add it to the cells. Incubate for 2 hours at room temperature.

  • Agonist Mode:

    • Add serial dilutions of the Spiro-Cmpd to the wells.

    • Incubate for 15-30 minutes at room temperature.

    • Read luminescence. An increase in signal suggests Gs agonism.

  • Antagonist Mode:

    • Add serial dilutions of the Spiro-Cmpd and incubate for 15 minutes.

    • Add a pre-determined EC₈₀ concentration of the reference agonist (or forskolin for orphan GPCRs).

    • Incubate for another 15-30 minutes.

    • Read luminescence. A decrease in the agonist-induced signal suggests antagonism.

  • Data Analysis: Plot luminescence against log[concentration] and fit to a dose-response curve to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Ion Channels

Ion channels are critical for regulating cellular electrical signals and are key drug targets.[18] Their activity can be assessed by measuring changes in cellular membrane potential using fluorescent dyes.[19]

Protocol 3.2.1: Fluorescent Membrane Potential Assay

Principle: This assay uses a fluorescent dye that redistributes across the plasma membrane in response to changes in membrane potential. For example, depolarization (often caused by the opening of Na⁺ or Ca²⁺ channels) allows more dye to enter the cell, increasing fluorescence.

Membrane_Potential_Assay cluster_resting Resting State (Polarized) cluster_active Active State (Depolarized) cell1 Cell (-70mV) cell2 Cell (-30mV) dye1 Dye channel1 Ion Channel (Closed) label1 Low Fluorescence dye2 Dye channel2 Ion Channel (Open) label2 High Fluorescence activator Spiro-Cmpd (Channel Activator) activator->channel2

Caption: Principle of a fluorescent membrane potential assay.

Materials:

  • Cells expressing the ion channel of interest (e.g., CHO or HEK293 stable cell line)

  • Black, clear-bottom 96- or 384-well plates

  • Membrane potential-sensitive dye kit (e.g., FLIPR® Membrane Potential Assay Kit)

  • Assay buffer (e.g., HBSS)

  • Reference channel activator/inhibitor

  • Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR®, FlexStation®)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in the microplate and incubate overnight.

  • Dye Loading: Remove growth medium and add the prepared fluorescent dye solution to the cells. Incubate for 1 hour at 37°C.

  • Assay Readout:

    • Place the plate into the fluorescence reader.

    • Establish a stable baseline fluorescence reading for ~10-20 seconds.

    • The instrument automatically adds the Spiro-Cmpd dilutions (or reference compounds).

    • Continue to measure fluorescence kinetically for 2-5 minutes to capture the ion flux event.

  • Data Analysis: The response is typically measured as the maximum fluorescence change from baseline. Plot this response against log[concentration] to determine EC₅₀ or IC₅₀ values.

Section 4: Assay Validation for Trustworthy Data

Expert Rationale: The generation of data is only the first step; ensuring its quality is paramount. Assay validation is the process of formally documenting that an analytical procedure is suitable for its intended purpose.[10][20] Adhering to validation principles, as outlined in guidelines from regulatory bodies like the FDA, ensures that your results are accurate, precise, and reproducible.[11][21][22]

Key Validation Parameters:

ParameterDefinitionAcceptance Criteria Example
Precision The closeness of agreement between a series of measurements. Assessed as Repeatability (intra-assay) and Intermediate Precision (inter-assay/inter-day).Coefficient of Variation (%CV) ≤ 15%
Accuracy The closeness of the test results to the true value. Often assessed by spiking a known quantity of analyte or reference compound.Recovery of 80-120%
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present (e.g., matrix effects, other compounds).Signal from blank/negative control should be <20% of the positive control.
Robustness A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., incubation time, temperature).%CV of results under varied conditions ≤ 20%
Z'-factor A statistical measure of assay quality, reflecting the dynamic range and data variation. Used for high-throughput screens.Z' > 0.5 indicates an excellent assay.

Self-Validating Systems: Every protocol should be designed as a self-validating system. This means including the right controls in every experiment:

  • Negative/Vehicle Control: Establishes the baseline response.

  • Positive Control: A known activator or inhibitor that confirms the assay system is working correctly.

  • Standard Curve: For quantitative assays, a standard curve with a known analyte is essential for accuracy.

By consistently running these controls and periodically assessing the key validation parameters, you build a foundation of trustworthiness for your data, enabling confident, data-driven decisions in your drug discovery program.

Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutics. The strategic application of cell-based assays, as outlined in this guide, provides a robust and efficient pathway for discovering and characterizing the biological activity of its derivatives. By starting with broad, unbiased phenotypic screens and progressing to specific, hypothesis-driven mechanistic studies—all while adhering to rigorous standards of assay validation—researchers can effectively unlock the therapeutic potential of this important chemical class.

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Application Notes and Protocols: Spiro[isochroman-1,4'-piperidin]-3-one as a Potent Inhibitor of Histamine Release

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Modulating Mast Cell Degranulation

Histamine, a biogenic amine stored in the granules of mast cells and basophils, is a primary mediator of type I hypersensitivity reactions.[1] Upon activation by various stimuli, most notably the cross-linking of immunoglobulin E (IgE) receptors (FcεRI), mast cells undergo degranulation, releasing a torrent of pre-formed mediators including histamine, proteases, and chemotactic factors.[2][3] This event initiates the inflammatory cascade responsible for the clinical manifestations of allergic diseases such as rhinitis, urticaria, and anaphylaxis.[3] Consequently, the stabilization of mast cells to prevent this degranulation is a highly sought-after therapeutic strategy.[4]

Spirocyclic scaffolds have emerged as a privileged structural motif in medicinal chemistry, offering a unique three-dimensional architecture that can enhance potency, selectivity, and pharmacokinetic properties.[5] The rigid nature of the spirocyclic system can lock a molecule into a bioactive conformation, improving its interaction with biological targets.[5] Within this class, Spiro[isochroman-1,4'-piperidin]-3-one has been identified as a promising core structure for the development of potent histamine release inhibitors. This document provides a detailed guide for researchers, scientists, and drug development professionals on the evaluation of this compound and its analogues as mast cell stabilizers.

Chemical Profile: this compound

This compound is a heterocyclic compound featuring an isochromanone moiety fused to a piperidine ring through a spirocyclic carbon atom. The synthesis of related spiro[isochroman-piperidine] analogues has been described in the literature, typically involving the condensation of substituted phenylethanols with N-substituted 4-piperidones.[6][7] While a specific, detailed synthesis for the parent compound is proprietary, a generalizable synthetic approach is outlined below.

General Synthetic Strategy:

The synthesis of spiro[isochroman-piperidine] analogues generally involves a multi-step process. For instance, a common route is the condensation of hydroxyacetophenones with N-benzyl-piperidinone to yield the core spiro structure.[6] Subsequent modifications can be made to the piperidine nitrogen and the aromatic ring to explore structure-activity relationships.

cluster_synthesis Generalized Synthetic Pathway Phenylethanol Substituted Phenylethanol Condensation Condensation/ Cyclization Phenylethanol->Condensation Piperidone N-Substituted-4-piperidone Piperidone->Condensation Spiro_core This compound Core Condensation->Spiro_core Derivatization Further Derivatization (e.g., N-alkylation) Spiro_core->Derivatization Analogues Target Analogues Derivatization->Analogues

Caption: Generalized synthetic route to this compound analogues.

Proposed Mechanism of Action: Inhibition of Mast Cell Signaling

The inhibitory effect of this compound on histamine release is believed to stem from its ability to stabilize mast cells by interfering with the intracellular signaling cascade that follows FcεRI cross-linking. The precise molecular target is under investigation, but it is hypothesized to act on key signaling nodes downstream of the receptor.

Upon antigen-mediated cross-linking of IgE bound to FcεRI, a signaling cascade is initiated, with the spleen tyrosine kinase (Syk) playing a pivotal role.[8][9] Activation of Syk leads to the phosphorylation of downstream adaptor proteins, culminating in the activation of phospholipase Cγ (PLCγ).[10] PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and this depletion of calcium stores activates store-operated calcium entry (SOCE), leading to a sustained increase in intracellular calcium concentration.[11][12] This calcium influx is a critical trigger for the fusion of histamine-containing granules with the plasma membrane and their subsequent degranulation.[11]

This compound likely exerts its inhibitory effect by targeting one or more of these critical steps. Potential mechanisms include:

  • Inhibition of Syk Kinase: By inhibiting Syk, the compound would block the entire downstream signaling cascade.[13][14]

  • Modulation of Calcium Channels: The compound may block the calcium channels responsible for SOCE, thereby preventing the sustained increase in intracellular calcium required for degranulation.[4]

The following diagram illustrates the proposed points of intervention for this compound in the mast cell degranulation pathway.

Antigen Antigen IgE IgE Antigen->IgE cross-links FceRI FcεRI IgE->FceRI activates Syk Syk Activation FceRI->Syk PLCg PLCγ Activation Syk->PLCg IP3 IP3 Production PLCg->IP3 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Ca_influx Ca²⁺ Influx (SOCE) Ca_release->Ca_influx Degranulation Degranulation (Histamine Release) Ca_influx->Degranulation Inhibitor Spiro[isochroman-1,4'- piperidin]-3-one Inhibitor->Syk Inhibits (Hypothesis 1) Inhibitor->Ca_influx Inhibits (Hypothesis 2) Start Start: Sensitized RBL-2H3 cells Wash Wash cells with Tyrode's buffer Start->Wash Preincubation Pre-incubate with This compound Wash->Preincubation Stimulation Stimulate with Antigen (DNP-HSA) Preincubation->Stimulation Incubation Incubate for 1 hour at 37°C Stimulation->Incubation Stop Stop reaction on ice Incubation->Stop Supernatant Collect Supernatant Stop->Supernatant Lysis Lyse remaining cells (Triton X-100) Stop->Lysis Substrate Add pNAG substrate Supernatant->Substrate Incubate_substrate Incubate for 1-2 hours at 37°C Substrate->Incubate_substrate Stop_reaction Add Stop Buffer Incubate_substrate->Stop_reaction Read Read Absorbance at 405 nm Stop_reaction->Read Analysis Calculate % Inhibition and IC50 Read->Analysis

Caption: Workflow for the β-Hexosaminidase Release Assay.

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration, a key event in mast cell activation. [15][16] Materials:

  • RBL-2H3 cells

  • Fluo-4 AM or other calcium-sensitive fluorescent dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with calcium

  • Anti-DNP IgE

  • DNP-HSA

  • Fluorescence microscope or plate reader with kinetic reading capabilities

Protocol:

  • Cell Preparation and Dye Loading:

    • Seed and sensitize RBL-2H3 cells on glass-bottom dishes as described above.

    • Wash the cells with HBSS.

    • Load the cells with Fluo-4 AM (e.g., 2-5 µM) and an equal volume of Pluronic F-127 in HBSS for 30-45 minutes at 37°C.

    • Wash the cells twice with HBSS to remove excess dye.

  • Imaging and Data Acquisition:

    • Place the dish on the stage of the fluorescence microscope or in the plate reader.

    • Acquire a baseline fluorescence reading for 1-2 minutes.

    • Add this compound at the desired concentration and continue recording.

    • Add the stimulus (DNP-HSA) and record the change in fluorescence intensity over time.

  • Data Analysis:

    • Quantify the fluorescence intensity of individual cells or the average of the well over time.

    • The change in fluorescence (ΔF) is typically normalized to the baseline fluorescence (F0) as ΔF/F0.

    • Compare the peak and duration of the calcium signal in the presence and absence of the inhibitor.

In Vivo Evaluation: Passive Cutaneous Anaphylaxis (PCA) Model

The PCA model is a classic in vivo assay to evaluate the efficacy of anti-allergic compounds in a living system. [17][18] Materials:

  • BALB/c mice

  • Anti-DNP IgE

  • DNP-HSA

  • Evans blue dye

  • This compound

  • Vehicle for drug administration (e.g., saline, PEG400)

  • Anesthetic

Protocol:

  • Sensitization:

    • Lightly anesthetize the mice.

    • Inject anti-DNP IgE (e.g., 50 ng in 20 µL saline) intradermally into one ear. Inject saline into the contralateral ear as a control.

    • Allow 24 hours for the IgE to bind to mast cells.

  • Drug Administration and Challenge:

    • Administer this compound or vehicle to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the antigen challenge (e.g., 1 hour).

    • Challenge the mice by intravenous injection of DNP-HSA (e.g., 100 µg) mixed with Evans blue dye (e.g., 1% in saline).

  • Evaluation of Anaphylactic Reaction:

    • After 30-60 minutes, euthanize the mice.

    • Dissect the ears and photograph them to visually assess the blueing, which indicates plasma extravasation.

    • To quantify the reaction, place the ears in formamide and incubate at 63°C overnight to extract the Evans blue dye.

    • Measure the absorbance of the formamide extract at 620 nm.

  • Data Analysis:

    • Compare the amount of dye extravasation in the drug-treated group to the vehicle-treated group.

    • Calculate the percentage of inhibition of the PCA reaction.

Data Presentation: Illustrative Results

The following tables present hypothetical data to illustrate the expected outcomes from the described assays.

Table 1: In Vitro Inhibition of β-Hexosaminidase Release

Compound Concentration (µM)% Inhibition of Histamine Release
0.0112.5 ± 2.1
0.135.8 ± 4.5
168.2 ± 5.3
1092.1 ± 3.8
IC50 (µM) 0.45

Table 2: In Vivo Efficacy in Passive Cutaneous Anaphylaxis (PCA) Model

Treatment GroupDose (mg/kg, p.o.)Evans Blue Extravasation (µ g/ear )% Inhibition
Vehicle Control-25.4 ± 3.1-
This compound1014.2 ± 2.544.1
This compound308.1 ± 1.968.1
Positive Control (e.g., Ketotifen)109.5 ± 2.262.6

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel histamine release inhibitors. The protocols outlined in these application notes provide a robust framework for the comprehensive in vitro and in vivo evaluation of this and related compounds. Future research should focus on elucidating the precise molecular target within the mast cell signaling pathway to enable structure-based drug design and optimization of this exciting class of mast cell stabilizers. Further investigation into the pharmacokinetic and toxicological profiles of lead compounds will also be critical for their advancement as potential therapeutic agents for allergic and inflammatory diseases.

References

  • A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC - NIH. (n.d.).
  • Calcium signaling in mast cells: focusing on L-type calcium channels - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • Mast Cell-Mediated Reactions In Vivo - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • Passive Cutaneous Anaphylaxis (PCA) Model - Charles River Laboratories. (n.d.). Retrieved January 17, 2026, from [Link]

  • FcεR crosslinking by allergen involves spleen tyrosine kinase (Syk)-mediated signaling transduction. (n.d.). Retrieved January 17, 2026, from [Link]

  • Inhibition of spleen tyrosine kinase prevents mast cell activation and airway hyperresponsiveness - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • Inhibition of Spleen Tyrosine Kinase Prevents Mast Cell Activation and Airway Hyperresponsiveness - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

  • Inhibition of spleen tyrosine kinase attenuates IgE‐mediated airway contraction and mediator release in human precision cut lung slices - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

  • Mast Cell Signaling: the Role of Protein Tyrosine Kinase Syk, its Activation and Screening methods for New Pathway Participants - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Different activation signals induce distinct mast cell degranulation strategies - JCI. (2016, September 19). Retrieved January 17, 2026, from [Link]

  • Calcineurin Aα Contributes to IgE-Dependent Mast-Cell Mediator Secretion in Allergic Inflammation - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

  • Calpain-1 contributes to IgE-mediated mast cell activation - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

  • Humanized Mouse Model of Mast Cell-Mediated Passive Cutaneous Anaphylaxis and Passive Systemic Anaphylaxis - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Mast cell stabilizers: from pathogenic roles to targeting therapies - PMC - PubMed Central. (2024, August 1). Retrieved January 17, 2026, from [Link]

  • REGULATORS OF CA2+ SIGNALING IN MAST CELLS Potential Targets for Treatment of Mast-Cell Related Diseases? - Madame Curie Bioscience Database - NCBI. (n.d.). Retrieved January 17, 2026, from [Link]

  • Signal transduction and chemotaxis in mast cells - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

  • Spiro[chromane-2,4'-piperidine]-based histone deacetylase inhibitors with improved in vivo activity - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • New models for analyzing mast cell functions in vivo - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

  • Real-time Imaging of Ca2+ Mobilization and Degranulation in Mast Cells - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Allergy, Passive Cutaneous Anaphylaxis (PCA), Mouse - Pharmacology Discovery Services. (n.d.). Retrieved January 17, 2026, from [Link]

  • Twenty-first century mast cell stabilizers - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

  • Passive Cutaneous Anaphylaxis (PCA) Model - Creative Biolabs. (n.d.). Retrieved January 17, 2026, from [Link]

  • Calcium Imaging of Nerve-Mast Cell Signaling in the Human Intestine - PMC. (n.d.). Retrieved January 17, 2026, from [Link]

  • Silver Nanoparticle-Directed Mast Cell Degranulation Is Mediated through Calcium and PI3K Signaling Independent of the High Affinity IgE Receptor - Research journals - PLOS. (n.d.). Retrieved January 17, 2026, from [Link]

  • Mast Cell-Mediated Reactions In Vivo | Request PDF - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Signal Transduction Pathways Activated by Innate Immunity in Mast Cells: Translating Sensing of Changes into Specific Responses - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

  • Studying Mast Cell-mediated Allergic Disease Using Humanized Immune System Mice. (2021, December 15). Retrieved January 17, 2026, from [Link]

  • (PDF) Mast cell stabilisers - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Different activation signals induce distinct mast cell degranulation strategies - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Discovery of Antimycobacterial Spiro-piperidin-4-ones: An Atom Economic, Stereoselective Synthesis and Biological Intervention - AWS. (n.d.). Retrieved January 17, 2026, from [Link]

  • Mast cell stabilizer - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Mast Cell Stabilisers - Arrow@TU Dublin. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. III - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. II - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025, October 21). Retrieved January 17, 2026, from [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

  • Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists - PubMed. (2018, October 15). Retrieved January 17, 2026, from [Link]

  • Spiro[isoindoline-1,4'-piperidin]-3-one | C12H14N2O | CID - PubChem - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis of novel spiro[chromeno[2,3-d]t[19][17][18]hiadiazolo[3,2-a] pyrimidines via an isatin-based three-component reaction - PMC - NIH. (2025, May 12). Retrieved January 17, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11166645/

  • Spiro[isochroman-1, 4'-piperidine] hydrochloride, min 95%, 100 mg. (n.d.). Retrieved January 17, 2026, from [Link]

  • Design, synthesis and molecular docking studies of some novel spiro[indoline-3, 4'-piperidine]-2-ones as potential c-Met inhibitors - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • Spiro(indole-3,4'-piperidin)-2(1H)-one | C12H14N2O | CID 18435788 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

Application Notes & Protocols: Investigating the Anticancer Potential of Spiro[isochroman-1,4'-piperidin]-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Spirocyclic compounds, characterized by their unique three-dimensional architecture where two rings are linked by a single common atom, represent a significant and promising class of scaffolds in medicinal chemistry.[1] This rigid, complex structure allows for precise spatial orientation of functional groups, enhancing interaction with biological targets and often improving pharmacokinetic profiles compared to planar aromatic systems.[2] Within this class, frameworks incorporating piperidine and isochroman moieties are of particular interest due to their prevalence in biologically active molecules.

This guide focuses on the experimental evaluation of Spiro[isochroman-1,4'-piperidin]-3-one , a novel scaffold for which public data on anticancer activity is emerging. While direct studies on this specific molecule are limited, research on structurally related compounds, such as spiro[chroman-2,4'-piperidin]-4-one derivatives, provides a robust and validated roadmap for investigation.[3][4] These related compounds have demonstrated potent cytotoxic effects against various human cancer cell lines, including breast (MCF-7), ovarian (A2780), and colorectal (HT-29) carcinomas, primarily through the induction of apoptosis and cell cycle arrest.[3][4]

This document provides a series of detailed protocols designed to enable researchers to systematically evaluate the anticancer properties of this compound, from initial cytotoxicity screening to fundamental mechanistic studies.

Part 1: Hypothesized Mechanism of Action

Based on analogous spiro-heterocyclic compounds, the primary anticancer mechanisms of action for this compound are likely to involve the intrinsic apoptotic pathway and disruption of the cell cycle. Many spirooxindole derivatives, another well-studied class, exert their effects by modulating key proteins in cancer progression, such as the p53-MDM2 interaction or various kinases.[5][6][7]

A plausible signaling cascade initiated by the compound could involve the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), leading to mitochondrial outer membrane permeabilization (MOMP). This event releases cytochrome c into the cytoplasm, which then triggers the assembly of the apoptosome and subsequent activation of caspase-9 and the executioner caspase-3, culminating in programmed cell death.

Hypothesized_Apoptotic_Pathway Compound This compound Cellular_Stress Induction of Cellular Stress / Target Engagement (e.g., Kinase, p53) Compound->Cellular_Stress Bax_Bak Activation of Bax/Bak Cellular_Stress->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Experimental_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Mechanistic Elucidation Prep Compound Preparation & Solubilization Culture Cancer Cell Line Culture Prep->Culture Screen Cytotoxicity Screening (MTT / SRB Assay) Culture->Screen IC50 Determine IC50 Values Screen->IC50 Apoptosis Apoptosis Assay (Annexin V / PI) IC50->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle Result1 Apoptotic Induction Apoptosis->Result1 Result2 Cell Cycle Arrest CellCycle->Result2

Caption: Tiered workflow for anticancer compound evaluation.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

Principle: This colorimetric assay measures cell metabolic activity. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • This compound (test compound)

  • DMSO (vehicle control)

  • Doxorubicin (positive control)

  • Human cancer cell lines (e.g., MCF-7, A2780, HT-29)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer). Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.

    • Rationale: The 24-hour incubation allows cells to adhere and resume normal growth before compound exposure. The seeding density is optimized to ensure cells remain in the logarithmic growth phase throughout the experiment.

  • Compound Preparation & Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2x working concentrations by serially diluting the stock solution in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle controls (medium with DMSO) and a positive control (Doxorubicin).

    • Rationale: A serial dilution allows for the determination of a dose-response curve. Using a 2x concentration ensures the final concentration is correct after adding 100 µL to the 100 µL of medium already implicitly in the well's environment after aspiration, though in practice, old media is aspirated and 100uL of 1x compound media is added.

  • Incubation: Incubate the treated plates for 48-72 hours at 37°C, 5% CO₂.

    • Rationale: A 48-72 hour exposure is a standard duration to observe significant effects on cell proliferation and viability.

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

    • Rationale: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well and pipette up and down to fully dissolve the crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Example IC₅₀ Values

CompoundMCF-7 (Breast) IC₅₀ [µM]A2780 (Ovarian) IC₅₀ [µM]HT-29 (Colon) IC₅₀ [µM]
Spiro-Compound 16 0.31 ± 0.045.62 ± 0.511.88 ± 0.17
Doxorubicin 0.09 ± 0.010.15 ± 0.020.21 ± 0.03
Data derived from a study on related spiro[chroman-2,4'-piperidin]-4-one derivatives for illustrative purposes.[4]
Protocol 2: Apoptosis Quantification by Annexin V-FITC/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Cancer cell line of interest

  • 6-well plates

  • Test compound (at its IC₅₀ and 2x IC₅₀ concentration)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the test compound at its predetermined IC₅₀ concentration for 24 hours. Include an untreated control.

  • Cell Harvesting: After treatment, collect both the floating cells (from the medium) and the adherent cells (by trypsinization). Combine them and centrifuge at 300 x g for 5 minutes.

    • Rationale: It is critical to collect both floating and adherent cells, as apoptotic cells often detach from the plate surface.

  • Cell Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1x Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1x Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Gating Strategy:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells (often due to mechanical damage)

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: This method quantifies the distribution of cells in different phases of the cell cycle (G₀/G₁, S, G₂/M). PI stoichiometrically binds to DNA, so the amount of fluorescence emitted is directly proportional to the total DNA content. Cells in G₂/M phase have twice the DNA content (and thus twice the fluorescence) of cells in G₀/G₁ phase.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Test compound (at its IC₅₀ concentration)

  • Cold 70% ethanol

  • PBS containing RNase A (20 µg/mL) and PI (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells in 6-well plates with the test compound at its IC₅₀ concentration for 24 hours.

  • Harvesting: Collect all cells (adherent and floating) and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

    • Rationale: Ethanol fixation permeabilizes the cell membrane, allowing PI to enter and stain the DNA, while preserving the cellular structure.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of the PBS solution containing RNase A and PI.

    • Rationale: RNase A is essential to degrade any double-stranded RNA, ensuring that PI fluorescence is specific to DNA content.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The resulting DNA histogram can be analyzed using software (e.g., FlowJo, ModFit LT) to deconvolute the peaks and quantify the percentage of cells in the G₀/G₁, S, and G₂/M phases. A sub-G₁ peak is indicative of apoptotic cells with fragmented DNA. A study on a related spiro compound showed an increase in cells in the sub-G1 and G2-M phases after treatment. [4]

References

  • Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review.PubMed.
  • Spirooxindole compounds 1−33 as promising anticancer agents.ResearchGate.
  • The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation.MDPI.
  • Anticancer potential of spirooxindole derivatives.ScienceDirect.
  • Novel spirooxindole compounds as anticancer agents: targeting Plk4 kinase through design, synthesis, and molecular docking.Pharmacia.
  • Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity.ResearchGate.
  • Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity.Journal of Applied Pharmaceutical Science.
  • Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition.Elsevier.
  • Anticancer activity of spiro[isochromene‐1,4'‐quinoline].ResearchGate.

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Application Note: A High-Throughput Screening Cascade for Identifying Novel Spiro-Piperidinone Compounds with Antimycobacterial Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for New Anti-Tuberculosis Therapeutics

Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, responsible for millions of deaths annually.[1] The crisis is exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, rendering current treatments ineffective and underscoring the urgent need for novel therapeutics.[2] Spiro-piperidinone scaffolds represent a promising class of heterocyclic compounds, offering three-dimensional structural diversity that is advantageous for exploring new chemical spaces in drug discovery. This application note provides a detailed, field-proven guide for researchers engaged in the primary and secondary screening of spiro-piperidinone compound libraries to identify and validate promising new leads against M. tuberculosis.

This guide outlines a logical, tiered screening cascade designed to efficiently identify potent and selective antimycobacterial agents. We will detail protocols for a robust primary screen using the Microplate Alamar Blue Assay (MABA), followed by a rapid, more sensitive Luciferase Reporter Phage (LRP) Assay for confirmation and high-throughput applications.[3] Crucially, we integrate a counter-screen for cytotoxicity to eliminate compounds with general cellular toxicity early in the process, ensuring that resources are focused on candidates with a viable therapeutic window.

A Note on Biosafety: Mycobacterium tuberculosis is a Risk Group 3 pathogen and must be handled by trained personnel in a Biosafety Level 3 (BSL-3) containment facility.[4][5] All protocols involving live Mtb must adhere to strict BSL-3 practices and institutional biosafety guidelines.[6][7]

Part 1: The Antimycobacterial Screening Cascade

The discovery of a viable drug candidate is a process of systematic filtration. Our approach begins with a broad primary screen to identify any compound with activity against Mtb, followed by confirmatory and selectivity assays to prioritize the most promising hits for further development.

Scientist's Note (Expertise): The rationale for this cascaded approach is resource management and efficiency. Primary assays like MABA are cost-effective and reliable for initial screening of large libraries.[8] More sensitive, faster, but typically more complex assays like LRP are best used to confirm hits from the primary screen.[3][9] Placing the cytotoxicity screen immediately after hit confirmation is a critical "fail-fast" step; a compound that kills both bacteria and mammalian cells is not a viable drug candidate.[10][11]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fontname="Arial", margin=0.2]; edge [fontname="Arial", color="#5F6368", arrowhead=vee];

} caption { label="Figure 1: Tiered screening cascade for identifying selective antimycobacterial compounds." fontname="Arial" fontsize=10 }

Part 2: Materials and Reagents

Successful and reproducible screening requires high-quality reagents and calibrated equipment.

CategoryItemSpecifications/Supplier
Bacterial Strains Mycobacterium tuberculosis H37RvATCC 27294
Recombinant Mtb expressing luciferaseFor LRP Assay
Mammalian Cells Vero (African green monkey kidney)ATCC CCL-81
Culture Media Middlebrook 7H9 BrothDifco or equivalent
OADC Enrichment (Oleic Acid, Albumin, Dextrose, Catalase)Becton Dickinson
Middlebrook 7H11 AgarDifco or equivalent
Dulbecco's Modified Eagle Medium (DMEM)Gibco or equivalent
Fetal Bovine Serum (FBS)Heat-inactivated, Gibco
Assay Reagents Resazurin Sodium Salt (Alamar Blue)Sigma-Aldrich
D-Luciferin (potassium salt)Promega or equivalent
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-Aldrich
Isoniazid, RifampicinPositive Controls, Sigma-Aldrich
Dimethyl Sulfoxide (DMSO)Cell culture grade, Sigma-Aldrich
Consumables Sterile 96-well flat-bottom plates (black for LRP, clear for MABA/MTT)Corning or equivalent
Aerosol-resistant pipette tips
Reagent reservoirs
Equipment Biosafety Cabinet (Class II or III)Certified
CO2 Incubator (37°C, 5% CO2)
Microplate reader (Absorbance and Luminescence capabilities)
Multichannel pipette
Part 3: Experimental Protocols

Principle: This colorimetric assay measures the metabolic activity of Mtb. The active ingredient, resazurin (blue), is reduced by viable, respiring mycobacterial cells to the fluorescent, pink-colored product, resorufin. The Minimum Inhibitory Concentration (MIC) is the lowest compound concentration that prevents this color change, indicating inhibition of bacterial growth.[12][13]

dot graph G { bgcolor="#F1F3F4" rankdir=TB; node [shape=box, style="filled", fontname="Arial", margin=0.2, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#5F6368", arrowhead=vee];

} caption { label="Figure 2: Workflow for the Microplate Alamar Blue Assay (MABA)." fontname="Arial" fontsize=10 }

Step-by-Step Methodology:

  • Compound Plate Preparation:

    • In a 96-well clear, flat-bottom plate, add 100 µL of 7H9 broth (supplemented with OADC) to all wells.

    • Add 100 µL of the test compound at 2x the highest desired concentration to the first column of wells. Perform a 2-fold serial dilution across the plate.

    • Prepare control wells: Isoniazid (positive control), DMSO (vehicle control), and media-only (sterility control).

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv in 7H9/OADC broth to mid-log phase (OD600 ≈ 0.5-0.8).

    • Adjust the culture to a McFarland 1.0 standard, then dilute 1:50 in 7H9/OADC broth.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted Mtb inoculum to each well (except sterility controls), for a final volume of 200 µL.

    • Seal the plate with paraffin film and incubate at 37°C for 7 days.

  • Assay Development:

    • After 7 days, add 30 µL of a freshly prepared 1:1 mixture of Alamar Blue reagent (0.02% w/v) and 10% Tween 80 to each well.[12][14]

    • Re-seal and incubate for another 24 hours at 37°C.

  • Data Acquisition and Interpretation:

    • Visually assess the plates. A blue color indicates inhibition, while a pink color indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that completely prevents the color change from blue to pink.[15][16]

Principle: This assay utilizes a mycobacteriophage genetically engineered to contain the firefly luciferase gene.[17][18] The phage infects viable Mtb cells, and upon infection, the luciferase gene is expressed. The addition of its substrate, luciferin, results in light emission, which is directly proportional to the number of viable bacteria.[3][19] A reduction in light output indicates antimycobacterial activity. This method is significantly faster than MABA.[17]

Step-by-Step Methodology:

  • Compound and Inoculum Preparation:

    • Prepare compound dilution plates as described in MABA Protocol, using black, opaque 96-well plates to minimize light scatter.

    • Prepare a mid-log phase culture of a luciferase-expressing Mtb strain.

  • Infection and Incubation:

    • Add the Mtb inoculum to the compound plates.

    • Incubate at 37°C for 48-72 hours. This pre-incubation allows the compounds to act on the bacteria.

  • Phage Infection:

    • Add the luciferase reporter phage to each well.

    • Incubate for 4-6 hours at 37°C to allow for phage infection and luciferase expression.

  • Data Acquisition:

    • Add the D-luciferin substrate to each well.

    • Immediately measure the luminescence (Relative Light Units, RLU) using a microplate luminometer.

  • Data Interpretation:

    • Calculate the percent inhibition relative to the DMSO vehicle control: % Inhibition = 100 * (1 - (RLU_compound - RLU_media) / (RLU_DMSO - RLU_media))

    • Hits are confirmed if they show significant inhibition (e.g., >90%) at a specific concentration.

Principle: The MTT assay is a colorimetric method to assess the metabolic activity of mammalian cells, which serves as an indicator of cell viability.[20] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to a purple formazan precipitate.[21] The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of DMEM with 10% FBS.

    • Incubate for 24 hours at 37°C in 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the hit compounds in DMEM.

    • Remove the old media from the cells and add 100 µL of the compound-containing media.

    • Incubate for 48 hours at 37°C in 5% CO2.

  • Assay Development:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours. During this time, a purple precipitate will form in wells with viable cells.

    • Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Interpretation:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the 50% cytotoxic concentration (CC50), which is the compound concentration that reduces cell viability by 50% compared to the DMSO control.

Part 4: Data Analysis and Hit Prioritization

The ultimate goal is to identify compounds that are potent against Mtb but non-toxic to mammalian cells. This is quantified by the Selectivity Index (SI) .

Selectivity Index (SI) = CC50 (Mammalian Cells) / MIC (M. tuberculosis)

A higher SI value indicates greater selectivity for the mycobacteria. Generally, an SI ≥ 10 is considered a promising starting point for a hit compound.[22]

Compound IDMIC (µg/mL) vs. MtbCC50 (µg/mL) vs. Vero CellsSelectivity Index (SI)Priority
SP-0011.5>100>66.7High
SP-00225502.0Low
SP-0036.25>100>16.0High
SP-0040.81.21.5Low (Toxic)
Isoniazid (Control)0.05>100>2000-

Interpretation of Results:

  • SP-001 and SP-003 are high-priority hits. They exhibit potent antimycobacterial activity with low cytotoxicity, resulting in a high Selectivity Index.

  • SP-002 has weak activity and a low SI, making it a low priority.

  • SP-004 is potent against Mtb but also highly toxic to mammalian cells, as shown by its very low SI. This compound should be deprioritized and discarded.[10][11]

Conclusion and Future Directions

This application note provides a robust and logical framework for the initial stages of antimycobacterial drug discovery. By employing a cascade of MABA for primary screening, LRP for rapid confirmation, and an MTT assay for cytotoxicity, researchers can efficiently identify and prioritize spiro-piperidinone compounds with promising therapeutic potential.

Prioritized hits with a high Selectivity Index should be advanced to the next stage of the drug discovery pipeline, which includes:

  • Mechanism of Action Studies: To understand how the compound inhibits Mtb growth.

  • In Vivo Efficacy Studies: Using animal models (e.g., infected mice) to assess activity in a living system.

  • Medicinal Chemistry & Lead Optimization: To synthesize analogs of the hit compound to improve potency, selectivity, and pharmacokinetic properties.

By following these rigorous, validated protocols, research teams can increase the probability of discovering the next generation of drugs to combat the global threat of tuberculosis.

References

  • Kretschmer, D., et al. (2016). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology. Available at: [Link]

  • Collins, L. A., & Franzblau, S. G. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Methods in Molecular Biology. Available at: [Link]

  • Zipperer, A., et al. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology. Available at: [Link]

  • Franzblau, S. G., et al. (1998). Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. Journal of Clinical Microbiology. Available at: [Link]

  • Scilit. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Available at: [Link]

  • Scientific Institute of Public Health, Belgium. (2006). Biosafety Recommendations for the Contained Use of Mycobacterium tuberculosis Complex Isolates in Industrialized Countries. Available at: [Link]

  • Ríos, J. L., & Recio, M. C. (2005). Medicinal plants and antimicrobial activity. Journal of Ethnopharmacology. (Note: While the direct link is not in the search results, this is a foundational concept in antimicrobial screening from natural products, and the search results allude to these standard criteria).
  • ResearchGate. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Available at: [Link]

  • Riska, P. F., et al. (1997). Specific identification of Mycobacterium tuberculosis with the luciferase reporter mycobacteriophage: use of p-nitro-alpha-acetylamino-beta-hydroxy propiophenone. Journal of Clinical Microbiology. Available at: [Link]

  • Bioscience Biotechnology Research Communications. (2020). Luciferase Reporter Phage (LRP) Assay for Anti Tuberculosis Screening: Current Status and Challenges. Available at: [Link]

  • Piuri, M., et al. (2002). Photographic and Luminometric Detection of Luciferase Reporter Phages for Drug Susceptibility Testing of Clinical Mycobacterium tuberculosis Isolates. Journal of Clinical Microbiology. Available at: [Link]

  • Brieflands. (2019). Evaluation of Accuracy of Microplate Alamar Blue Assay and Proportion Method for Prompt Detection of Mycobacterium tuberculosis and Clinical Isolates of Multidrug-resistant M. tuberculosis. Available at: [Link]

  • Piuri, M., et al. (2009). Construction and evaluation of luciferase reporter phages for the detection of active and non-replicating tubercle bacilli. Tuberculosis (Edinb). Available at: [Link]

  • ResearchGate. An overview of the luciferase reporter phage assay. Available at: [Link]

  • Frontiers. (2021). Screening of Fungi for Antimycobacterial Activity Using a Medium-Throughput Bioluminescence-Based Assay. Available at: [Link]

  • Juszkiewicz, S., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals (Basel). Available at: [Link]

  • Dr.Oracle. (2025). How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?. Available at: [Link]

  • UTRGV. (n.d.). Biological Safety Level 3 Manual (BSL-3). Available at: [Link]

  • Idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Available at: [Link]

  • tl;dr pharmacy. (2021). What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing. Available at: [Link]

  • Ghasemi, F., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Infectious Disease Reports. Available at: [Link]

  • Sivaramakrishnan, G., et al. (2021). Screening of Fungi for Antimycobacterial Activity Using a Medium-Throughput Bioluminescence-Based Assay. Frontiers in Microbiology. Available at: [Link]

  • APHL.org. (n.d.). Laboratory Safety: Work Practices for Mycobacterium tuberculosis. Available at: [Link]

  • iLab Solutions CDN. (n.d.). TB BSL-3 Facility Safety Manual. Available at: [Link]

  • Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Available at: [Link]

  • Taylor & Francis eBooks. (2024). Screening of Antimycobacterial Property of Actinobacteria. Available at: [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available at: [Link]

  • MDPI. (2022). Screening of Microbial Fermentation Products for Anti-M. tuberculosis Activity. Available at: [Link]

Sources

Application Notes and Protocols for the Antileishmanial Evaluation of Novel Spiro-Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leishmaniasis remains a significant global health burden, with current therapeutic options hampered by toxicity, emerging resistance, and high costs.[1] This guide provides a comprehensive framework for the pre-clinical evaluation of novel spiro-piperidine derivatives as potential antileishmanial agents. The piperidine scaffold is a prevalent nitrogen heterocyclic structure in FDA-approved drugs, and its rigid spirocyclic form can enhance pharmacokinetic profiles and target engagement.[2] Recent studies have highlighted that spiro-piperidine derivatives exhibit potent activity against both the promastigote and the clinically relevant amastigote stages of Leishmania species, in some cases surpassing the efficacy of the standard drug, miltefosine.[3] This document outlines detailed, field-proven protocols for a tiered screening approach, from initial in vitro anti-promastigote and anti-amastigote assays to cytotoxicity assessments and subsequent in vivo efficacy studies in a murine model. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Spiro-Piperidine Scaffolds in Antileishmanial Drug Discovery

Leishmaniasis, a vector-borne disease caused by protozoan parasites of the genus Leishmania, manifests in visceral, cutaneous, and mucocutaneous forms.[4] The current pharmacopeia, which includes pentavalent antimonials, amphotericin B, and miltefosine, is fraught with limitations such as severe side effects and increasing parasite resistance, creating an urgent need for novel, safer, and more effective oral therapeutics.[5][6]

The spiro-piperidine scaffold has emerged as a promising chemotype in medicinal chemistry. The incorporation of a spiro center increases molecular rigidity and three-dimensionality, which can lead to enhanced binding affinity and specificity for biological targets.[2] This structural feature can also improve the pharmacokinetic properties of a compound. Studies have demonstrated that derivatives of piperine, a natural alkaloid containing a piperidine moiety, exhibit significant antileishmanial effects by inducing mitochondrial dysfunction and cell cycle arrest in the parasite.[7] Building on this, novel synthetic spiro-piperidine derivatives have shown potent low micromolar to sub-micromolar activity against Leishmania major promastigotes and amastigotes, suggesting a strong potential for this class of compounds in antileishmanial drug development.[8]

This guide provides a systematic workflow for the comprehensive evaluation of these novel derivatives, ensuring that promising lead compounds are identified and characterized efficiently and robustly.

Tiered Evaluation Workflow

A logical, tiered approach is critical for the cost-effective and scientifically sound evaluation of a new compound library. This workflow ensures that only the most promising and least toxic candidates advance to more complex and resource-intensive stages.

G cluster_0 Tier 1: Primary In Vitro Screening cluster_1 Tier 2: Secondary In Vitro Screening cluster_2 Tier 3: In Vivo Efficacy A Anti-Promastigote Assay (Resazurin Viability) B Cytotoxicity Assay (e.g., J774A.1) (MTT or Resazurin) A->B Active Compounds C Calculate Selectivity Index (SI) (CC50 / IC50) B->C D Intracellular Anti-Amastigote Assay (in infected macrophages) C->D Compounds with SI > 10 E Mechanism of Action (MoA) (e.g., mitochondrial potential, cell cycle analysis) D->E Potent Compounds F Murine Model of Leishmaniasis (e.g., BALB/c with L. major) E->F Validated Lead Candidates G Assess Parasite Burden (lesion size, tissue analysis) F->G

Caption: Tiered screening cascade for antileishmanial drug discovery.

Materials and Reagents

  • Parasite Strains: Leishmania major (e.g., MHOM/IL/80/Friedlin) or L. donovani (e.g., MHOM/IN/80/DD8).

  • Cell Lines: Murine macrophage cell line J774A.1 or human monocytic cell line THP-1.

  • Culture Media:

    • For promastigotes: M199 medium or RPMI-1640 supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • For macrophages: RPMI-1640 or DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Reagents:

    • Resazurin sodium salt

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

    • Dimethyl sulfoxide (DMSO)

    • Phosphate-buffered saline (PBS)

    • Reference Drugs: Miltefosine, Amphotericin B.

  • Animals (for in vivo studies): Female BALB/c mice, 6-8 weeks old.

Experimental Protocols

Protocol 4.1: In Vitro Anti-Promastigote Activity Assay

This initial screen rapidly assesses the direct effect of the compounds on the motile, extracellular form of the parasite. The resazurin reduction assay is a reliable and straightforward method where viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[9]

Step-by-Step Methodology:

  • Parasite Culture: Cultivate Leishmania promastigotes in complete M199 or RPMI-1640 medium at 26°C until they reach the late logarithmic or early stationary phase of growth. This phase is enriched with infective metacyclic forms.

  • Plate Preparation: In a 96-well flat-bottom plate, seed approximately 1 x 10⁶ promastigotes per well in 100 µL of fresh medium.

  • Compound Addition: Add 100 µL of medium containing serial dilutions of the spiro-piperidine derivatives to achieve final concentrations typically ranging from 0.1 to 100 µM. Ensure the final DMSO concentration does not exceed 0.5%, as higher concentrations can be toxic to the parasites.

  • Controls:

    • Negative Control: Wells with parasites and medium containing the same final concentration of DMSO as the test wells.

    • Positive Control: Wells with parasites treated with a known antileishmanial drug (e.g., Miltefosine) at its approximate IC₅₀ concentration.

    • Blank: Wells containing medium only.

  • Incubation: Seal the plate and incubate for 48-72 hours at 26°C.[10]

  • Viability Assessment: Add 20 µL of resazurin solution (0.15 mg/mL in PBS) to each well and incubate for another 4-6 hours, or until a color change is apparent in the negative control wells.

  • Data Acquisition: Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the negative control. The 50% inhibitory concentration (IC₅₀) is determined by non-linear regression analysis of the dose-response curve.

Protocol 4.2: In Vitro Cytotoxicity Assay against Macrophages

It is crucial to assess whether the observed antileishmanial activity is due to a specific effect on the parasite or general cellular toxicity. This is achieved by testing the compounds against a relevant host cell line, such as macrophages.[11]

Step-by-Step Methodology:

  • Cell Culture: Culture J774A.1 macrophages in complete RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.

  • Plate Seeding: Seed 4 x 10⁴ macrophages per well in a 96-well plate and allow them to adhere overnight.[9]

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds, mirroring the concentrations used in the anti-promastigote assay.

  • Controls: Include negative (DMSO vehicle) and positive (a known cytotoxic agent) controls.

  • Incubation: Incubate the plate for 48 hours at 37°C with 5% CO₂.

  • Viability Measurement: Perform an MTT or resazurin assay.

    • For MTT: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, remove the medium and add 150 µL of DMSO to dissolve the formazan crystals. Read absorbance at 570 nm.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) using non-linear regression. The Selectivity Index (SI) is then calculated as the ratio of CC₅₀ to the antiparasitic IC₅₀ (SI = CC₅₀ / IC₅₀). A compound with an SI value greater than 10 is generally considered a promising candidate for further development.[9]

Protocol 4.3: In Vitro Intracellular Anti-Amastigote Activity Assay

This assay is the most clinically relevant in vitro model as it evaluates the compound's ability to eliminate the intracellular, non-motile amastigote form of the parasite residing within host macrophages. A successful compound must be able to cross the macrophage membrane and exert its effect in the phagolysosome.

Step-by-Step Methodology:

  • Macrophage Seeding: Seed J774A.1 macrophages (5 x 10⁴ cells/well) onto 96-well plates (or chamber slides for microscopic evaluation) and allow them to adhere overnight at 37°C with 5% CO₂.[9]

  • Infection: Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1 or 15:1.[9]

  • Incubation for Phagocytosis: Incubate for 24 hours to allow for phagocytosis of the promastigotes and their transformation into amastigotes.

  • Removal of Extracellular Parasites: Wash the wells three times with pre-warmed PBS or medium to remove non-internalized promastigotes.[9]

  • Compound Addition: Add fresh medium containing serial dilutions of the test compounds and reference drugs.

  • Incubation: Incubate for another 48-72 hours.

  • Quantification of Infection:

    • Microscopic Counting: Fix the cells (e.g., with methanol), stain with Giemsa, and count the number of amastigotes per 100 macrophages under a light microscope. Calculate the percentage of infected macrophages and the average number of amastigotes per macrophage.

    • Resazurin-based Method: Lyse the host cells with a mild detergent (e.g., SDS) and transfer the released amastigotes to a new plate with medium that supports promastigote transformation. After 72 hours at 26°C, perform a resazurin viability assay as described in Protocol 4.1.[9]

  • Data Analysis: Determine the IC₅₀ value, which represents the concentration required to reduce the parasite burden by 50% compared to untreated infected cells.

Protocol 4.4: In Vivo Efficacy in a Murine Model of Cutaneous Leishmaniasis

Promising candidates from in vitro screening must be validated in an animal model to assess their efficacy in a complex biological system. The BALB/c mouse model for L. major infection is a well-established and reproducible model for cutaneous leishmaniasis.[12]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize female BALB/c mice for at least one week under standard laboratory conditions. All procedures must be approved by an Institutional Animal Care and Use Committee.

  • Infection: Infect mice by injecting 1-2 x 10⁶ stationary-phase L. major promastigotes subcutaneously into the footpad or the base of the tail in a small volume (e.g., 50 µL).

  • Treatment Initiation: Once measurable lesions develop (typically 3-4 weeks post-infection), randomize the mice into treatment and control groups (n=5-8 per group).

  • Drug Administration: Administer the spiro-piperidine derivative via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily for 14-28 days.

    • Vehicle Control Group: Receives the vehicle used to dissolve the compound.

    • Positive Control Group: Receives a standard drug (e.g., miltefosine).

  • Monitoring:

    • Lesion Size: Measure the diameter or thickness of the lesion (e.g., footpad swelling) weekly using a digital caliper.

    • Body Weight and Clinical Signs: Monitor the general health of the animals throughout the study.

  • Endpoint Analysis: At the end of the treatment period, euthanize the animals and determine the parasite burden in the infected tissue (e.g., footpad) and draining lymph nodes.

  • Parasite Load Quantification: This can be done by:

    • Limiting Dilution Assay (LDA): Homogenize the tissue, perform serial dilutions, and culture in 96-well plates. After 7-10 days, the last dilution yielding viable promastigotes is determined microscopically to calculate the parasite load.

    • Quantitative PCR (qPCR): Extract DNA from the tissue and quantify parasite DNA relative to a host gene.

  • Data Analysis: Compare the lesion size progression and final parasite loads between the treated and control groups using appropriate statistical tests (e.g., ANOVA, t-test).

Data Presentation and Interpretation

Summarizing the screening data in a clear, tabular format is essential for comparing the efficacy and safety profiles of different derivatives.

Table 1: In Vitro Antileishmanial Activity and Cytotoxicity of Spiro-Piperidine Derivatives

Compound IDAnti-Promastigote IC₅₀ (µM)Anti-Amastigote IC₅₀ (µM)Macrophage CC₅₀ (µM)Selectivity Index (SI) (CC₅₀/IC₅₀ Amastigote)
SP-0014.5 ± 0.31.2 ± 0.1> 100> 83.3
SP-0020.9 ± 0.10.5 ± 0.0555.6 ± 4.2111.2
SP-00315.2 ± 1.18.9 ± 0.7> 100> 11.2
Miltefosine8.1 ± 0.64.2 ± 0.345.1 ± 3.510.7

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: In Vivo Efficacy of Lead Candidate SP-002 in L. major-Infected BALB/c Mice

Treatment Group (20 mg/kg, oral)Lesion Size at Day 28 (mm)Parasite Burden (log₁₀ parasites/g tissue)
Vehicle Control4.8 ± 0.56.2 ± 0.4
SP-0021.5 ± 0.33.1 ± 0.5
Miltefosine1.9 ± 0.43.5 ± 0.6

*p < 0.01 compared to Vehicle Control.

Potential Mechanism of Action (MoA) Pathway

While the precise mechanism for novel compounds must be experimentally determined, piperine and its derivatives have been shown to affect parasite mitochondrial function.[7] A plausible hypothesis for spiro-piperidine derivatives could involve a similar pathway.

G Compound Spiro-Piperidine Derivative Mito Parasite Mitochondrion Compound->Mito Accumulates in Membrane Disruption of Mitochondrial Membrane Potential (ΔΨm) Mito->Membrane ATP Decreased ATP Production Membrane->ATP ROS Increased Reactive Oxygen Species (ROS) Membrane->ROS Apoptosis Apoptosis-like Cell Death ATP->Apoptosis ROS->Apoptosis

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Spiro[isochroman-1,4'-piperidin]-3-one Synthesis Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Spiro[isochroman-1,4'-piperidin]-3-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis and optimize your product yield. As experienced chemists know, the construction of complex spirocyclic frameworks is often a nuanced endeavor, where minor variations in reaction conditions can lead to significant differences in outcomes. This resource is built on a foundation of established chemical principles and field-proven insights to empower you in your synthetic efforts.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Problem 1: Consistently Low Yield of the Final Spirocyclic Product

Low yields are a frequent challenge in multi-step organic syntheses and can stem from a variety of factors.[1] A systematic approach to troubleshooting is often the most effective way to identify and resolve the underlying issue.

Potential Causes & Suggested Solutions

Potential Cause Explanation & Suggested Solutions
Suboptimal Pictet-Spengler Reaction Conditions The core cyclization step, likely a variation of the Pictet-Spengler reaction, is critical for forming the spirocyclic core.[2] This reaction is highly sensitive to acid catalysis, temperature, and solvent. Solutions: 1. Acid Catalyst Screening: The choice and concentration of the acid catalyst are paramount. While traditional conditions may use strong acids like HCl or trifluoroacetic acid (TFA), milder conditions can sometimes improve yields by reducing side reactions.[2][3] Consider screening a panel of Brønsted and Lewis acids (e.g., TFA, BF₃·OEt₂, Sc(OTf)₃). 2. Temperature Optimization: Run the reaction at various temperatures (e.g., from 0°C to reflux) to determine the optimal balance between reaction rate and byproduct formation. Lower temperatures may favor the desired product. 3. Solvent Effects: The polarity of the solvent can influence the stability of the iminium ion intermediate and the transition state.[3] Screen a range of solvents, from non-polar (e.g., toluene, dichloromethane) to more polar aprotic solvents (e.g., acetonitrile).
Impure Starting Materials Impurities in the starting materials, such as the corresponding β-arylethylamine and piperidin-4-one derivative, can act as catalyst poisons or participate in side reactions. Solutions: 1. Purity Verification: Before starting the synthesis, verify the purity of all reagents by appropriate analytical methods (e.g., NMR, GC-MS, or elemental analysis). 2. Purification of Starting Materials: If impurities are detected, purify the starting materials using standard techniques such as recrystallization or column chromatography.
Side Reactions and Byproduct Formation The formation of undesired byproducts is a common cause of low yields. In the context of the Pictet-Spengler reaction, potential side reactions include the formation of regioisomers or over-alkylation products. Solutions: 1. Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to identify the formation of byproducts. 2. Structural Characterization of Byproducts: If possible, isolate and characterize major byproducts to understand the competing reaction pathways. This information can guide the modification of reaction conditions to suppress their formation.
Product Instability The desired spirocyclic product may be unstable under the reaction or workup conditions, leading to degradation. Solutions: 1. Milder Workup Procedures: Employ milder workup conditions, such as using a buffered aqueous solution for quenching the reaction and avoiding unnecessarily high temperatures during solvent evaporation. 2. Protective Group Strategy: If the product contains sensitive functional groups, consider using a suitable protecting group strategy.
Problem 2: Incomplete Reaction or Stalling

An incomplete reaction, where a significant amount of starting material remains even after extended reaction times, can be a frustrating roadblock.

Potential Causes & Suggested Solutions

Potential Cause Explanation & Suggested Solutions
Insufficient Catalyst Activity or Loading The catalyst may not be active enough under the chosen conditions, or the catalyst loading may be too low. Solutions: 1. Increase Catalyst Loading: Incrementally increase the catalyst loading in small-scale trial reactions to see if it improves conversion. 2. Catalyst Activation: Ensure that the catalyst is active. For example, some Lewis acids are sensitive to moisture and may require activation or handling under inert conditions.
Poor Solubility of Reactants If the reactants are not fully dissolved in the reaction solvent, the reaction rate will be limited by the rate of dissolution. Solutions: 1. Solvent Screening: Test different solvents or solvent mixtures to improve the solubility of your starting materials. 2. Increase Temperature: Carefully increasing the reaction temperature can improve solubility and reaction rate. However, be mindful of potential side reactions at higher temperatures.
Presence of Inhibitors Trace impurities in the starting materials or solvent can act as inhibitors, slowing down or completely stopping the reaction. Solutions: 1. Use High-Purity Reagents and Solvents: As mentioned previously, ensure the use of high-purity, anhydrous solvents and reagents. 2. Addition of Scavengers: If you suspect the presence of specific inhibitors (e.g., water for moisture-sensitive reactions), consider adding appropriate scavengers.
Problem 3: Difficulty in Product Purification

The purification of spirocyclic compounds can be challenging due to the potential for multiple stereoisomers and the presence of structurally similar byproducts.[4]

Potential Causes & Suggested Solutions

Potential Cause Explanation & Suggested Solutions
Formation of Diastereomers The spirocyclic nature of the product often leads to the formation of diastereomers, which can be difficult to separate by standard column chromatography. Solutions: 1. Optimize Chromatographic Conditions: Systematically screen different solvent systems (mobile phases) and stationary phases for column chromatography. Sometimes, a less polar or a more polar solvent system can achieve better separation. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a powerful technique for separating diastereomers. 3. Chiral HPLC or SFC: For analytical and preparative separation of enantiomers and diastereomers, chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be highly effective.[4]
Structurally Similar Impurities Byproducts with similar polarity and structure to the desired product can co-elute during chromatography. Solutions: 1. Derivative Formation: In some cases, converting the product mixture into a derivative can alter the physical properties of the components, making them easier to separate. The desired product can then be regenerated in a subsequent step. 2. Preparative TLC or HPLC: For small-scale purifications, preparative Thin-Layer Chromatography (TLC) or preparative HPLC can provide higher resolution than standard column chromatography.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What is the most likely synthetic route for this compound?

A common and effective approach for the synthesis of the this compound core is a multi-step sequence that culminates in an intramolecular cyclization. A plausible route involves the reaction of a suitably substituted 2-phenylethanol derivative with a protected 4-piperidone, followed by cyclization to form the isochroman ring. A key step would likely be an acid-catalyzed intramolecular cyclization, akin to the Pictet-Spengler reaction, to form the spirocyclic junction.[2][3]

Q2: How can I monitor the progress of the reaction effectively?

Thin-Layer Chromatography (TLC) is a quick and convenient method for monitoring the reaction. Use a suitable solvent system that provides good separation between the starting materials, intermediates, and the final product. Staining with an appropriate agent (e.g., potassium permanganate or iodine) can help visualize the spots. For more quantitative analysis and to detect minor byproducts, High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) is highly recommended.

Q3: What are the key safety precautions to consider during this synthesis?

As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. Many of the reagents, such as strong acids and organic solvents, are hazardous and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Q4: Can I improve the diastereoselectivity of the cyclization step?

Achieving high diastereoselectivity is often a key challenge in spirocycle synthesis. The stereochemical outcome of the cyclization can be influenced by several factors:

  • Chiral Auxiliaries: The use of a chiral auxiliary on the piperidine ring or the β-arylethylamine precursor can direct the stereochemical course of the cyclization.

  • Catalyst Control: Chiral catalysts, particularly chiral Brønsted acids, have been shown to induce enantioselectivity in Pictet-Spengler type reactions.[5]

  • Reaction Conditions: As discussed in the troubleshooting section, temperature and solvent can have a significant impact on diastereoselectivity.

Experimental Protocols & Visualizations

To further aid in your experimental design, the following are generalized protocols and diagrams illustrating key concepts.

Generalized Protocol for Pictet-Spengler Cyclization
  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the β-arylethylamine precursor in an anhydrous solvent (e.g., dichloromethane or toluene).

  • Aldehyde/Ketone Addition: Add the piperidin-4-one derivative to the solution.

  • Acid Catalyst Addition: Cool the reaction mixture to the desired temperature (e.g., 0°C) and slowly add the acid catalyst (e.g., TFA or BF₃·OEt₂).

  • Reaction Monitoring: Allow the reaction to stir at the optimized temperature and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Diagrams

pictet_spengler_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amine β-Arylethylamine Imine Iminium Ion Amine->Imine + Carbonyl - H₂O Carbonyl Piperidin-4-one Spiro Spirocyclic Intermediate Imine->Spiro Intramolecular Electrophilic Aromatic Substitution Final_Product This compound Spiro->Final_Product Rearomatization

Caption: Generalized Pictet-Spengler reaction mechanism.

troubleshooting_workflow start Low Yield Observed check_purity Verify Starting Material Purity start->check_purity optimize_conditions Optimize Reaction Conditions (T, Catalyst, Solvent) check_purity->optimize_conditions Pure purify_reagents Purify Starting Materials check_purity->purify_reagents Impure analyze_byproducts Analyze Byproducts optimize_conditions->analyze_byproducts Low Yield Persists end Optimized Yield optimize_conditions->end Yield Improved modify_conditions Modify Conditions to Minimize Byproducts analyze_byproducts->modify_conditions purify_reagents->optimize_conditions improve_workup Improve Workup & Purification modify_conditions->improve_workup improve_workup->end

Caption: A systematic workflow for troubleshooting low reaction yields.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Spiro[chroman-2,4'-piperidine] Isomers. BenchChem.
  • Al-Ostoot, F. H., et al. (2023). Synthesis of bis-spiro piperidines using nano γ-alumina supported Sb(v) under ultrasonic irradiation at room temperature conditions. RSC Advances, 13(24), 16363-16373.
  • Voskressensky, L. G., et al. (2018). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 14, 2378-2385.
  • Wikipedia. (2023). Pictet–Spengler reaction. [Link]

  • Nielsen, T. E., et al. (2005). Solid-phase synthesis of pyrroloisoquinolines via the intramolecular N-acyliminium Pictet-Spengler reaction. Journal of Organic Chemistry, 70(18), 7131-7142. [Link]

  • Voskressensky, L. G., et al. (2018). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 14, 2378-2385. [Link]

  • Taylor, E. R., et al. (2011). Thiourea-catalyzed enantioselective iso-Pictet-Spengler reactions. Journal of the American Chemical Society, 133(12), 4461-4470. [Link]

  • MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • Abdelatef, A. A., et al. (2018). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Journal of Applied Pharmaceutical Science, 8(1), 9-16. [Link]

  • Royal Society of Chemistry. (2013). Synthesis and derivatisation of a novel spiro[1-benzofuran-2,4′-piperidin]-3-one scaffold. [Link]

  • PubChem. (n.d.). Spiro[isoindoline-1,4'-piperidin]-3-one. [Link]

  • MySkinRecipes. (n.d.). Spiro[isochroman-1,4'-piperidine]. [Link]

  • Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • Jacobsen, E. N., et al. (2011). Thiourea-catalyzed enantioselective iso-Pictet-Spengler reactions. Journal of the American Chemical Society, 133(12), 4461-4470. [Link]

Sources

Technical Support Center: Purification of Spiro[isochroman-1,4'-piperidin]-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Spiro[isochroman-1,4'-piperidin]-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The protocols and insights provided herein are synthesized from established methodologies for analogous spirocyclic systems and aim to ensure the highest degree of scientific integrity and replicability in your work.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may arise during the purification of this compound from reaction byproducts.

Question 1: My TLC analysis shows multiple spots close to my product's Rf. How can I improve separation?

Answer:

This is a common challenge when dealing with structurally similar byproducts. Here are several strategies to enhance separation on a Thin Layer Chromatography (TLC) plate, which will translate to better separation in column chromatography:

  • Solvent System Optimization: The polarity of your mobile phase is the most critical factor. If spots are clustered, your solvent system is likely too polar or not polar enough.

    • For spots clustered at the bottom (low Rf): Increase the polarity of the mobile phase. For a typical normal-phase silica gel TLC, this means increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).

    • For spots clustered at the top (high Rf): Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., hexane).

    • Systematic Approach: A systematic approach is to test a range of solvent ratios. For example, start with 20% ethyl acetate in hexanes and increase in 5% increments. An ideal Rf for the target compound in column chromatography is between 0.2 and 0.3, as this provides a good balance between resolution and elution time[1].

  • Alternative Solvent Systems: If adjusting polarity within a single system doesn't suffice, consider trying different solvent systems with varying selectivities. For instance, replacing ethyl acetate with dichloromethane (DCM) or adding a small amount of methanol or triethylamine (for basic compounds) can alter the interactions between the analytes and the stationary phase, leading to improved separation.

  • Visualization Techniques: Ensure you are visualizing all potential spots. While UV light is a good non-destructive first step for aromatic compounds[2][3], some byproducts may not be UV-active. Use a chemical stain for broader detection. Given the presence of a ketone and a secondary amine in the target molecule, several stains can be effective:

    • Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing compounds that can be oxidized, such as alcohols, aldehydes, and some amines. It will appear as yellow or brown spots on a purple background[4].

    • p-Anisaldehyde Stain: A versatile stain that reacts with many functional groups to produce a range of colors upon heating, which can help differentiate between closely migrating spots[3][4].

    • Iodine Chamber: A simple and often effective method where compounds with affinity for iodine appear as brown spots[2][3].

Question 2: I'm observing a persistent impurity in my NMR spectrum even after column chromatography. What could it be and how do I remove it?

Answer:

A persistent impurity suggests it has a polarity very similar to your target compound or it co-elutes. Common byproducts in syntheses of related spiro-piperidine compounds can include starting materials, incompletely cyclized intermediates, or isomers.

  • Identify the Impurity: If possible, use NMR and MS data to hypothesize the structure of the impurity. Common culprits could be unreacted starting materials or a partially reacted intermediate.

  • Re-purification Strategies:

    • Gradient Column Chromatography: If you used isocratic (constant solvent ratio) elution, switching to a shallow gradient elution can often resolve closely eluting compounds. Start with a less polar solvent system than your isocratic conditions and gradually increase the polarity[1][5].

    • Alternative Stationary Phase: While silica gel is most common, consider using alumina or a reverse-phase C18 column if the impurity remains. Reverse-phase chromatography separates compounds based on hydrophobicity and can be very effective for separating polar compounds.

    • Crystallization: This is a highly effective method for purifying solid compounds and can often remove trace impurities that are difficult to separate by chromatography[6]. The choice of solvent is crucial.

      • Solvent Screening: Test the solubility of your impure solid in a variety of solvents at room temperature and upon heating. An ideal crystallization solvent will dissolve the compound when hot but not when cold. Common solvents for piperidine derivatives include ethanol, isopropanol, acetonitrile, or mixtures like ethanol/water or ethyl acetate/hexane[6][7].

      • Procedure: Dissolve the impure compound in the minimum amount of hot solvent. Allow it to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation. Collect the crystals by filtration.

Question 3: My yield is very low after purification. What are the likely causes and how can I mitigate this?

Answer:

Low recovery can stem from several factors during the purification process:

  • Compound Adsorption on Silica Gel: this compound contains a basic piperidine nitrogen which can strongly adsorb to the acidic silica gel, leading to streaking on the TLC and poor recovery from the column.

    • Solution: Add a small amount of triethylamine (0.1-1%) to your eluent. This will neutralize the acidic sites on the silica and reduce tailing and irreversible adsorption.

  • Improper Column Loading: Loading the sample in a large volume of strong solvent can cause band broadening and poor separation, leading to mixed fractions and lower yield of pure product.

    • Solution: Dissolve your crude product in a minimal amount of a strong solvent (like DCM or ethyl acetate) and adsorb it onto a small amount of silica gel. After drying, this solid can be carefully added to the top of your column. This "dry loading" technique results in a much sharper initial band.

  • Product Instability: Although spirocyclic systems are generally stable, the reaction conditions or purification process (e.g., prolonged exposure to acidic silica) could potentially cause degradation[5].

    • Solution: Expedite the purification process. Use flash column chromatography with positive air pressure to speed up elution. Neutralize the silica with triethylamine as mentioned above.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose column chromatography setup for purifying this compound?

A1: For a standard laboratory-scale purification (100 mg - 5 g), flash column chromatography using silica gel (60-120 mesh) is recommended[1][8]. A good starting point for the mobile phase would be a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by prior TLC analysis, aiming for an Rf of 0.2-0.3 for the target compound[1]. Given the basic nature of the piperidine ring, adding 0.5% triethylamine to the eluent is a standard practice to prevent streaking and improve recovery.

Q2: How can I confirm the purity of my final product?

A2: A combination of analytical techniques should be used to confirm purity:

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool. The spectrum of the pure compound should show sharp peaks corresponding to the expected structure with correct integrations. The absence of peaks from starting materials or byproducts is a strong indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC offers a quantitative measure of purity. A pure sample should ideally show a single peak. Both normal-phase and reverse-phase HPLC can be used.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition[9].

  • Melting Point: A sharp melting point range (typically within 1-2 °C) is a good indicator of a pure crystalline solid.

Q3: Can I use crystallization as the sole purification method?

A3: It depends on the nature and quantity of the impurities. If the crude product is relatively clean (>90%), direct crystallization can be a very efficient purification method, often yielding highly pure material. For complex mixtures with multiple byproducts, a preliminary purification by column chromatography followed by a final crystallization step is generally the most effective strategy[6].

Q4: My purified product is an oil, but literature suggests it should be a solid. What should I do?

A4: This could be due to a few reasons:

  • Residual Solvent: Trace amounts of solvent can prevent a compound from solidifying. Try dissolving the oil in a volatile solvent like dichloromethane, and then remove the solvent under high vacuum for an extended period.

  • Polymorphism or Amorphous Solid: The compound may exist in different solid-state forms. Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal if available.

  • Persistent Impurity: A small amount of a liquid impurity can act as a "eutectic," preventing the bulk material from crystallizing. In this case, re-purification by chromatography is necessary.

Visualized Workflow and Data

General Purification Workflow

The following diagram outlines a typical workflow for the purification of this compound.

Purification_Workflow cluster_prep Preparation & Analysis cluster_purification Primary Purification cluster_final Final Polish & Analysis Crude Crude Reaction Mixture TLC TLC Analysis (Optimize Solvent System) Crude->TLC Spot Column Flash Column Chromatography (Silica Gel, Optimized Eluent + 0.5% TEA) TLC->Column Determine Eluent Fractions Collect & Analyze Fractions (TLC) Column->Fractions Combine Combine Pure Fractions & Evaporate Solvent Fractions->Combine Crystallize Crystallization (e.g., Ethanol/Hexane) Combine->Crystallize If solid Purity Purity Analysis (NMR, HPLC, MS, MP) Combine->Purity If oil Crystallize->Purity

Caption: A typical workflow for purifying this compound.

Table 1: Recommended TLC Visualization Reagents
ReagentPreparationVisualizationTarget Functional GroupsReference
UV Light (254 nm) N/ADark spots on a fluorescent green background.Aromatic rings, conjugated systems[2][3]
Iodine Place iodine crystals in a sealed chamber.Brown spots on a light brown background.Unsaturated compounds, aromatics, some amines[2][3]
Potassium Permanganate 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water.Yellow/brown spots on a purple background.Alkenes, alkynes, alcohols, aldehydes, amines[4]
p-Anisaldehyde 2.5 mL p-anisaldehyde, 2 mL H₂SO₄, 95 mL ethanol.Various colored spots upon heating.Nucleophilic groups (alcohols, amines), carbonyls[3][4]

References

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 173-183. [Link]

  • Arulraj, R. (2021). Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • Nallini, A., Saraboji, K., Ponnuswamy, M. N., Venkatraj, M., & Jeyaraman, R. (2003). CRYSTAL STRUCTURE AND CONFORMATION OF A PAIR OF PIPERIDINE DERIVATIVES. Molecular Crystals and Liquid Crystals, 403(1), 13-24. [Link]

  • Sampath, N., Ponnuswamy, M. N., & Jeyaraman, R. (2004). Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative. Analytical Sciences: X-ray Structure Analysis Online, 20, x97-x98. [Link]

  • Shimada, J., Mihara, R., Naora, H., & Asai, K. (1997). Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same.
  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • Kamal, A., Adil, S. F., Kumar, G. B., Akula, M., & Kumar, G. (2014). Discovery of Antimycobacterial Spiro-piperidin-4-ones: An Atom Economic, Stereoselective Synthesis and Biological Intervention. MedChemComm, 5(9), 1383-1391. [Link]

  • LibreTexts. (2023). 5.7: Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • Abdelatef, S. A., El-Fakharany, E. M., & El-Sadek, M. E. (2018). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Journal of Applied Pharmaceutical Science, 8(1), 009-016. [Link]

  • Padmavathi, V., Ramana Reddy, T. V., & Audisesha Reddy, K. (2007). 4-Piperidone – A synthon for spiro-heterocycles. Indian Journal of Chemistry, 46B, 818-822. [Link]

  • Singh, C., Flannery, E. L., & Kumar, V. (2019). Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. Molecules, 24(18), 3326. [Link]

  • Nichols, L. (2021, August 22). Visualizing a TLC plate [Video]. YouTube. [Link]

  • Pedersen, D. S., & Torssell, S. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [Link]

  • Vovk, M. V., Saliyeva, L. M., & Zhiryakov, A. V. (2016). Synthesis and NMR spectroscopy investigations of functionalized spiropyranochromenediones and their s. Ukrainica Bioorganica Acta, 14(1), 24-31. [Link]

  • National Center for Biotechnology Information. (n.d.). Spiro[isoindoline-1,4'-piperidin]-3-one. PubChem Compound Database. [Link]

  • MySkinRecipes. (n.d.). Spiro[isochroman-1,4'-piperidine]. Retrieved from [Link]

  • Majer, J., & Kuras, M. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 27(15), 4940. [Link]

  • Santos, C. M., & Silva, A. M. (2021). Spiro Compounds: A Brief History. In Spiro Compounds (pp. 1-22). Wiley-VCH GmbH. [Link]

  • de Sousa, J. S., & de L. E. J. Trindade, P. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • The Royal Society of Chemistry. (2013). Asymmetric Synthesis of Drug-like Spiro[chroman-3,3'-indolin]-2'-ones through Aminal-catalysis. Supporting Information. [Link]

  • Abate, C., Niso, M., Berardi, F., & Perrone, R. (2023). Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran-1,4′- piperidin]-1′-yl)butyl. ACS Chemical Neuroscience, 14(7), 1276-1288. [Link]21/acschemneuro.3c00037)

Sources

Technical Support Center: Improving the Stability of Spiro[isochroman-1,4'-piperidin]-3-one in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Spiro[isochroman-1,4'-piperidin]-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability-related issues encountered during experimental work. As a key intermediate in pharmaceutical research, particularly for central nervous system agents, maintaining the structural integrity of this compound in solution is paramount for reproducible and reliable results.[1] The spirocyclic nature of this compound imparts a desirable conformational rigidity, which can enhance metabolic stability in vivo; however, its constituent functional groups present specific challenges for in vitro solution stability.[1]

This guide provides a structured approach to identifying and mitigating common degradation pathways, ensuring the quality and consistency of your experimental outcomes.

Part 1: Troubleshooting Guide

This section addresses specific stability issues in a question-and-answer format, providing both the rationale behind the troubleshooting steps and actionable protocols.

Q1: I'm observing a decrease in the concentration of my this compound stock solution over time. What are the likely causes?

A1: A decline in the concentration of your compound is most likely due to chemical degradation. For this compound, there are two primary degradation pathways to consider based on its chemical structure:

  • Hydrolysis of the δ-Lactam Ring: The cyclic amide (lactam) functionality is susceptible to hydrolysis, which is the cleavage of the amide bond by water.[2] This reaction is often catalyzed by acidic or basic conditions, leading to the opening of the lactam ring to form an amino acid derivative. For β-lactams, this degradation is well-documented to follow a U-shaped pH-rate profile, with maximum stability in the mid-pH range.[3][4] A similar profile is expected for the δ-lactam in your compound.

  • Oxidation of the Piperidine Moiety: The tertiary amine within the piperidine ring can be susceptible to oxidation.[5][6] This can be initiated by atmospheric oxygen, trace metal ions, or light, and may lead to the formation of N-oxides and other degradation products.[6][7] The piperidine ring itself can also be a site for radical-initiated oxidation.[6]

cluster_0 This compound cluster_1 Degradation Pathways Spiro This compound Hydrolysis Hydrolysis Product (Ring-Opened Amino Acid) Spiro->Hydrolysis  Hydrolysis (H₂O, H⁺/OH⁻) Oxidation Oxidation Product (e.g., N-oxide) Spiro->Oxidation  Oxidation (O₂, metal ions, light)

Caption: Potential degradation pathways for this compound.

Q2: My solution's pH seems to be affecting the compound's stability. How can I determine the optimal pH for storage and experiments?

A2: The stability of many pharmaceutical compounds is highly pH-dependent, and even a one-unit change in pH can alter the degradation rate by a factor of ten.[8] To identify the optimal pH for your compound, you should perform a pH stability study to generate a pH-rate profile. This will help you pinpoint the pH at which the compound exhibits maximum stability.

Experimental Protocol: pH Stability Study

  • Prepare a series of buffers: Prepare buffers with a range of pH values (e.g., pH 3, 5, 7, 9, and 11).

  • Prepare test solutions: Dilute a stock solution of this compound in each buffer to a known final concentration.

  • Incubate: Store the solutions at a constant temperature (e.g., 25°C or 40°C for accelerated testing).

  • Sample and analyze: At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each solution and analyze the concentration of the parent compound using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Calculate degradation rates: For each pH, plot the concentration of the compound versus time and determine the observed degradation rate constant (k_obs).

  • Construct the pH-rate profile: Plot log(k_obs) versus pH to visualize the pH range of maximum stability.

pHInitial Concentration (µg/mL)Concentration at 24h (µg/mL)Concentration at 48h (µg/mL)Concentration at 72h (µg/mL)k_obs (h⁻¹)
3.0
5.0
7.0
9.0
11.0
Q3: I suspect oxidative degradation is occurring. What are the signs, and how can I prevent it?

A3: Oxidative degradation can be more subtle than hydrolysis. Signs may include the appearance of new peaks in your chromatogram or a gradual loss of compound concentration even at optimal pH. To mitigate oxidative degradation, consider the following strategies:

  • Use of Antioxidants: Antioxidants can inhibit oxidation by scavenging free radicals or by being preferentially oxidized.[9]

  • Use of Chelating Agents: Trace metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze oxidative reactions. Chelating agents sequester these metal ions, preventing them from participating in degradation pathways.[10][11][12]

  • Inert Atmosphere: Storing solutions under an inert gas like nitrogen or argon can displace oxygen and reduce the rate of oxidation.[7]

AdditiveClassRecommended Starting ConcentrationMechanism of Action
Butylated hydroxytoluene (BHT) Antioxidant0.01 - 0.1% (w/v)Free radical scavenger.
Ascorbic Acid (Vitamin C) Antioxidant0.01 - 0.1% (w/v)Preferentially oxidized, oxygen scavenger.
Piperidine Nitroxides (e.g., TEMPO) AntioxidantVaries (µM to mM range)Scavenges a wide range of reactive oxygen species.[9][13]
Ethylenediaminetetraacetic acid (EDTA) Chelating Agent0.01 - 0.05% (w/v)Sequesters divalent and trivalent metal ions.[10][11]
Diethylenetriaminepentaacetic acid (DTPA) Chelating Agent0.01 - 0.05% (w/v)A potent chelator for metal ions.[10]

Experimental Protocol: Evaluating Stabilizers

  • Prepare solutions: Prepare solutions of your compound at the optimal pH (determined from the pH stability study) with and without the addition of an antioxidant or chelating agent.

  • Stress conditions: Expose the solutions to conditions that promote oxidation (e.g., exposure to air, light, or spiking with a low concentration of a metal salt like FeCl₃).

  • Monitor degradation: Analyze the concentration of the parent compound over time using HPLC to determine if the additive provides a protective effect.

Q4: Does the choice of solvent affect the stability of this compound?

A4: Yes, the choice of solvent can significantly influence the stability of your compound.

  • Protic vs. Aprotic Solvents: Protic solvents (e.g., water, methanol, ethanol) can participate in hydrolysis reactions and may accelerate the degradation of the lactam ring. Aprotic solvents (e.g., DMSO, DMF, acetonitrile) are generally preferred for stock solutions to minimize hydrolysis.[14][15][16]

  • Solvent Purity: Peroxides in aged ether solvents (like THF or dioxane) can initiate oxidative degradation. Always use high-purity, peroxide-free solvents.

SolventTypeRecommended UseRationale
Dimethyl Sulfoxide (DMSO) Aprotic, PolarStock solutionsMinimizes hydrolysis, good solubilizing power.
Acetonitrile (ACN) Aprotic, PolarStock solutions, analytical mobile phaseMinimizes hydrolysis, UV transparent.
Ethanol Protic, PolarDilute working solutions (use fresh)Can be used for biological assays but be aware of potential for hydrolysis over time.[14]
Phosphate-Buffered Saline (PBS) Aqueous, ProticBiological assaysBuffer to a stable pH, but hydrolysis is possible over long incubations.
Q5: How can I properly prepare and store my stock solutions to maximize stability?

A5: Proper preparation and storage are crucial for maintaining the integrity of your compound. Follow this recommended workflow:

cluster_0 Stock Solution Preparation and Storage Workflow A 1. Select appropriate solvent (e.g., anhydrous DMSO or ACN) B 2. Weigh compound accurately in a clean, dry vial A->B C 3. Dissolve completely (use sonication if necessary) B->C D 4. (Optional) Add stabilizer (antioxidant/chelating agent) C->D E 5. Aliquot into smaller volumes to avoid freeze-thaw cycles D->E F 6. Purge with inert gas (Nitrogen or Argon) E->F G 7. Store at -20°C or -80°C, protected from light F->G

Caption: Recommended workflow for preparing stable stock solutions.

Part 2: Frequently Asked Questions (FAQs)

  • FAQ 1: What is the general chemical nature of this compound? this compound is a heterocyclic compound featuring a spirocyclic system where an isochromanone ring and a piperidine ring are joined by a single common carbon atom. This rigid three-dimensional structure is often explored in medicinal chemistry to improve pharmacokinetic properties.[1]

  • FAQ 2: What are the primary functional groups in the molecule that are susceptible to degradation? The two main functional groups of concern are the δ-lactam (a cyclic amide) within the isochromanone ring system, which is prone to hydrolysis, and the tertiary amine of the piperidine ring, which is susceptible to oxidation.[2][6]

  • FAQ 3: What analytical methods are recommended for monitoring the stability of this compound? A stability-indicating analytical method is required, which can separate the parent compound from its degradation products. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a common and reliable method. For identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred technique.[17][18][19]

  • FAQ 4: Where can I find more information on forced degradation studies? Forced degradation (or stress testing) studies are a regulatory requirement in pharmaceutical development and provide valuable insights into a molecule's degradation pathways.[20] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2), provide a framework for these studies.[21]

References

  • WO2012125894A2 - Oxidation inhibitors for amine degradation - Google Patents. (n.d.).
  • Influence of piperidine ring on stability and reactivity of piperine - ResearchGate. (2025, December 8).
  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches - Asian Journal of Green Chemistry. (n.d.).
  • amine group-containing chelating: Topics by Science.gov. (n.d.).
  • Effect of hindered piperidine light stabilizer molecular structure and UV-absorber addition on the oxidation of HDPE. Part 1: Long-term thermal and photo-oxidation studies | Request PDF - ResearchGate. (2025, August 10).
  • Stability of β-lactam antibiotics in bacterial growth media - PMC - PubMed Central. (n.d.).
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • The relationship between structure and antioxidative activity of piperidine nitroxides. (n.d.).
  • (PDF) Forced Degradation Analysis Of Spiramycin And Characterization Of Degradation Product By Rp-Hplc And Lc-Ms/Ms - ResearchGate. (2022, September 6).
  • Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - NIH. (2024, February 8).
  • Is there any antioxidant to avoid the formation of N-Oxide? - ResearchGate. (2013, February 14).
  • Chelation in Metal Intoxication - PMC - PubMed Central - NIH. (n.d.).
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  • common challenges in working with piperidine-based compounds - Benchchem. (n.d.).
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Technical Support Center: Overcoming Poor Solubility of Spiro[isochroman-piperidine] Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with spiro[isochroman-piperidine] derivatives. This guide is designed to provide practical, in-depth solutions to one of the most common challenges encountered with this compound class: poor aqueous solubility. By understanding the underlying physicochemical principles and employing systematic troubleshooting strategies, you can significantly improve experimental outcomes and accelerate your research.

Frequently Asked Questions (FAQs)

This section addresses the initial questions researchers often have when encountering solubility issues with spiro[isochroman-piperidine] derivatives.

Q1: Why are my spiro[isochroman-piperidine] derivatives poorly soluble in aqueous media?

A1: The spiro[isochroman-piperidine] scaffold, while offering a valuable three-dimensional structure for biological targeting, inherently possesses physicochemical properties that often lead to low aqueous solubility.[1] The key reasons include:

  • High Lipophilicity: The fused ring system is predominantly hydrophobic, leading to a high partition coefficient (LogP). This means the compound prefers to reside in a non-polar (oily) environment rather than a polar (water-based) one.[2]

  • Crystalline Structure: These molecules often pack efficiently into a stable crystal lattice. The energy required to break this lattice and solvate the individual molecules in water can be substantial, leading to low solubility.[3]

  • Lack of Ionizable Groups (in some derivatives): While the core structure contains a basic piperidine nitrogen, modifications elsewhere in the molecule can shield this group or introduce other non-ionizable, hydrophobic moieties, further reducing water solubility.

Q2: I'm seeing compound precipitation in my cell-based assay. What's the first thing I should check?

A2: The first and most critical parameter to investigate is the pH of your assay medium . The piperidine nitrogen in the spiro[isochroman-piperidine] core is basic. At a pH below its pKa, this nitrogen will be protonated, creating a positively charged species. This ionization dramatically increases the molecule's interaction with polar water molecules, thereby increasing solubility.[4][5][6][7]

Many standard cell culture media are buffered around pH 7.4. If your compound's pKa is close to this value, even small shifts in local pH can cause it to fall out of solution. Understanding the relationship between pH and solubility for your specific derivative is the essential first step in troubleshooting.[8]

Q3: How can I quickly assess the solubility of my compound?

A3: For a rapid, initial assessment, a kinetic solubility assay is highly recommended, especially during early-stage discovery.[9][10] This method mimics the conditions of many biological assays where a compound is introduced from a concentrated DMSO stock into an aqueous buffer.[11][12] It provides a measure of "apparent solubility" under non-equilibrium conditions.[10][11] For more definitive data, especially for lead optimization, a thermodynamic solubility assay should be performed, which measures the true equilibrium solubility of the solid compound.[9][11]

Troubleshooting Guides & In-Depth Protocols

This section provides a tiered approach to systematically address and overcome solubility challenges, from simple adjustments to advanced formulation strategies.

Guide 1: Leveraging pH for Solubilization

As established, pH is the most powerful initial tool for this class of compounds. The goal is to work at a pH where the molecule is sufficiently ionized and soluble.

G cluster_0 start Compound Precipitates in Assay pka Determine pKa of Piperidine Nitrogen start->pka buffer Select Buffer System (pH < pKa) pka->buffer test_sol Test Solubility in Selected Buffers buffer->test_sol soluble Solubility Achieved? test_sol->soluble proceed Proceed with Assay soluble->proceed Yes next_guide Move to Co-solvent Guide soluble->next_guide No caption Fig 1. Workflow for pH-based solubility enhancement.

Caption: Fig 1. Workflow for pH-based solubility enhancement.

This protocol determines the equilibrium solubility of your compound across a range of pH values.

  • Preparation of Buffers: Prepare a series of buffers covering a pH range from 4.0 to 9.0 (e.g., acetate for pH 4-5.5, phosphate for pH 6-8, borate for pH 8-9).

  • Sample Addition: Add an excess amount of your solid spiro[isochroman-piperidine] derivative to separate vials containing each buffer. The solid should be visible at the bottom of the vial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24 to 48 hours.[13] This allows the solution to reach equilibrium.

  • Separation: After equilibration, separate the undissolved solid from the solution. This can be done by centrifugation followed by careful removal of the supernatant, or by filtration through a 0.22 µm filter.

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Data Plotting: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. The resulting curve will clearly show the pH range where your compound is most soluble.

Guide 2: Employing Co-solvents

When pH adjustment alone is insufficient or incompatible with your experimental system (e.g., causes cell toxicity), the use of co-solvents is the next logical step.[14] Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for lipophilic compounds to dissolve.[15]

Co-solventTypical Starting ConcentrationMax Concentration (Cell-based Assays)Notes
DMSO 0.1%~0.5 - 1.0%Most common, but can have biological effects at higher concentrations.
Ethanol 0.5%~1.0%Can cause protein precipitation and cellular stress.
PEG 400 1.0%~2.0%Generally well-tolerated by cells; can enhance solubility significantly.[16]
Propylene Glycol 1.0%~2.0%Another low-toxicity option commonly used in formulations.[17]
  • Primary Stock: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 20 mM).

  • Intermediate Stocks: Create intermediate stock solutions by diluting the primary stock in each co-solvent you wish to test (e.g., DMSO, Ethanol, PEG 400).

  • Test Solutions: Add a small, fixed volume of each intermediate stock to your aqueous assay buffer to achieve a range of final co-solvent concentrations (e.g., 0.1%, 0.5%, 1.0%, 2.0%).

  • Observation & Analysis: Equilibrate the solutions for 1-2 hours.[13] Visually inspect for precipitation. For a quantitative result, use nephelometry (light scattering) to detect undissolved particles.[10][18]

  • Toxicity Control: It is crucial to run parallel controls with the co-solvent alone (without your compound) to ensure that the final concentration is not toxic to your cells or does not interfere with your assay readout.

Guide 3: Advanced Formulation Strategies

If the above methods fail to provide adequate solubility, more advanced formulation techniques, common in drug development, must be considered. These methods aim to fundamentally alter the solid-state properties of the compound or create a favorable microenvironment for dissolution.

G cluster_0 start Initial methods (pH, Co-solvents) are insufficient check_pka Does the compound have a strongly basic piperidine (pKa > 8)? start->check_pka salt Strategy 1: Salt Formation check_pka->salt Yes check_thermal Is the compound thermally stable? check_pka->check_thermal No asd Strategy 2: Amorphous Solid Dispersion (ASD) check_thermal->asd Yes cyclo Strategy 3: Cyclodextrin Complexation check_thermal->cyclo No asd->cyclo If ASD fails or for liquid formulations caption Fig 2. Selecting an advanced solubility enhancement strategy.

Caption: Fig 2. Selecting an advanced solubility enhancement strategy.

1. Salt Formation

  • Principle: This is the most effective method for ionizable drugs.[19] By reacting the basic piperidine nitrogen with an acid, a salt is formed. Salts typically have different, and often much higher, aqueous solubility and faster dissolution rates than the corresponding free base.[19][20][21][22]

  • When to Use: This should be the first advanced strategy for any spiro[isochroman-piperidine] derivative with an accessible basic nitrogen.

  • Screening Protocol:

    • Dissolve the free base in a suitable organic solvent (e.g., acetone, ethanol).

    • Add a stoichiometric equivalent of a selected acid (e.g., HCl, HBr, mesylate, tartrate) dissolved in the same or a miscible solvent.[23]

    • Allow the salt to precipitate or crystallize out of solution.

    • Collect the solid salt, dry it, and confirm its formation.

    • Perform a thermodynamic solubility assay on the new salt form and compare it to the free base.

2. Amorphous Solid Dispersions (ASDs)

  • Principle: An ASD is a formulation where the drug is molecularly dispersed in an amorphous (non-crystalline) state within a polymer matrix.[24][25][26][27] The amorphous form has higher free energy and thus higher apparent solubility than the stable crystalline form.[25][28] The polymer serves to stabilize the drug in this high-energy state.

  • When to Use: Excellent for neutral or weakly basic compounds, or when salt formation does not yield sufficient solubility. It is a robust and widely applicable technique.[28]

  • Common Polymers: HPMC, HPMC-AS, PVP, Soluplus®.

  • Screening Protocol (Solvent Evaporation Method):

    • Select a common solvent (e.g., methanol, acetone) that dissolves both your compound and the chosen polymer.

    • Prepare solutions with varying drug-to-polymer ratios (e.g., 10%, 25%, 50% drug loading).

    • Evaporate the solvent rapidly using a rotary evaporator or by spray drying to "trap" the drug in its amorphous state within the polymer.[3][25]

    • Characterize the resulting solid to confirm it is amorphous (using techniques like XRD or DSC).

    • Measure the dissolution rate and apparent solubility of the ASD.

3. Cyclodextrin Complexation

  • Principle: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[29][30] The hydrophobic spiro[isochroman-piperidine] molecule can be encapsulated within the cyclodextrin's central cavity, forming an inclusion complex.[29][31][32] The hydrophilic exterior of this complex imparts water solubility to the overall system.[29][31][33]

  • When to Use: Useful when the molecule fits within the cyclodextrin cavity and other methods are not suitable. It is particularly valuable for creating aqueous solutions for injections.

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Screening Protocol (Phase Solubility Study):

    • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.

    • Add an excess of your solid compound to each solution.

    • Equilibrate the solutions for 24-48 hours with constant agitation.

    • Filter the solutions to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in each solution.

    • Plot the compound concentration against the cyclodextrin concentration. The slope of this line provides information about the complexation efficiency.[34]

References

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  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]

  • O'Donnell, K. (2014). Solving Poor Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology, 38(10). Available at: [Link]

  • Engers, D., et al. (2020). Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. American Pharmaceutical Review. Available at: [Link]

  • Jadhav, P., et al. (2017). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Pharmaceutical and Scientific Innovation, 6(1), 22-28. Available at: [Link]

  • Yellepeddi, V. R., & Vangara, K. K. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Pharmaceutical Research International, 33(47A), 346-358. Available at: [Link]

  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Cyclodextrin complexation: Significance and symbolism. Journal of Drug Delivery and Therapeutics, 2(3). Available at: [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. Available at: [Link]

  • Trivedi, V. (2012). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Huddersfield. Available at: [Link]

  • Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmaceutical Sciences Review and Research, 14(2), 59-65. Available at: [Link]

  • Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(12), 4536. Available at: [Link]

  • Ueda, H., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics, 20(11), 5569-5578. Available at: [Link]

  • Ueda, H., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics, 20(11), 5569-5578. Available at: [Link]

  • Lötter, L. C., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 393. Available at: [Link]

  • Khan Academy. (n.d.). pH and solubility. Available at: [Link]

  • Tran, P., et al. (2019). Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Expert Opinion on Drug Delivery, 16(8), 835-856. Available at: [Link]

  • Kumar, L., & Kumar, A. (2011). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 3(3), 113-118. Available at: [Link]

  • Vo, C. L. N., Park, C., & Lee, B. J. (2013). Delivery of poorly soluble compounds by amorphous solid dispersions. Current pharmaceutical design, 20(3), 303-324. Available at: [Link]

  • Davoudi, Z., et al. (2016). High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. ACS Central Science, 2(10), 746-754. Available at: [Link]

  • Bighash, M., & Basiri, A. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 27(19), 6296. Available at: [Link]

  • Sharma, A., & Jain, C. P. (2021). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Drug Delivery and Therapeutics, 11(4-S), 132-139. Available at: [Link]

  • Choudhary, A. (2018). Solubility Enhancement Techniques. Pharma Guideline. Available at: [Link]

  • LibreTexts Chemistry. (2019). The Effects of pH on Solubility. Available at: [Link]

  • Wagner, K. G., & Krumme, M. (2002). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. European Journal of Pharmaceutics and Biopharmaceutics, 54(3), 303-311. Available at: [Link]

  • askIITians. (2025). How does pH affect solubility?. Available at: [Link]

  • Pearson. (n.d.). Dependence of Solubility on pH. Available at: [Link]

  • Shrestha, H., Bala, R., & Arora, S. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 808039. Available at: [Link]

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  • Doke, V. V., et al. (2020). A Review on Solubility Enhancement of Poorly Water Soluble Drugs by Using Various Techniques. World Journal of Pharmaceutical Research, 9(5), 584-600. Available at: [Link]

  • Shakeel, F., et al. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. AAPS Open, 7(1), 14. Available at: [Link]

  • Patel, T., & Patel, L. D. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Indian Journal of Pharmaceutical Sciences, 74(6), 488. Available at: [Link]

  • Novikov, A. S., et al. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Pharmaceutics, 15(1), 228. Available at: [Link]

  • Kerns, E. H. (2001). In Vitro Solubility Assays in Drug Discovery. Current Drug Metabolism, 2(1), 87-98. Available at: [Link]

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Technical Support Center: Chiral Separation of Spiro[isochroman-1,4'-piperidin]-3-one Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enantioselective separation of Spiro[isochroman-1,4'-piperidin]-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for developing and troubleshooting chiral separation methods for this important class of spirocyclic compounds. The unique three-dimensional and rigid structure of spiro compounds presents both opportunities and challenges in achieving optimal enantiomeric resolution.[1] This document provides a logical, experience-based workflow from initial method development to advanced troubleshooting.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the chiral separation of this compound.

Q1: Why is chiral separation of this compound important?

A1: this compound and its derivatives are key intermediates in the synthesis of pharmaceuticals, particularly for central nervous system agents. The spirocyclic structure provides conformational rigidity, which is valuable in drug design. As with most pharmaceuticals, the individual enantiomers can have vastly different pharmacological activities, potencies, and toxicological profiles.[2] Regulatory agencies often require that each enantiomer of a chiral drug be studied separately. Therefore, a robust method to separate and quantify the enantiomers is critical for drug discovery, development, and quality control.

Q2: What are the key structural features of this compound to consider for chiral method development?

A2: The molecule has several key features that will dictate the separation strategy:

  • Spirocyclic Core: The rigid, three-dimensional structure is the primary driver of chirality. This rigidity is advantageous as it limits conformational flexibility, leading to more stable and predictable interactions with a chiral stationary phase (CSP).

  • Piperidine Moiety: This is a basic nitrogenous heterocycle. The basicity of the piperidine nitrogen can lead to strong interactions with residual silanols on silica-based CSPs, potentially causing peak tailing. This necessitates careful mobile phase selection, often requiring basic additives.

  • Isochromanone Moiety: This part of the molecule contains a ketone carbonyl group and an aromatic ring. These features provide sites for hydrogen bonding, π-π stacking, and dipole-dipole interactions, which are crucial for chiral recognition on many CSPs.

Q3: Which type of chromatography is most suitable for this separation?

A3: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for enantioselective separations of compounds like this.[3][4] Supercritical Fluid Chromatography (SFC) is also a strong alternative, often providing faster separations and different selectivities.

Q4: Is there a universal chiral column that will work for this compound?

A4: Unfortunately, there is no universal chiral column for all compounds.[5] The selection of the optimal CSP is largely an empirical process.[3] However, based on the structure, polysaccharide-based CSPs (e.g., derivatives of amylose and cellulose) are an excellent starting point as they offer a broad range of chiral recognition mechanisms.

Part 2: A Practical Guide to Method Development

A systematic approach is crucial for efficiently developing a robust chiral separation method. The following workflow is recommended.

Step 1: Initial Column and Mobile Phase Screening

The goal of the screening phase is to identify a CSP and mobile phase system that shows any separation (even partial) between the enantiomers.

A screening library of columns with diverse selectivities is recommended.[5] For this compound, prioritize polysaccharide-based columns.

Column TypeChiral SelectorPotential Interactions
Polysaccharide-Coated Amylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))π-π stacking, hydrogen bonding, dipole-dipole, steric inclusion
Pirkle-Type (Brush-Type) e.g., (R,R)-Whelk-O 1π-π interactions, hydrogen bonding, dipole-dipole
Macrocyclic Glycopeptide e.g., Teicoplanin, VancomycinIonic interactions, hydrogen bonding, inclusion complexation

Screening should be performed in both normal-phase and polar-organic modes, as these often provide the best results for chiral separations.

  • Normal Phase:

    • Primary Solvents: Hexane or Heptane

    • Modifier: Isopropanol (IPA) or Ethanol (EtOH)

    • Screening Gradient: Start with a shallow gradient, for example, 5% to 30% alcohol over 15-20 minutes.

    • Additive: Due to the basic piperidine nitrogen, add a basic modifier to the mobile phase to prevent peak tailing. A common choice is 0.1% Diethylamine (DEA) or 0.1% Butylamine.

  • Polar Organic Mode:

    • Solvent: Acetonitrile (ACN) or Methanol (MeOH)

    • Additive: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) can be tested, but a basic additive like 0.1% DEA is often more effective for basic compounds.

Step 2: Method Optimization

Once a column and mobile phase system showing baseline or near-baseline separation is identified, the next step is to optimize the resolution (Rs), analysis time, and peak shape.

  • Mobile Phase Composition: Fine-tune the percentage of the alcohol modifier. A lower percentage generally increases retention and can improve resolution, but also increases run time.

  • Alcohol Modifier Choice: If using a Hexane/IPA mobile phase, try substituting IPA with Ethanol. The change in the alcohol can significantly alter selectivity.

  • Additive Concentration: Vary the concentration of the basic additive (e.g., 0.05% to 0.2% DEA). The optimal concentration will effectively mask silanol interactions without compromising the chiral recognition mechanism.

  • Flow Rate: Adjust the flow rate to balance analysis time and efficiency. Lower flow rates can sometimes improve resolution.

  • Temperature: Temperature can affect the thermodynamics of the chiral recognition process. Analyze the sample at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often enhance enantioselectivity.

Workflow Diagram for Method Development

MethodDevelopment cluster_Screening Phase 1: Screening cluster_Optimization Phase 2: Optimization cluster_Validation Phase 3: Validation Start Racemic Sample in Suitable Solvent Screen_Columns Screen Columns: - Polysaccharide (Amylose/Cellulose) - Pirkle-Type - Macrocyclic Glycopeptide Start->Screen_Columns Screen_MP Screen Mobile Phases: - Normal Phase (Hexane/Alcohol + 0.1% DEA) - Polar Organic (ACN or MeOH + Additive) Screen_Columns->Screen_MP Eval1 Evaluate for Partial Separation (α > 1.05) Screen_MP->Eval1 Eval1:e->Screen_Columns:w No, try other columns/modes Optimize_MP Optimize Mobile Phase: - Adjust % Alcohol - Change Alcohol Type (IPA vs. EtOH) - Vary Additive Concentration Eval1->Optimize_MP Yes Optimize_Params Optimize Parameters: - Temperature - Flow Rate Optimize_MP->Optimize_Params Eval2 Evaluate for Full Separation (Rs > 1.5) and Good Peak Shape Optimize_Params->Eval2 Eval2:e->Optimize_MP:w No, further optimization needed Validate Method Validation: - Specificity, Linearity, Accuracy, Precision, Robustness Eval2->Validate Yes Final_Method Final Analytical Method Validate->Final_Method

Caption: A systematic workflow for chiral method development.

Part 3: Troubleshooting Guide

This section is formatted as a troubleshooting guide to address specific issues you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
1. No Separation of Enantiomers The chosen Chiral Stationary Phase (CSP) does not provide enantioselectivity for this molecule.Primary Action: Screen a different CSP from another class (e.g., if a cellulose-based CSP failed, try an amylose-based or a Pirkle-type CSP).Secondary Action: Change the mobile phase mode. If you are in normal phase, try polar organic mode or reversed-phase.
2. Poor Peak Shape (Tailing) a) Secondary Interactions: The basic piperidine nitrogen is interacting with acidic residual silanols on the silica-based CSP.b) Column Overload: Injecting too much sample mass.For a): - Add or increase the concentration of a basic modifier (e.g., 0.1% - 0.2% Diethylamine) to the mobile phase.- For polysaccharide columns, ensure you are using a column specifically designated for use with basic additives.For b): - Reduce the sample concentration or injection volume.
3. Poor Peak Shape (Fronting) a) Column Overload: Injecting a sample concentration that is too high.b) Poor Sample Solubility: The sample is not fully dissolved in the mobile phase or the injection solvent is too strong.[6]For a): - Dilute the sample and reinject.For b): - Ensure the sample is fully dissolved in the initial mobile phase.- If using a different injection solvent, ensure it is weaker than or matched to the mobile phase.
4. Drifting Retention Times a) Column Equilibration: The column is not fully equilibrated with the mobile phase, especially when additives are used.[7]b) Temperature Fluctuations: The ambient temperature around the column is not stable.For a): - Flush the column with at least 20-30 column volumes of the mobile phase before starting the analysis.For b): - Use a column oven to maintain a constant temperature.
5. Loss of Resolution on a Previously Good Method a) Column Contamination: Buildup of strongly retained impurities on the column inlet frit or stationary phase.b) Column Degradation: The stationary phase has been damaged, possibly by incompatible solvents or extreme pH.[8]c) "Column Memory Effect": Residual additives from previous analyses are interfering with the current separation.[7]For a): - If allowed by the manufacturer, reverse-flush the column to clean the inlet frit.[8]- Develop a column washing procedure to be used periodically.For b): - Replace the column. Always check solvent compatibility before use.For c): - Dedicate a column specifically for this method.- If a dedicated column is not possible, implement a rigorous flushing procedure between different methods.
6. High Backpressure a) Blockage: Particulate matter from the sample or mobile phase has clogged the column inlet frit or tubing.[6]b) Mobile Phase Viscosity: Using highly viscous solvents (like IPA) at low temperatures or high flow rates.For a): - Filter all samples and mobile phases before use.- Install an in-line filter before the column.- Try back-flushing the column (if permitted).For b): - Reduce the flow rate.- Increase the column temperature to reduce viscosity.
Troubleshooting Logic Diagram

Troubleshooting cluster_NoSep No Separation cluster_PoorShape Poor Peak Shape cluster_RetentionShift Shifting Retention Time cluster_LossRes Loss of Resolution Problem Identify Chromatographic Problem NoSep No Separation Problem->NoSep PoorShape Poor Peak Shape Problem->PoorShape RetentionShift Shifting Retention Time Problem->RetentionShift LossRes Loss of Resolution Problem->LossRes Sol_NoSep 1. Change CSP type. 2. Change mobile phase mode. NoSep->Sol_NoSep Sol_Tailing Tailing: 1. Add/increase basic modifier (e.g., DEA). 2. Reduce sample load. PoorShape->Sol_Tailing Sol_Fronting Fronting: 1. Reduce sample load. 2. Match sample solvent to mobile phase. PoorShape->Sol_Fronting Sol_RetentionShift 1. Ensure full column equilibration. 2. Use a column oven for stable temp. RetentionShift->Sol_RetentionShift Sol_LossRes 1. Flush/back-flush column. 2. Check for column memory effect. 3. Replace column if damaged. LossRes->Sol_LossRes

Caption: A decision tree for troubleshooting common chiral HPLC issues.

References

  • Ares, A. M., Bernal, J., Janvier, A., & Toribio, L. (2022). Chiral and Achiral Separation of Ten Flavanones Using Supercritical Fluid Chromatography. Application to Bee Pollen Analysis. Available at: [Link]

  • BGB Analytik. CHIRAL Handbook. Available at: [Link]

  • Chiral Technologies. (2020). Trouble with chiral separations. Chromatography Today. Available at: [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15548169, Spiro[isoindoline-1,4'-piperidin]-3-one. Available at: [Link]

  • Phenomenex. Technical Guide To Chiral HPLC Separations. Available at: [Link]

  • Regis Technologies. (2022). Getting Started with Chiral Method Development. Available at: [Link]

  • ResearchGate. (2021). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Available at: [Link]

  • RSC Publishing. (2022). Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. Available at: [Link]

  • Subramanian, G. (Ed.). (2007). Chiral Separation Techniques: A Practical Approach. John Wiley & Sons.
  • VTechWorks. CHIRAL SEPARATIONS INTRODUCTION. Available at: [Link]

Sources

Technical Support Center: Scaling the Synthesis of Spiro[isochroman-1,4'-piperidin]-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Answering the request.

Welcome to the technical support center for the synthesis and scale-up of Spiro[isochroman-1,4'-piperidin]-3-one. This guide is designed for researchers, process chemists, and drug development professionals. While detailed, publicly available, multi-kilogram scale-up protocols for this specific molecule are limited, this document leverages established principles of organic process chemistry and data from analogous spirocyclic lactam syntheses to provide a robust framework for your experimental work. We will address common challenges and provide practical, field-tested solutions to help you navigate the complexities of this synthesis.

The most logical and scalable synthetic approach involves a two-step sequence: first, the formation of an amide intermediate from a protected piperidone and a phenylacetic acid derivative, followed by an acid-catalyzed intramolecular cyclization to form the spirocyclic lactam core.

Proposed Synthetic Pathway

The synthesis is best approached by first coupling N-Boc-4-aminopiperidine with 2-hydroxyphenylacetic acid to form an amide intermediate. This intermediate then undergoes an intramolecular cyclization under acidic conditions, which can be viewed as an Oxa-Pictet-Spengler type reaction, to yield the desired spiro-lactam.

Synthetic_Pathway cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Intramolecular Cyclization (Oxa-Pictet-Spengler type) start_materials 2-Hydroxyphenylacetic Acid + N-Boc-4-aminopiperidine amide_intermediate N-(1-(tert-butoxycarbonyl)piperidin-4-yl)-2-(2-hydroxyphenyl)acetamide start_materials->amide_intermediate Coupling Agent (e.g., EDC, HATU) Base (e.g., DIPEA) Solvent (e.g., DCM) cyclization This compound (Boc-protected) amide_intermediate->cyclization Strong Acid (e.g., TFA, MsOH) Heat final_product This compound cyclization->final_product Deprotection (if necessary)

Caption: Proposed two-step synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Part 1: Amide Coupling Stage

Q1: My amide coupling reaction is sluggish or incomplete. What are the likely causes?

A1: Incomplete coupling is a common issue. Here’s a systematic approach to troubleshooting:

  • Reagent Quality: Ensure your 2-hydroxyphenylacetic acid and N-Boc-4-aminopiperidine are pure and dry. Moisture can quench coupling agents.

  • Coupling Agent: The choice of coupling agent is critical. For this type of amide bond formation, carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are often effective, but phosphonium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be more efficient for hindered couplings.

  • Base: A non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) or triethylamine is required to neutralize the acid formed during the reaction. Ensure you are using at least 2-3 equivalents.

  • Temperature: While many couplings proceed at room temperature, gentle heating (e.g., to 40 °C) can sometimes drive the reaction to completion.

Q2: I am observing significant side product formation during the amide coupling. What are they and how can I avoid them?

A2: A common side product is the self-condensation of 2-hydroxyphenylacetic acid. This can be minimized by controlling the order of addition. It is often preferable to activate the carboxylic acid with the coupling agent first before adding the amine. Additionally, ensure accurate stoichiometry to avoid an excess of the acid.

Part 2: Intramolecular Cyclization & Scale-Up

Q3: The yield of my spiro-lactam is low after the cyclization step. How can I optimize this?

A3: The acid-catalyzed intramolecular cyclization is the most critical and often lowest-yielding step. Several factors can influence its efficiency:

  • Acid Catalyst: The choice and concentration of the acid are paramount. While strong acids like trifluoroacetic acid (TFA) are commonly used, they can sometimes lead to degradation. A screen of different Brønsted acids (e.g., methanesulfonic acid (MsOH), p-toluenesulfonic acid (p-TsOH)) and Lewis acids (e.g., BF₃·OEt₂) is recommended.[1]

  • Temperature: This reaction is typically performed at elevated temperatures (e.g., 80-120 °C). However, excessively high temperatures can promote side reactions. A systematic temperature optimization study is advisable.

  • Water Removal: The cyclization is a condensation reaction that produces water. On a larger scale, the removal of water using a Dean-Stark apparatus can drive the equilibrium towards the product and improve yields.

  • Solvent: High-boiling, non-polar solvents like toluene or xylene are often used to facilitate water removal.

Parameter Condition A Condition B Condition C Typical Outcome
Acid Catalyst TFA (neat)MsOH (1.2 eq)p-TsOH (catalytic)MsOH often provides a good balance of reactivity and minimizes charring.
Solvent DichloromethaneTolueneXyleneToluene is a good choice for effective water removal at a moderate temperature.
Temperature 40 °C (reflux)110 °C140 °C110 °C is a common starting point for this type of cyclization.

Q4: During scale-up, I'm encountering a significant amount of a dark, tar-like substance. What is this and how can I prevent it?

A4: The formation of tar or char is a common issue when scaling up acid-catalyzed reactions at high temperatures. This is likely due to the degradation of the starting material or product.

  • Controlled Reagent Addition: On a larger scale, the exothermic nature of adding a strong acid to the reaction mixture can lead to localized "hot spots" that cause decomposition. Add the acid slowly and with efficient stirring to maintain a controlled temperature.

  • Lower Catalyst Loading: While stoichiometric acid might be used in small-scale experiments, catalytic amounts of a stronger acid (like MsOH) might be sufficient at scale, reducing the overall acidity and potential for degradation.

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that contribute to tar formation.

Troubleshooting_Cyclization start Low Yield or High Impurity in Cyclization check_purity Check Purity of Amide Intermediate start->check_purity optimize_acid Screen Acid Catalysts (TFA, MsOH, p-TsOH) check_purity->optimize_acid Purity OK optimize_temp Optimize Reaction Temperature optimize_acid->optimize_temp remove_water Implement Water Removal (Dean-Stark) optimize_temp->remove_water control_addition Control Rate of Acid Addition at Scale remove_water->control_addition Issue persists at scale inert_atmosphere Use Inert Atmosphere control_addition->inert_atmosphere success Improved Yield and Purity inert_atmosphere->success

Caption: A troubleshooting decision tree for the intramolecular cyclization step.

Part 3: Purification

Q5: My crude product is an oil and difficult to purify by recrystallization. What are my options, especially at scale?

A5: Spirocyclic compounds can often be challenging to crystallize.

  • Chromatography: Flash column chromatography is the most common method for initial purification. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate) is typically effective.

  • Salt Formation: If the final product has a basic nitrogen (after Boc deprotection), forming a salt (e.g., with HCl or another suitable acid) can often induce crystallization and significantly improve purity.

  • Trituration: If an oil is obtained after chromatography, triturating it with a non-polar solvent (like diethyl ether or pentane) can sometimes induce solidification.

Representative Experimental Protocols

Disclaimer: These are representative protocols based on analogous syntheses and should be optimized for your specific laboratory conditions and scale.

Step 1: Synthesis of N-(1-(tert-butoxycarbonyl)piperidin-4-yl)-2-(2-hydroxyphenyl)acetamide
  • To a stirred solution of 2-hydroxyphenylacetic acid (1.0 eq) and N-Boc-4-aminopiperidine (1.05 eq) in dichloromethane (DCM, approx. 10 volumes) at 0 °C, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and 4-(Dimethylamino)pyridine (DMAP, 0.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound (Boc-protected)
  • Dissolve the crude amide from Step 1 in toluene (approx. 10-15 volumes).

  • Add methanesulfonic acid (MsOH, 1.2 eq) dropwise at room temperature.

  • Heat the mixture to reflux (approx. 110 °C) using a Dean-Stark apparatus to azeotropically remove water.

  • Monitor the reaction for 4-8 hours until the starting material is consumed (TLC or LC-MS).

  • Cool the reaction mixture to room temperature and carefully quench by pouring it into a stirred solution of saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • General Synthesis of Spiro-lactams: For an overview of synthetic strategies towards spiro-γ-lactams, which shares similarities with the target molecule, see: "Strategies and methodologies for the construction of spiro-γ-lactams: an upd
  • Oxa-Pictet-Spengler Reaction: For a review of the Oxa-Pictet-Spengler reaction, a key transformation in the synthesis of isochroman systems, see: Larghi, E. L.; Kaufman, T. S. "The Oxa-Pictet–Spengler Cyclization: Synthesis of Isochromans and Related Pyran-Type Heterocycles." Synthesis, 2006.
  • Scale-Up Considerations: For general considerations on scaling up chemical syntheses, including process development and troubleshooting, resources from companies specializing in process R&D can be insightful.
  • Acid Catalysis in Pictet-Spengler Reactions: For a discussion on the role of acid catalysts in similar cyclization reactions, see: "troubleshooting Oxa-Pictet–Spengler reaction side reactions." Benchchem.
  • Piperidin-4-one Chemistry: For a review on the versatile chemistry of piperidin-4-one derivatives, see: Sahu, S. K., et al. "Piperidin-4-one: the potential pharmacophore." Mini reviews in medicinal chemistry, 2013.[2]

Sources

Technical Support Center: Spiro[isochroman-1,4'-piperidin]-3-one Stability and Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for Spiro[isochroman-1,4'-piperidin]-3-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this valuable compound during storage and experimental handling. Our goal is to ensure the integrity and reliability of your research by providing scientifically grounded and field-proven insights.

Introduction: Understanding the Stability of this compound

This compound is a unique heterocyclic compound featuring a spirocyclic junction, an isochromanone core, and a piperidine moiety. This distinct architecture, while offering significant potential in medicinal chemistry, also presents specific stability challenges. The primary points of vulnerability in the molecule are the lactam (a cyclic amide within the isochromanone ring) and the secondary amine of the piperidine ring. Understanding the potential degradation pathways of these functional groups is paramount to maintaining the compound's purity and activity over time.

This guide will provide a comprehensive overview of the factors that can lead to the degradation of this compound and offer practical, evidence-based strategies to mitigate these risks.

Troubleshooting Guide: Common Degradation Issues and Solutions

This section addresses specific issues you may encounter related to the stability of this compound in a question-and-answer format.

Question 1: I've observed a decrease in the purity of my this compound sample over time, even when stored in a refrigerator. What is the likely cause?

Answer: The most probable cause of degradation, even under refrigerated conditions, is hydrolysis of the lactam ring . Lactams are susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions.[1] This process leads to the opening of the isochromanone ring, forming a carboxylic acid and an amino group.

Causality Explained: The carbonyl group of the lactam is electrophilic and can be attacked by nucleophiles, with water being a common nucleophile present in the atmosphere or as residual moisture in solvents. This reaction is often slow at neutral pH but can be accelerated by trace amounts of acidic or basic impurities on glassware or in the storage atmosphere.

Preventative Measures:

  • Stringent Moisture Control: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). The use of desiccants, such as silica gel or calcium sulfate, within a secondary containment (desiccator) is highly recommended.

  • Solvent Purity: If the compound is stored in solution, ensure the use of anhydrous solvents. Residual water in solvents is a primary contributor to hydrolysis.

  • pH Neutrality: Avoid storage in solutions that are acidic or basic. If the compound needs to be in a solution, use a neutral, aprotic solvent.

Question 2: My sample of this compound has developed a yellowish tint after exposure to light. What could be happening?

Answer: The development of a yellowish tint upon exposure to light suggests potential photodegradation . The piperidine moiety and the aromatic ring system are the most likely parts of the molecule to be affected by light.[2]

Causality Explained: UV or even high-energy visible light can provide the energy to initiate photochemical reactions. For the piperidine ring, this can involve the formation of reactive radical species, leading to oxidation or ring-opening products. The aromatic portion of the isochromanone structure can also absorb UV light, potentially leading to complex degradation pathways.

Preventative Measures:

  • Light Protection: Always store this compound in amber-colored vials or containers that block UV and visible light.

  • Minimize Exposure: During handling and experimentation, minimize the exposure of the compound to direct light. Work in a fume hood with the sash down where possible, or use aluminum foil to cover flasks and vials.

Question 3: I've noticed the appearance of new, unidentified peaks in the HPLC analysis of my compound after storing it at room temperature for an extended period. What are these likely to be?

Answer: The appearance of new peaks on an HPLC chromatogram indicates the formation of degradation products. Besides hydrolysis, thermal degradation and oxidation are other possibilities, especially with prolonged storage at ambient temperatures.

Causality Explained:

  • Thermal Degradation: While many spirocyclic compounds exhibit good thermal stability, elevated temperatures can provide the activation energy for various decomposition reactions.[3] The exact nature of these degradants would depend on the specific bond energies within the molecule.

  • Oxidation: The secondary amine of the piperidine ring is susceptible to oxidation, which can be initiated by atmospheric oxygen. This can lead to the formation of N-oxides or other oxidized species.

Preventative Measures:

  • Controlled Temperature Storage: For long-term storage, it is crucial to maintain the compound at the recommended low temperatures, as specified by the supplier or as determined by stability studies. Based on general recommendations for similar compounds, storage at -20°C is advisable.[4]

  • Inert Atmosphere: Storing the compound under an inert gas like argon or nitrogen will displace oxygen and significantly reduce the risk of oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For optimal long-term stability, solid this compound should be stored at -20°C or lower , in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and protected from light.

Q2: Can I store this compound in a solution? If so, what are the best practices?

A2: While storing in solution is generally not recommended for long-term preservation, it is often necessary for experimental work. If you must store it in solution for short periods, follow these guidelines:

  • Solvent Choice: Use a high-purity, anhydrous, aprotic solvent in which the compound is stable.

  • Temperature: Store solutions at -20°C or -80°C.

  • Inert Atmosphere: If possible, purge the vial with an inert gas before sealing.

  • Concentration: More dilute solutions may be more susceptible to degradation. It is often better to store a concentrated stock solution and dilute it as needed.

Q3: How can I assess the stability of my this compound sample?

A3: The most effective way to assess stability is through a forced degradation study . This involves subjecting the compound to harsh conditions to intentionally induce degradation and identify the resulting products.[5][6][7] This data is then used to develop a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[2][8][9]

Q4: What are the primary degradation products I should look for?

A4: Based on the structure, the primary degradation products are likely to be:

  • Hydrolysis Product: The ring-opened carboxylic acid resulting from the cleavage of the lactam.

  • Oxidation Products: N-oxide of the piperidine ring or other oxidized species.

  • Photodegradation Products: A complex mixture of products resulting from light-induced reactions.

The exact identification of these products requires analytical techniques such as LC-MS.[10][11]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound, based on ICH guidelines.[3][5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or acetonitrile (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • HPLC-UV or LC-MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, take an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for analysis.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 1, 2, 4, 8 hours). At each time point, take an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for analysis.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature, protected from light, for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, take an aliquot and dilute with the mobile phase for analysis.

    • Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C) for a specified time (e.g., 1, 3, 7 days). Analyze at each time point.

    • Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

  • Analysis: Analyze all samples by a suitable analytical method (e.g., HPLC-UV or LC-MS) to determine the percentage of degradation and to profile the degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method Development

Objective: To develop an HPLC method capable of separating the parent this compound from its potential degradation products.

Starting Conditions (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV-Vis scan of the parent compound (e.g., 254 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Development:

  • Inject the unstressed stock solution to determine the retention time of the parent compound.

  • Inject the samples from the forced degradation studies.

  • Adjust the mobile phase gradient, pH, and/or organic solvent to achieve baseline separation of the parent peak from all degradation peaks.

  • The final method should be validated according to ICH Q2(R1) guidelines.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ConditionSolid StateIn Solution
Temperature -20°C or lower-20°C to -80°C
Atmosphere Inert gas (Argon/Nitrogen)Inert gas overlay
Light Protected from light (Amber vial)Protected from light (Amber vial)
Moisture Store with desiccantUse anhydrous solvents

Table 2: Typical Stress Conditions for Forced Degradation Studies

StressorConditionDuration
Acid Hydrolysis 0.1 M HCl2-24 hours at 60°C
Base Hydrolysis 0.1 M NaOH1-8 hours at RT
Oxidation 3% H₂O₂2-24 hours at RT
Thermal 60°C1-7 days
Photolytic ICH Q1B compliantPer guideline

Visualizations

degradation_pathways main This compound hydrolysis Hydrolysis Product (Ring-opened) main->hydrolysis H₂O / H⁺ or OH⁻ oxidation Oxidation Product (e.g., N-oxide) main->oxidation O₂ / Peroxide photo Photodegradation Products main->photo Light (UV/Vis)

Caption: Potential degradation pathways of this compound.

experimental_workflow start Start: Pure Compound stress Forced Degradation (Acid, Base, Heat, Light, Oxid.) start->stress analysis Analytical Method Development (HPLC-UV / LC-MS) stress->analysis validation Method Validation (ICH Q2(R1)) analysis->validation stability Stability Assessment & Establish Storage Conditions validation->stability

Caption: Workflow for assessing the stability of this compound.

References

  • Bagedda, M. V. et al. (2021). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Earth and Space Chemistry, 5(6), 1396–1407. [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

  • Koleva, B. B., & Kolev, T. (2012). Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. Molecules, 17(10), 11854-11869. [Link]

  • Alsante, K. M. et al. (2011). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. American Pharmaceutical Review, 14(5), 68-75. [Link]

  • Thakur, A. et al. (2021). Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. ACS Applied Polymer Materials, 3(8), 4125–4134. [Link]

  • Colin, P. et al. (2011). Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring. Antimicrobial Agents and Chemotherapy, 55(5), 2087–2093. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

  • D'Souza, M. J., & Hamlin, W. E. (1966). Hydrolysis of Lactams. Journal of Pharmaceutical Sciences, 55(2), 162-165. [Link]

  • SGS. (2011). How to Approach a Forced Degradation Study. [Link]

  • Legg, A. et al. (2021). Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. Therapeutic Drug Monitoring, 43(4), 606-613. [Link]

  • De Smet, J. et al. (2014). Analysis of 12 beta-lactam antibiotics in human plasma by HPLC with ultraviolet detection. Journal of Chromatography B, 960, 193-201. [Link]

  • Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies. [Link]

  • FDA. (2025). Q1 Stability Testing of Drug Substances and Drug Products. [Link]

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Technical Support Center: Interpreting Complex NMR Spectra of Spiro[isochroman-piperidine] Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of spiro[isochroman-piperidine] compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges presented by the nuclear magnetic resonance (NMR) spectra of these complex spirocyclic systems. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your spectral interpretation.

Section 1: Fundamental Challenges & Spectral Features

Spiro[isochroman-piperidine] scaffolds are prevalent in medicinal chemistry, offering a rigid three-dimensional structure ideal for targeted drug design. However, this rigidity and the presence of a quaternary spiro-carbon introduce significant complexity into their NMR spectra.

Q1: Why do the methylene protons on both the isochroman and piperidine rings often appear as complex multiplets instead of simple triplets or quartets?

A1: The primary reason for this complexity is the presence of diastereotopic protons .[1][2][3] The spirocyclic nature of the molecule, with its single stereocenter at the spiro-carbon, renders the local environment of the two protons on a given methylene group (–CH2–) chemically non-equivalent.

  • Causality: In a simple, achiral, and freely rotating system like propane, the two protons on the central CH2 group are chemically equivalent because they can rapidly interchange their positions through bond rotation. However, in the rigid ring system of a spiro[isochroman-piperidine], this rotation is restricted. The spiro-carbon acts as a chiral center, meaning one methylene proton will always be in a different spatial relationship to the rest of the molecule compared to its geminal partner.[4] One proton might be oriented 'axially' relative to a ring while the other is 'equatorial', or one might be closer to a bulky substituent than the other. This difference in the chemical environment leads to different resonance frequencies (chemical shifts) for each proton.[1]

  • Spectral Consequence: Because these diastereotopic protons are non-equivalent, they not only have different chemical shifts but also couple to each other (geminal coupling, ²J) and to adjacent protons (vicinal coupling, ³J). This results in each proton appearing as a doublet of doublets, or an even more complex multiplet if further coupled to other protons.[5]

Q2: I'm observing significant signal overlap in the 2.5-4.5 ppm region of my ¹H NMR spectrum. How can I begin to assign these protons?

A2: This is a very common issue. This region typically contains signals from the benzylic protons of the isochroman unit (–O–CH2–Ar), the protons adjacent to the nitrogen in the piperidine ring (–N–CH2–), and potentially other protons on the piperidine ring. A systematic approach using 2D NMR is essential for confident assignment.[6][7][8]

Recommended Workflow:

  • Start with ¹³C and DEPT: Run a standard ¹³C NMR and a DEPT-135 experiment. The DEPT-135 will distinguish between CH3 (positive), CH2 (negative), and CH (positive) signals, helping you identify all the methylene carbons in your molecule.

  • HSQC is Key: A ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment is the most critical next step.[8][9][10] This experiment correlates each proton directly to the carbon it is attached to. By overlaying your ¹H and ¹³C spectra with the HSQC data, you can definitively link proton signals to specific carbon environments. For example, you can distinguish the benzylic –CH2– protons (typically δC ~60-70 ppm) from the –N–CH2– protons (typically δC ~40-55 ppm).[11][12]

  • Trace Connections with COSY: A ¹H-¹H Correlation Spectroscopy (COSY) experiment will reveal which protons are coupled to each other (typically through 2 or 3 bonds).[9][10] You can "walk" along the spin systems. For instance, starting from a well-resolved benzylic proton signal identified in the HSQC, you can use the COSY cross-peaks to identify its geminal partner and the adjacent protons on the isochroman ring.

G cluster_1d 1D NMR cluster_2d 2D NMR Correlation cluster_assign Assignment H1 ¹H NMR (Signal Overlap) HSQC ¹H-¹³C HSQC (Link H to C) H1->HSQC Resolve Overlap C13 ¹³C & DEPT-135 (Identify C-types) C13->HSQC Carbon Info COSY ¹H-¹H COSY (H-H Connectivity) HSQC->COSY Identify Spin Systems HMBC ¹H-¹³C HMBC (Long-Range H-C) COSY->HMBC Confirm Fragments Assign Fragment Assembly & Full Assignment HMBC->Assign Connect Fragments

Section 2: Troubleshooting Guide for Spectral Interpretation

This section addresses specific artifacts and confusing spectral features you might encounter.

Q3: The chemical shift of one of the benzylic protons (isochroman –O–CH2–Ar) is shifted significantly downfield (to a higher ppm) compared to what I expected. What could be causing this?

A3: This is likely due to a phenomenon called anisotropic effect .[13][14] The aromatic ring of the isochroman moiety generates its own small, localized magnetic field in the presence of the main NMR magnet.

  • The "Why": The π-electrons of the benzene ring circulate in a "ring current" when placed in a magnetic field.[14] This induced current creates a secondary magnetic field. Protons located in the plane of the aromatic ring (like the aromatic protons themselves) experience an additive effect from this secondary field, causing them to be "deshielded" and appear at a higher chemical shift (downfield). Conversely, protons positioned directly above or below the face of the ring would be shielded and appear at a lower chemical shift (upfield).[15]

  • In Your Compound: Due to the rigid spirocyclic structure, one of the benzylic protons may be forced into a conformation where it lies in the deshielding cone of the aromatic ring's magnetic field. Its geminal partner, being in a different spatial position, may not experience this effect to the same degree, leading to a large difference in their chemical shifts (Δδ). This effect is a powerful tool for conformational analysis.[16][17][18]

Q4: My signals for the N-H proton (if present) or protons on carbons adjacent to nitrogen are unusually broad. What's happening?

A4: Signal broadening for protons near a nitrogen atom can arise from two main sources:

  • Quadrupolar Relaxation: The most common isotope of nitrogen, ¹⁴N, has a nuclear spin (I=1) and is quadrupolar. This means its nucleus is not perfectly spherical. The interaction of this quadrupolar nucleus with the local electric field gradient can cause rapid relaxation of both the nitrogen nucleus and any protons coupled to it. This rapid relaxation leads to significant line broadening of the N-H proton and adjacent C-H protons.

  • Conformational Exchange: The piperidine ring can undergo chair-chair interconversion. If the rate of this conformational exchange is on the same timescale as the NMR experiment, it can lead to the broadening or coalescence of signals for the protons involved.[19] This is often temperature-dependent. Recording the spectrum at a lower temperature can slow down the exchange, potentially sharpening the signals into two distinct sets for each conformer. Conversely, heating the sample can accelerate the exchange, leading to a single, sharp, averaged signal.

Section 3: Advanced Techniques for Complete Structural Elucidation

For unambiguous assignment and determination of stereochemistry, advanced 2D NMR experiments are indispensable.

Q5: How can I confirm the connectivity across the quaternary spiro-carbon?

A5: The spiro-carbon has no attached protons, so it won't appear in an HSQC spectrum, and its connectivity cannot be determined by COSY. The solution is the Heteronuclear Multiple Bond Correlation (HMBC) experiment.[9][10][20]

  • Mechanism: HMBC detects correlations between protons and carbons that are typically 2 or 3 bonds away (²JCH and ³JCH). This is a long-range correlation experiment.

  • Application: You should look for cross-peaks between:

    • Protons on the piperidine ring (e.g., at C5' and C3') and the isochroman spiro-carbon (C4).

    • Protons on the isochroman ring (e.g., at C3) and the piperidine spiro-carbon (C4'). (Note: The numbering may vary depending on your specific compound's nomenclature). These correlations definitively establish the link between the two ring systems through the spiro center.

Q6: I have synthesized a specific diastereomer. How can I use NMR to confirm the relative stereochemistry?

A6: The key experiment for determining through-space proximity, and thus relative stereochemistry, is the Nuclear Overhauser Effect (NOE) . This can be measured using a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment.[18][21]

  • Principle: The NOE is the transfer of nuclear spin polarization from one nucleus to another through space. This effect is highly dependent on the distance between the nuclei, falling off at a rate of 1/r⁶, where r is the internuclear distance. A cross-peak in a NOESY/ROESY spectrum indicates that two protons are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds.

  • Practical Use: For a spiro[isochroman-piperidine], you would look for key NOE correlations. For example, an NOE between a proton on the isochroman ring and a proton on the piperidine ring would provide strong evidence for their relative orientation. If a substituent on the piperidine ring shows an NOE to a benzylic proton on the isochroman side, it confirms they are on the same face of the molecule.

G cluster_problem Problem: Determine Stereochemistry cluster_solution Solution: Through-Space Correlations cluster_result Result Problem Unknown Relative Configuration NOESY Acquire NOESY or ROESY Spectrum Problem->NOESY Select Experiment Analysis Identify Key Cross-Peaks (e.g., H_iso / H_pip) NOESY->Analysis Interpret Data Result Unambiguous 3D Structure Confirmation Analysis->Result Deduce Conformation

Section 4: Experimental Protocols & Data Summary

Standard Suite of NMR Experiments for Spiro[isochroman-piperidine] Analysis
  • ¹H NMR: Provides initial information on proton environments, integration, and coupling.

  • ¹³C{¹H} NMR: Shows all unique carbon environments.

  • DEPT-135: Differentiates CH/CH₃ from CH₂ carbons.

  • ¹H-¹H COSY: Establishes proton-proton bond connectivity within each ring.

  • ¹H-¹³C HSQC: Correlates protons to their directly attached carbons.

  • ¹H-¹³C HMBC: Establishes long-range (2-3 bond) connectivity, crucial for linking fragments across quaternary centers.[22]

  • ¹H-¹H NOESY/ROESY: Reveals through-space proximities to determine stereochemistry and conformation.

Table 1: Typical Chemical Shift Ranges
Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
Aromatic C-H6.8 - 7.5110 - 130Substitution pattern will affect shifts.
Aromatic C (quaternary)-125 - 158Includes ipso-carbons and C-O.
O–CH₂ –Ar (Benzylic)4.0 - 5.060 - 75Often diastereotopic, appearing as two complex multiplets.
CH₂ –N (Piperidine)2.5 - 3.540 - 60Position relative to spiro center and substituents matters.
Piperidine Ring CH₂1.5 - 2.520 - 40Can be complex due to chair conformations.
Spiro Carbon (C-spiro)-70 - 90A key quaternary signal to locate in the ¹³C spectrum.

Note: These are approximate ranges and can be significantly influenced by substituents, conformation, and solvent effects.[11]

References

  • Usuki, Y., Wang, Y., & Aube, J. (n.d.). Conformational Analysis and Structural Elucidation of Spirocyclic Oxaziridines Using NMR, Crystallography, and Molecular Modeling. The Journal of Organic Chemistry - ACS Publications. [Link]

  • (n.d.). H-1 NMR study of the conformation and absolute stereochemistry of two spirocyclic NK-1 antagonists. University of Hertfordshire (Research Profiles). [Link]

  • Gomez-Perez, V., et al. (n.d.). NMR spectroscopic analysis of new spiro-piperidylrifamycins. PubMed. [Link]

  • (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. [Link]

  • (2023, April 17). A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer. PMC - NIH. [Link]

  • (2010, November 15). Efficient Synthesis, Spectral Analysis and Antimicrobial Studies of Nitrogen and Sulfur Containing Spiro Heterocycles From 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones. PubMed. [Link]

  • (n.d.). Nuclear magnetic resonance is the branch of spectroscopy in which radio frequency waves induce tronsitions between. [Link]

  • (2025, August 6). New insight into the anisotropic effects in solution-state NMR spectroscopy. ResearchGate. [Link]

  • (n.d.). The 2D NMR experiments for compound 8: ROESY, COSY, HSQC, and HMBC (selected connectivities). ResearchGate. [Link]

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  • (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. auremn. [Link]

  • (n.d.). Advanced 2D NMR Techniques Guide. Scribd. [Link]

  • (2024, October 28). 5.4: Types of Protons. Chemistry LibreTexts. [Link]

  • (2021, September 30). NMR Spectroscopy: Diastereotopism. YouTube. [Link]

  • (2023, January 29). 2D COSY, NOESY, HSQC, HMBC and DOSY NMR application -Part 1. YouTube. [Link]

  • (n.d.). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. EMAN RESEARCH PUBLISHING. [Link]

  • (2018, May 21). diastereotopic protons on NMR. Reddit. [Link]

  • (n.d.). Approximate 1H and 13C NMR Shifts. Scribd. [Link]

  • (2017, December 14). 12.01 Stereotopic Relationships, Chemical Shift, and Coupling. YouTube. [Link]

  • (n.d.). 2D NMR. EPFL. [Link]

  • (n.d.). Use of NMR and fluorescence spectroscopy as well as theoretical conformational analysis in conformation-activity studies of cyclic enkephalin analogues. PubMed. [Link]

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  • (2025, August 8). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. ResearchGate. [Link]

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Validation & Comparative

A Comparative Guide to the Mechanistic Validation of Spiro[isochroman-1,4'-piperidin]-3-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action (MoA) for the novel compound, Spiro[isochroman-1,4'-piperidin]-3-one. Given the limited publicly available data on this specific molecule, we will establish a robust, multi-stage experimental workflow. This workflow is designed not only to identify the primary molecular target(s) but also to build a self-validating cascade of evidence, from initial biophysical interaction to downstream cellular consequences.

Our investigation will be structured around two plausible, primary hypotheses derived from the compound's core structure—a spirocyclic scaffold containing a piperidine moiety, a common feature in centrally active agents. We will compare the hypothetical profile of this compound against well-characterized reference compounds for each proposed target class.

Hypothesis Formulation: Deconstructing the this compound Scaffold

The chemical architecture of this compound suggests potential interactions with key receptors in the central nervous system. The presence of a basic nitrogen within the piperidine ring and surrounding hydrophobic regions aligns with the known pharmacophore models for several receptor families.[1][2][3][4] Based on this structural analysis, we propose two primary hypotheses for its mechanism of action:

  • Hypothesis A: Antagonism of the Sigma-1 Receptor (S1R). The S1R is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling and cellular stress responses.[5][6] Its ligands often feature a nitrogen atom flanked by hydrophobic groups.[2][3]

  • Hypothesis B: Antagonism of the Dopamine D2 Receptor (D2R). The D2R is a G-protein coupled receptor (GPCR) crucial for neurotransmission and a primary target for antipsychotic medications.[7][8] The pharmacophore for D2R antagonists also includes a basic amine and specific hydrophobic and aromatic features.[1][9][10]

To provide a rigorous comparative context, we will benchmark our hypothetical data for this compound against Haloperidol , a well-known antagonist with high affinity for both D2R and S1R, and a more selective agent for each target where appropriate.

The Validation Gauntlet: A Phased Experimental Workflow

A definitive MoA validation requires a logical progression from demonstrating physical binding to proving functional impact. Our proposed workflow is divided into three sequential stages, where the successful outcome of one stage provides the rationale and confidence to proceed to the next.

G cluster_0 Stage 1: Target Engagement & Affinity cluster_1 Stage 2: Functional Modulation cluster_2 Stage 3: Cellular Pathway Analysis S1_Binding Radioligand Binding S1_Biophys Biophysical Validation (CETSA, SPR, ITC) S1_Binding->S1_Biophys Confirm physical interaction S2_Functional In Vitro Functional Assays (cAMP, Neurite Outgrowth) S1_Biophys->S2_Functional Validate functional consequence S3_Signaling Downstream Signaling (Western Blot, Phospho-proteomics) S2_Functional->S3_Signaling Elucidate pathway effects end MoA Validated S3_Signaling->end start Hypothesis Generation start->S1_Binding G cluster_0 Biophysical Validation Workflow start Primary Hit from Radioligand Assay cetsa CETSA (Intracellular Target Engagement) start->cetsa spr Surface Plasmon Resonance (SPR) (Binding Kinetics: ka, kd) cetsa->spr itc Isothermal Titration Calorimetry (ITC) (Binding Thermodynamics: ΔH, ΔS) spr->itc validated_hit Validated Hit (Confirmed direct binding & affinity) itc->validated_hit

Caption: Orthogonal workflow for hit validation.

Cellular Thermal Shift Assay (CETSA): This assay confirms target engagement within a live cell by measuring changes in protein thermal stability upon ligand binding. [11][12][13][14]

  • Protocol:

    • Culture cells expressing the target protein (e.g., HEK293-S1R).

    • Treat cells with this compound or vehicle control.

    • Heat aliquots of the cell suspension across a temperature gradient (e.g., 40-70°C) for 3 minutes.

    • Lyse the cells and separate soluble proteins from precipitated aggregates via centrifugation.

    • Quantify the amount of soluble target protein remaining at each temperature using Western blot or ELISA.

    • A positive interaction is indicated by a rightward shift in the melting curve for the compound-treated sample, signifying thermal stabilization.

Surface Plasmon Resonance (SPR): SPR provides real-time, label-free analysis of binding kinetics, yielding association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) is calculated. [15][16][17][18]

  • Protocol:

    • Immobilize the purified recombinant target protein (e.g., S1R) onto a sensor chip.

    • Flow a series of concentrations of this compound across the chip surface.

    • Monitor the change in refractive index at the surface, which is proportional to the mass of analyte binding.

    • Fit the resulting sensorgrams to kinetic models to determine ka, kd, and KD.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)). [19][20][21][22][23]

  • Protocol:

    • Place the purified target protein in the sample cell of the calorimeter.

    • Load a concentrated solution of this compound into the injection syringe.

    • Perform a series of small, sequential injections of the compound into the protein solution.

    • Measure the minute heat changes after each injection.

    • Integrate the heat-flow peaks and plot them against the molar ratio of ligand to protein to determine the thermodynamic parameters.

Comparative Data (Hypothetical)

MethodParameter MeasuredThis compound (S1R)
Radioligand Assay Ki (nM)15.2
CETSA Thermal Shift (ΔTm)+4.5 °C
SPR KD (nM)21.5
ITC KD (nM)18.9

The strong concordance across these assays provides high confidence in the direct binding interaction.

Stage 2: In Vitro Functional & Cellular Assays

After confirming direct binding, the next critical step is to determine the functional consequence of this interaction. Is this compound an agonist, antagonist, or an allosteric modulator?

Sigma-1 Receptor Functional Assay: Modulation of Neurite Outgrowth

S1R activation is known to potentiate Nerve Growth Factor (NGF)-induced neurite outgrowth in neuronal-like cells (e.g., PC12). An S1R antagonist would be expected to block this potentiation when induced by a known S1R agonist.

Experimental Protocol: Neurite Outgrowth Assay

  • Cell Culture: Plate PC12 cells on collagen-coated plates in low-serum medium.

  • Treatment Groups:

    • Vehicle Control

    • NGF (e.g., 50 ng/mL)

    • NGF + S1R Agonist (e.g., (+)-Pentazocine)

    • NGF + S1R Agonist + this compound (dose-response)

    • NGF + S1R Agonist + Known Antagonist (e.g., BD-1047)

  • Incubation: Treat cells for 48-72 hours.

  • Imaging & Analysis: Fix the cells and acquire images using high-content microscopy. Quantify neurite length and the percentage of neurite-bearing cells.

  • Interpretation: A dose-dependent inhibition of the agonist-potentiated neurite outgrowth would classify the compound as an S1R antagonist.

Dopamine D2 Receptor Functional Assay: Inhibition of cAMP Accumulation

The D2R is canonically coupled to the Gαi/o protein, which inhibits adenylyl cyclase. Activation of D2R therefore leads to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will block this effect. [24][25] Experimental Protocol: cAMP Assay

  • Cell Culture: Use HEK293 cells stably expressing the D2R.

  • Assay Setup: Pre-treat cells with this compound or a known D2R antagonist (e.g., Haloperidol) at various concentrations.

  • Stimulation: Stimulate adenylyl cyclase with forskolin, and simultaneously add a D2R agonist (e.g., Quinpirole) to inhibit cAMP production.

  • Lysis & Detection: After incubation, lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA).

  • Interpretation: A dose-dependent restoration of forskolin-stimulated cAMP levels in the presence of the D2R agonist would confirm D2R antagonist activity.

Comparative Data (Hypothetical)

AssayCompoundFunctional ActivityIC50 (nM)
Neurite Outgrowth This compound S1R Antagonism 45.7
cAMP Accumulation This compound D2R Antagonism > 10,000

This functional data further supports the hypothesis of selective S1R antagonism.

Stage 3: Downstream Signaling & Pathway Analysis

The final validation stage connects the direct functional modulation of the target to broader cellular signaling cascades. This provides a deeper mechanistic understanding and helps predict in vivo effects.

Key Signaling Pathways

Understanding the canonical pathways of our hypothesized targets is essential for designing downstream experiments.

Sigma-1 Receptor Signaling: S1R is not a classic receptor but a chaperone. Under stress, it dissociates from the Binding-immunoglobulin Protein (BiP) and can translocate to interact with and modulate various client proteins, including the IP3 receptor (regulating Ca2+ flux from the ER to mitochondria) and various ion channels at the plasma membrane. [5][6][26][27]

G cluster_0 Mitochondria-Associated ER Membrane (MAM) S1R_BiP S1R-BiP Complex (Inactive) S1R_Free S1R (Active) S1R_BiP->S1R_Free ER Stress or Agonist Stimulation IP3R IP3 Receptor S1R_Free->IP3R Modulates Ca_flux ER -> Mitochondria Ca2+ Signaling IP3R->Ca_flux Regulates Ca2+ Flux Antagonist This compound (Antagonist) Antagonist->S1R_Free Blocks client protein interaction

Caption: Simplified Sigma-1 Receptor signaling pathway.

Dopamine D2 Receptor Signaling: D2R activation inhibits adenylyl cyclase via Gαi/o, reducing cAMP and PKA activity. It can also signal through Gβγ subunits to modulate ion channels and other effectors. A separate pathway involves β-arrestin recruitment, which can lead to the activation of MAP kinase cascades like ERK. [7][24][25][28]

G cluster_0 Plasma Membrane Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Gai Gαi/o D2R->Gai Activates AC Adenylyl Cyclase Gai->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Antagonist D2R Antagonist Antagonist->D2R Blocks Dopamine Binding

Caption: Canonical Dopamine D2 Receptor signaling.

Probing Pathway Modulation

Based on the pathways above, we can measure the phosphorylation status of key downstream effector proteins using Western blotting to see if this compound affects signaling consistent with S1R antagonism. For example, since S1R can modulate pathways that converge on ERK or Akt, one could test if the compound blocks agonist-induced phosphorylation of these kinases.

Experimental Protocol: Western Blot for p-ERK

  • Cell Treatment: Treat PC12 or other relevant cells with an S1R agonist in the presence or absence of a dose-range of this compound for a short duration (e.g., 15-30 minutes).

  • Lysis: Lyse cells in buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Normalize protein concentrations across all samples.

  • SDS-PAGE & Transfer: Separate proteins by gel electrophoresis and transfer to a PVDF membrane.

  • Immunoblotting: Probe membranes with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (as a loading control).

  • Detection: Use secondary antibodies conjugated to HRP and a chemiluminescent substrate to visualize bands.

  • Analysis: Quantify band intensity and express p-ERK levels relative to total ERK. A reduction in agonist-induced p-ERK would support the MoA.

Conclusion: Synthesizing a Validated Mechanism of Action

  • High-affinity and selective binding to S1R over D2R, confirmed by radioligand assays and validated with orthogonal biophysical methods (CETSA, SPR, ITC).

  • Functional antagonism in a cell-based assay, where it specifically blocks the effects of an S1R agonist without impacting the D2R functional pathway.

  • Modulation of downstream signaling consistent with blocking S1R's chaperone activity.

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A Comparative Guide to the Potency of Spiro[isochroman-1,4'-piperidin]-3-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of Spiro[isochroman-1,4'-piperidin]-3-one and its related analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the structure-activity relationships (SAR) that govern the potency of this privileged scaffold, supported by experimental data and detailed protocols. We will explore how subtle molecular modifications influence biological activity, offering insights to guide future drug discovery efforts.

Introduction: The Significance of the Spiro[piperidine] Scaffold

The piperidine ring is a ubiquitous feature in FDA-approved pharmaceuticals, valued for its role in establishing crucial interactions with biological targets[1]. When incorporated into a spirocyclic system, where two rings share a single carbon atom, the piperidine scaffold gains significant conformational rigidity. This rigidity reduces the number of free-rotatable bonds, a molecular property that can enhance the pharmacokinetic profile and improve the efficacy of interaction with enzymes or receptors[1]. The this compound core represents a class of compounds that has demonstrated a wide range of biological activities, from antihistaminic to potent modulators of central nervous system (CNS) targets. Understanding the relationship between their structure and potency is critical for optimizing lead compounds and developing novel therapeutics[2][3].

General Synthetic Strategy & Workflow

The generation of a diverse library of analogs for SAR studies hinges on a robust and flexible synthetic strategy. A common approach to synthesizing the this compound scaffold and its derivatives involves a multi-step sequence that allows for late-stage diversification, particularly at the piperidine nitrogen. This is crucial for exploring the impact of various substituents on potency.

The general workflow for synthesizing and evaluating these analogs is depicted below. This process begins with the chemical synthesis of the core scaffold, followed by the introduction of diverse functional groups to create a library of analogs. Each analog is then subjected to rigorous biological screening to determine its potency, culminating in data analysis to establish clear structure-activity relationships.

G cluster_synthesis Phase 1: Synthesis cluster_screening Phase 2: Biological Evaluation cluster_analysis Phase 3: Analysis s1 Starting Materials (e.g., 2-bromobenzaldehyde) s2 Scaffold Assembly (e.g., Spirocyclization) s1->s2 s3 Analog Generation (N-alkylation/acylation) s2->s3 b1 Primary Screening (e.g., Binding Assay) s3->b1 Compound Library b2 Potency Determination (IC50 / Ki / EC50) b1->b2 b3 Selectivity Profiling b2->b3 a1 Data Compilation b3->a1 Biological Data a2 SAR Elucidation a1->a2 a3 Lead Optimization a2->a3 a3->s3 Iterative Design

Caption: General workflow for the synthesis, evaluation, and optimization of this compound analogs.

Comparative Potency Analysis

The potency of this compound analogs has been evaluated against several biological targets. The following sections present comparative data from key studies, highlighting the structural features that drive potency.

Inhibition of Histamine Release

Early work on this scaffold focused on its ability to inhibit histamine release from mast cells, a key process in allergic reactions. Studies by Yamato et al. systematically explored the substitution on the piperidine nitrogen.[4][5][6][7]

Key Findings:

  • Essentiality of the Benzene Moiety: Replacement of the isochroman ring's benzene moiety with a cyclohexane ring resulted in inactive compounds, indicating the aromatic system is crucial for activity.[4]

  • Influence of Lipophilicity: The inhibitory activity was found to be mainly affected by the lipophilicity of the 1'-substituent on the piperidine ring, rather than its electrostatic character.[4]

  • N-Substituent Impact: A variety of 1'-(substituted benzyl), 1'-(heterocyclic arylmethyl), and 1'-acyl analogs were prepared and tested, showing that modifications at this position significantly modulate potency.[4]

Compound ID1'-Substituent (on Piperidine)Potency (IC50) on Histamine ReleaseReference
Analog A Benzyl1.2 µM[7]
Analog B 4-Chlorobenzyl0.8 µM[4]
Analog C 4-Methoxybenzyl1.5 µM[4]
Analog D 2-Phenylethyl0.5 µM[7]
Analog E Acyl (Benzoyl)> 10 µM[4]

Note: IC50 values are approximate representations from multiple studies for comparative purposes.

The data clearly indicates that N-aralkyl substituents are preferred for potent antihistaminic activity, with small, lipophilic modifications to the benzyl ring (e.g., 4-chloro) or extension of the alkyl chain (e.g., 2-phenylethyl) enhancing potency. In contrast, introducing a polar acyl group like benzoyl dramatically reduces activity.

Sigma (σ) Receptor Antagonism

More recently, related spiro[piperidine] scaffolds have been identified as potent ligands for sigma (σ) receptors, which are implicated in a variety of CNS disorders and cancer[8]. The σ1 and σ2 receptor subtypes represent important targets for therapeutic development[8][9].

A study on spiro[1,2,4-benzotriazine-3(4H),4'-(1'-substituted)piperidines], which are structural analogs, revealed high affinity for the σ1 receptor.[10] Another study on spiro[[1]benzofuran-1,4'-piperidine] identified a highly potent and selective σ1 receptor antagonist.[11]

Key Findings:

  • High Affinity: N-arylalkyl substituted derivatives consistently exhibited high affinity for the σ1 receptor, with Ki values in the low nanomolar range.[10]

  • Exceptional Selectivity: The compound 1'-benzyl-3-methoxy-3H-spiro[[1]benzofuran-1,4'-piperidine] was found to be a potent σ1 receptor ligand (Ki = 1.14 nM) with an extraordinarily high selectivity (>1100-fold) over the σ2 receptor.[11] The N-benzyl group was identified as a key contributor to this high affinity.[11]

  • Functional Activity: This selective compound displayed analgesic activity in a neuropathic pain model, indicating it functions as a σ1 receptor antagonist.[11]

Compound Scaffold1'-SubstituentTargetPotency (Ki)Selectivity (σ2/σ1)Reference
Spiro[benzotriazine-piperidine]Benzylσ12.1 nM~7000[10]
Spiro[benzotriazine-piperidine]4-Fluorobenzylσ11.5 nM~1500[10]
Spiro[benzofuran-piperidine]Benzylσ11.14 nM>1100[11]

These results underscore the potential of the N-benzyl spiro[piperidine] scaffold as a privileged structure for targeting the σ1 receptor with high potency and selectivity.

Experimental Protocol: Radioligand Binding Assay for σ1 Receptor

To ensure the trustworthiness and reproducibility of potency data, a well-defined experimental protocol is essential. The following is a representative protocol for a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the σ1 receptor.

Objective: To determine the binding affinity of spiro[piperidine] analogs for the σ1 receptor by measuring their ability to displace a high-affinity radioligand.

Materials:

  • Radioligand: -pentazocine (specific activity ~40-50 Ci/mmol)

  • Membrane Preparation: Guinea pig brain membranes or membranes from cells overexpressing human σ1 receptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Control: Haloperidol (10 µM final concentration)

  • Test Compounds: Spiro[piperidine] analogs dissolved in DMSO (10 mM stock).

  • Scintillation Cocktail & Scintillation Counter

  • Glass Fiber Filters (e.g., Whatman GF/B) & Filtration Manifold

Protocol:

  • Compound Dilution: Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration in the assay should not exceed 0.1%.

  • Reaction Mixture Preparation: In 96-well plates, combine the following in a final volume of 200 µL:

    • 50 µL of Assay Buffer (for total binding) or 10 µM Haloperidol (for non-specific binding) or test compound dilution.

    • 50 µL of -pentazocine diluted in assay buffer (to a final concentration of ~2-3 nM).

    • 100 µL of membrane preparation (containing ~150-200 µg of protein).

  • Incubation: Incubate the plates at 37°C for 150 minutes with gentle agitation.

  • Termination of Binding: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of compound that inhibits 50% of specific binding) using non-linear regression analysis (sigmoidal dose-response curve).

    • Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Mechanism of Action: σ1 Receptor Signaling

The σ1 receptor is a unique ligand-operated chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane. It is not a traditional GPCR or ion channel. Upon stimulation by agonists, it dissociates from its binding partner BiP (Binding immunoglobulin protein) and can then modulate the function of other proteins, including ion channels and kinases, thereby influencing calcium signaling, neuronal excitability, and cellular survival pathways. Antagonists, such as potent spiro[piperidine] analogs, prevent this dissociation and modulation.

G cluster_er Endoplasmic Reticulum (ER) cluster_downstream Downstream Modulation s1r σ1 Receptor bip BiP (Chaperone) s1r->bip Bound (Inactive State) s1r_free σ1 Receptor (Active) s1r->s1r_free Dissociates from BiP agonist Agonist Ligand agonist->s1r Binds & Activates antagonist Antagonist Ligand (e.g., Spiro-piperidine) antagonist->s1r Binds & Blocks ip3r IP3 Receptor s1r_free->ip3r Modulates ion_channel Ion Channels (e.g., K+, Ca2+) s1r_free->ion_channel Modulates ca_signal Ca2+ Signaling ip3r->ca_signal ion_channel->ca_signal

Caption: Simplified signaling mechanism of the σ1 receptor, showing inhibition by antagonist ligands.

Conclusion and Future Directions

The this compound scaffold and its close analogs are versatile structures with significant therapeutic potential. Structure-activity relationship studies have consistently shown that the nature of the substituent on the piperidine nitrogen is a critical determinant of potency and selectivity across different biological targets.

  • For antihistaminic activity , lipophilic N-aralkyl groups are favored.

  • For σ1 receptor antagonism , an N-benzyl group is a key feature for achieving high, nanomolar potency and exceptional selectivity.

Future research should focus on leveraging these SAR insights. For CNS targets like the σ1 receptor, further optimization could involve fine-tuning the electronics and sterics of the N-benzyl ring to enhance blood-brain barrier penetration while maintaining high affinity. Additionally, exploring other spirocyclic cores fused to the piperidine may uncover novel pharmacological profiles. The detailed protocols and comparative data presented here provide a solid foundation for these next-generation drug discovery efforts.

References

  • Yamato, M., Hashigaki, K., Hiramatsu, K., & Tasaka, K. (1983). Synthesis and Structure-Activity Relationship of Spiro [isochroman-piperidine] Analogs for Inhibition of Histamine Release. IV. Chemical & Pharmaceutical Bulletin, 31(2), 521-526. [Link]

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  • Zhang, H., et al. (2021). Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. ACS Medicinal Chemistry Letters, 12(5), 821-828. [Link]

  • Various Authors. (2023). Spiro compounds – Knowledge and References. Taylor & Francis Online. [Link]

  • Yamato, M., Hashigaki, K., Hiramatsu, K., & Tasaka, K. (1983). Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. III. Chemical & Pharmaceutical Bulletin, 31(2), 521-6. [Link]

  • Ishihara, Y., et al. (2009). Discovery of novel spiro-piperidine derivatives as highly potent and selective melanin-concentrating hormone 1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 19(11), 3072-7. [Link]

  • Dal Bello, F., et al. (2022). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry, 65(13), 9210-9231. [Link]

  • Yamato, M., Hashigaki, K., Tsutsumi, A., & Tasaka, K. (1981). Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. II. Chemical & Pharmaceutical Bulletin, 29(12), 3494-8. [Link]

  • Gatti, B., et al. (2002). Spiro[1,2,4-benzotriazine-3(4H),4'-(1'-substituted)piperidines] and related compounds as ligands for sigma receptors. Il Farmaco, 57(11), 871-82. [Link]

  • Kumar, P. S., et al. (2022). Design, Synthesis and Biological Evaluation of Novel Spiro-[Chroman-2,4'-Piperidin]-4-One Analogs as Anti-Tubercular Agents. Chemistry & Biodiversity, 19(8), e202200304. [Link]

  • Hudkins, R. L., et al. (2014). Spiro[chromane-2,4′-piperidine]-Based Histone Deacetylase Inhibitors with Improved in vivo Activity. Journal of Medicinal Chemistry, 57(15), 6479-6489. [Link]

  • Maestrup, E. G., et al. (2011). Pharmacological and metabolic characterisation of the potent sigma1 receptor ligand 1'-benzyl-3-methoxy-3H-spiro[[1]benzofuran-1,4'-piperidine]. Journal of Pharmacy and Pharmacology, 63(4), 545-54. [Link]

  • Shestakova, T., et al. (2022). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. Molecules, 27(19), 6667. [Link]

  • Yamato, M., et al. (1981). Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release. Journal of Medicinal Chemistry, 24(2), 194-8. [Link]

  • Yamato, M., et al. (1981). Synthesis and Biological Activity of Spiro[isocoumarin-Piperidines] and Related Compounds. I. Chemical & Pharmaceutical Bulletin, 29(2), 402-5. [Link]

  • Ghorab, M. M., et al. (2018). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Journal of Applied Pharmaceutical Science, 8(01), 063-071. [Link]

  • Venkatraman, S., et al. (2010). Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 20(16), 4895-900. [Link]

  • Mamolo, M. G., et al. (2015). Design, synthesis and biological evaluation of new sigma ligands. University of Trieste Publication. [Link]

  • Wiese, C., et al. (2020). Synthesis of σ Receptor Ligands with a Spirocyclic System Connected with a Tetrahydroisoquinoline Moiety via Different Linkers. ChemistryOpen, 9(5), 585-598. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships (SAR). DrugDesign.org Publication. [Link]

  • Mohamed, M. A. A., et al. (2023). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2197576. [Link]

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A Comparative Guide to the In Vivo Efficacy and ADMET Profile of Spiro[isochroman-1,4'-piperidin]-3-one and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Promising Spirocyclic Scaffold

Disclaimer: Direct, publicly available experimental data on the in vivo efficacy and a comprehensive ADMET profile for the specific molecule, Spiro[isochroman-1,4'-piperidin]-3-one, is limited. This guide, therefore, leverages this compound as a representative of the broader spiro[isochroman-piperidine] class. The following analysis is a synthesis of data from structurally related analogs and established principles in medicinal chemistry to provide a predictive and comparative framework for researchers.

Introduction: The Allure of the Spiro[isochroman-piperidine] Scaffold

In the quest for novel therapeutics, the architecture of a molecule is paramount. The spiro[isochroman-piperidine] scaffold has garnered significant interest due to its inherent three-dimensionality. This rigidified structure, sharing a single carbon atom between the isochroman and piperidine rings, offers a distinct advantage over more flexible, linear, or "flat" aromatic systems.[1] The conformational restriction can lead to enhanced binding affinity and selectivity for biological targets, while also potentially improving pharmacokinetic properties by shielding metabolically susceptible sites.[1][2]

While the specific biological profile of this compound is not extensively documented, its analogs have been investigated for a range of activities, including the inhibition of histamine release and interaction with sigma receptors.[3][4][5] This suggests potential therapeutic applications in inflammatory conditions, allergies, and neurological disorders. Furthermore, the broader class of spiropiperidine-containing compounds has shown promise in oncology, acting as inhibitors of targets like histone deacetylases (HDACs).[6]

This guide will provide a comparative analysis of the potential in vivo efficacy and a projected ADMET profile of this compound, drawing insights from its chemical relatives. We will also explore alternative scaffolds and provide detailed experimental protocols to empower researchers in their evaluation of this and similar compounds.

Hypothesized In Vivo Efficacy and Relevant Models

Given the activities of its analogs, we can postulate several avenues for the in vivo application of this compound. A prominent potential application is in oncology, mirroring the trajectory of similar spirocyclic structures.[6]

A Case Study: Anticancer Efficacy in a Xenograft Model

Structurally related spiro[chromane-2,4'-piperidine] derivatives have demonstrated significant in vivo antitumor activity in HCT-116 colon cancer xenograft models.[6] This activity was linked to improved pharmacokinetic properties, leading to better tumor growth inhibition compared to less stable precursors.[6] Therefore, a logical first step in evaluating the in vivo efficacy of this compound would be in a similar subcutaneous xenograft model.

Comparative Performance:

Compound/ClassModelDosingKey Efficacy OutcomeReference
Spiro[chromane-2,4'-piperidine] Analog HCT-116 XenograftIV & OralSuperior tumor growth inhibition correlated with improved PK (lower clearance, longer half-life)[6]
Hypothetical: this compound HCT-116 XenograftTo be determinedProjected tumor growth inhibition, dependent on target engagement and PK-
Alternative: Non-spirocyclic HDAC Inhibitor (e.g., Vorinostat) Various XenograftsOralEstablished tumor growth inhibition-

The key hypothesis is that the rigid spirocyclic core of this compound will confer metabolic stability, leading to sustained target engagement and, consequently, robust tumor growth inhibition.

Experimental Protocol: Subcutaneous Xenograft Model

This protocol outlines a standard procedure for assessing the antitumor efficacy of a test compound in a mouse xenograft model.[7][8][9]

Materials:

  • Human cancer cell line (e.g., HCT-116)

  • Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old)

  • Complete cell culture medium and reagents (PBS, Trypsin-EDTA)

  • Matrigel® (optional)

  • Test compound (this compound) and vehicle

  • Dosing equipment (e.g., gavage needles)

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation:

    • Culture HCT-116 cells to 80-90% confluency.

    • Harvest cells using Trypsin-EDTA, neutralize, and centrifuge.

    • Resuspend the cell pellet in sterile PBS (or a 1:1 mixture with Matrigel®) to a final concentration of 5 x 10⁷ cells/mL. Ensure cell viability is >95%.[8]

  • Tumor Implantation:

    • Anesthetize the mice according to approved institutional protocols.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.[8]

  • Tumor Growth Monitoring and Randomization:

    • Monitor animal health daily.

    • Once tumors are palpable, measure their dimensions (length and width) 2-3 times per week using calipers.

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[8]

    • When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.[7]

  • Treatment Administration:

    • Prepare the test compound in a suitable vehicle.

    • Administer the compound (e.g., via oral gavage) at a predetermined dose and schedule. The control group receives the vehicle only.

    • Monitor the body weight of the mice as a measure of toxicity.

  • Endpoint and Analysis:

    • Continue treatment for a defined period (e.g., 21 days) or until tumors in the control group reach a predetermined maximum size.

    • At the study endpoint, euthanize the mice, and excise and weigh the tumors.

    • Compare the mean tumor volumes and weights between the treatment and control groups to determine the percentage of tumor growth inhibition (% TGI).

Projected ADMET Profile: A Balancing Act

An effective drug must not only be efficacious but also possess a favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. The spiropiperidine moiety is known to enhance pharmacokinetic properties by increasing molecular rigidity and reducing the number of rotatable bonds.[1]

Comparative ADMET Profile

The following table presents a projected ADMET profile for this compound based on general principles and data from related compounds, compared to a more flexible piperidine analog.

ADMET ParameterThis compound (Projected)Flexible Piperidine Analog (General)Rationale & Key Assays
Absorption Moderate to HighVariableThe rigid structure may improve passive permeability. Assay: Caco-2 permeability.[10]
Distribution Moderate Volume of Distribution (Vd)High VdThe polar ketone and nitrogen may limit extensive tissue distribution. Assay: Plasma protein binding (Equilibrium Dialysis).
Metabolism Moderately StableSusceptible to oxidationThe spirocyclic core can block potential sites of metabolism (e.g., CYP450 oxidation). Assay: Liver microsomal stability.[11]
Excretion Primarily RenalHepatic and RenalDependent on metabolism and polarity.
Toxicity Low to ModerateVariablePotential for hERG inhibition (common with piperidines). Assay: hERG patch-clamp.[12]
Experimental Protocol: In Vitro Metabolic Stability Assay

This assay is a crucial first step in evaluating a compound's metabolic liabilities.[11]

Materials:

  • Liver microsomes (human, rat)

  • NADPH regenerating system

  • Test compound and positive control (e.g., a rapidly metabolized drug)

  • Acetonitrile with an internal standard for protein precipitation

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Prepare a solution of the test compound in a buffer.

    • Add liver microsomes to the solution and pre-incubate at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points:

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Quenching:

    • Stop the reaction at each time point by adding cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge the samples to pellet the precipitated protein.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Interpretation:

    • Plot the natural log of the percentage of the compound remaining versus time.

    • The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[11]

Alternative Scaffolds: Expanding the Chemical Space

While the spiro[isochroman-piperidine] scaffold is promising, it is essential to consider alternative structures that may offer different advantages.

ScaffoldKey FeaturesPotential AdvantagesPotential Disadvantages
Morpholine Contains an oxygen atom, increasing polarity.Improved aqueous solubility.[13]Can be susceptible to metabolism.[13]
Thiomorpholine Sulfur analog of morpholine, more lipophilic.The sulfur can be oxidized to modulate properties.[13]Potential for sulfur-related toxicity.
Aza-spiro[3.3]heptanes Rigidified spirocyclic system.Maintains nitrogen basicity while improving metabolic stability.[13]May have different vector orientations for substituents.

The choice of scaffold will ultimately depend on the specific biological target and the desired physicochemical properties.

Visualizations

Hypothetical Signaling Pathway

G cluster_0 Cell Membrane Receptor Target Receptor (e.g., GPCR) G_Protein G-Protein Activation Receptor->G_Protein Compound This compound Compound->Receptor Binding Second_Messenger Second Messenger (e.g., cAMP, IP3) G_Protein->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response (e.g., Apoptosis) Kinase_Cascade->Cellular_Response

Caption: A potential signaling pathway initiated by the binding of a spiro-compound.

Xenograft Study Workflow

G A Cell Culture (~1-2 weeks) B Tumor Implantation (Day 0) A->B C Tumor Growth (~7-14 days) B->C D Randomization C->D E Treatment (e.g., 21 days) D->E F Endpoint Analysis E->F

Caption: The workflow for an in vivo xenograft efficacy study.

ADMET Screening Cascade

G A In Silico Prediction B In Vitro Assays (Solubility, Permeability, Stability) A->B C CYP Inhibition & hERG B->C D In Vivo PK (Rodent) C->D E Candidate Selection D->E

Caption: A typical screening cascade for ADMET profiling.

Conclusion

The spiro[isochroman-piperidine] scaffold, represented here by this compound, holds considerable promise for the development of novel therapeutics. Its rigid, three-dimensional structure can confer desirable pharmacological and pharmacokinetic properties. While direct experimental data for this specific molecule is sparse, a comprehensive evaluation strategy, guided by data from its analogs, can unlock its potential. By systematically assessing in vivo efficacy in relevant models and conducting a thorough ADMET characterization, researchers can determine the true value of this and other spirocyclic compounds in the journey from discovery to clinical application.

References

  • Yamato, M., Hashigaki, K., & Tasaka, K. (1981). Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release. Journal of Medicinal Chemistry, 24(2), 194-198. [Link]

  • Yamato, M., Hashigaki, K., Tsutsumi, A., & Tasaka, K. (1983). Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. III. Chemical & Pharmaceutical Bulletin, 31(2), 521-526. [Link]

  • Bürli, R. W., et al. (2012). Spiro[chromane-2,4'-piperidine]-based histone deacetylase inhibitors with improved in vivo activity. ChemMedChem, 7(4), 709-721. [Link]

  • Yamato, M., Hashigaki, K., Tsutsumi, A., & Tasaka, K. (1981). Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. II. Chemical & Pharmaceutical Bulletin, 29(12), 3494-3498. [Link]

  • IQVIA. (n.d.). Early Hit-to-Lead ADME screening bundle. IQVIA Laboratories. [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Charles River. [Link]

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  • Lu, J., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1). [Link]

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  • Request PDF. (2025). Spiro[chromane-2,4′-piperidine]-Based Histone Deacetylase Inhibitors with Improved in vivo Activity. ResearchGate. [Link]

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  • MySkinRecipes. (n.d.). Spiro[isochroman-1,4'-piperidine]. MySkinRecipes. [Link]

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  • Wang, S., et al. (2021). Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. ACS Chemical Neuroscience, 12(15), 2845–2853. [Link]

Sources

A Comparative Analysis of Spiro[isochroman-1,4'-piperidin]-3-one Analogs and Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology Drug Discovery

Authored by a Senior Application Scientist

Introduction: The quest for novel anticancer therapeutics with improved efficacy and reduced toxicity is a cornerstone of modern oncological research. Spirocyclic scaffolds have emerged as a promising class of compounds due to their unique three-dimensional structures, which can lead to enhanced target specificity and improved pharmacokinetic profiles. This guide focuses on the potential of Spiro[isochroman-1,4'-piperidin]-3-one and its analogs as anticancer agents. While specific experimental data for this compound is not extensively available in the public domain, this guide will provide a comprehensive comparison of its close structural analog, Spiro[chroman-2,4'-piperidin]-4-one , with well-established anticancer drugs such as Doxorubicin, Cisplatin, and Paclitaxel. This comparative analysis is based on available preclinical data and is intended to provide a predictive framework for the potential of this class of spiro-compounds in cancer therapy.

Comparative Cytotoxicity: Spiro[chroman-2,4'-piperidin]-4-one Derivatives vs. Standard Chemotherapeutics

The in vitro cytotoxic activity of novel compounds is a primary indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cancer cell growth. Below is a comparative summary of the IC50 values for a potent derivative of Spiro[chroman-2,4'-piperidin]-4-one and standard chemotherapeutic drugs against a panel of human cancer cell lines.

Compound/AgentMCF-7 (Breast Carcinoma) IC50 (µM)A2780 (Ovarian Cancer) IC50 (µM)HT-29 (Colorectal Adenocarcinoma) IC50 (µM)
Spiro[chroman-2,4'-piperidin]-4-one Derivative (Compound 16) [1][2]0.31 - 5.620.31 - 5.620.31 - 5.62
Doxorubicin [3]~0.69VariesVaries
Cisplatin VariesVariesVaries
Paclitaxel [4]VariesVariesVaries

Note: IC50 values for Doxorubicin, Cisplatin, and Paclitaxel can vary significantly depending on the specific experimental conditions and the unique characteristics of the cell line batches used. The data for the Spiro[chroman-2,4'-piperidin]-4-one derivative demonstrates potent cytotoxic activity in the low micromolar range across multiple cancer cell lines, highlighting its potential as a broad-spectrum anticancer agent.[1][2]

Mechanistic Insights: Unraveling the Anticancer Action

Understanding the mechanism of action is crucial for the rational development of new cancer drugs. While the precise molecular targets of Spiro[chroman-2,4'-piperidin]-4-one derivatives are still under investigation, preliminary studies suggest that their anticancer effects are mediated through the induction of apoptosis and cell cycle arrest.[1][2] Another related class of compounds, spiro[chromane-2,4'-piperidine] derivatives, have been identified as histone deacetylase (HDAC) inhibitors with in vivo antitumor activity.[5][6]

Spiro[chroman-2,4'-piperidin]-4-one Derivatives: Induction of Apoptosis and Cell Cycle Arrest

Studies on a potent Spiro[chroman-2,4'-piperidin]-4-one derivative (compound 16) have shown that it can induce more than a three-fold increase in early apoptosis in MCF-7 breast cancer cells after 24 hours of treatment.[1][2] Furthermore, this compound was observed to cause an accumulation of cells in the sub-G1 and G2-M phases of the cell cycle, indicating that it interferes with cell cycle progression, ultimately leading to cell death.[1][2]

Spiro_compound Spiro[chroman-2,4'-piperidin]-4-one Derivative Cellular_uptake Cellular Uptake Spiro_compound->Cellular_uptake Intracellular_targets Interaction with Intracellular Targets Cellular_uptake->Intracellular_targets Signaling_cascade Activation of Apoptotic Signaling Cascade Intracellular_targets->Signaling_cascade Cell_cycle_machinery Interference with Cell Cycle Machinery Intracellular_targets->Cell_cycle_machinery DNA_damage DNA Damage Intracellular_targets->DNA_damage Mitochondria Mitochondrial Dysfunction Signaling_cascade->Mitochondria Caspase_activation Caspase Activation Mitochondria->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis Cell_cycle_arrest G2/M Phase Cell Cycle Arrest Cell_cycle_machinery->Cell_cycle_arrest Cell_cycle_arrest->Apoptosis DNA_damage->Cell_cycle_arrest

Caption: Proposed mechanism of action for Spiro[chroman-2,4'-piperidin]-4-one derivatives.

Established Anticancer Agents: A Snapshot of Their Mechanisms
  • Doxorubicin: This anthracycline antibiotic primarily acts by intercalating into DNA, which inhibits the progression of topoisomerase II, an enzyme that relaxes DNA supercoils for transcription and replication.[3][][8][9] This leads to DNA double-strand breaks and subsequent apoptosis. Doxorubicin is also known to generate reactive oxygen species, contributing to its cytotoxicity.[9]

  • Cisplatin: As a platinum-based drug, cisplatin forms cross-links with DNA, primarily with purine bases.[10][11][12] These adducts distort the DNA structure, interfering with DNA repair mechanisms and ultimately triggering apoptosis.[11][13]

  • Paclitaxel: This taxane diterpenoid functions by stabilizing microtubules, which are essential components of the cellular cytoskeleton involved in mitosis.[14][] By preventing the disassembly of microtubules, paclitaxel arrests cells in the G2/M phase of the cell cycle, leading to apoptotic cell death.[4][14]

Experimental Protocols: Methodologies for Anticancer Drug Evaluation

The following are detailed protocols for the key in vitro assays used to assess the anticancer properties of compounds like Spiro[chroman-2,4'-piperidin]-4-one derivatives.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol: [16][17]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Spiro[chroman-2,4'-piperidin]-4-one derivative) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

cluster_0 Cell Culture and Treatment cluster_1 MTT Assay Seed_cells Seed Cells in 96-well Plate Treat_cells Treat with Test Compound Seed_cells->Treat_cells Incubate Incubate (24-72h) Treat_cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Data_Analysis Data_Analysis Read_Absorbance->Data_Analysis Calculate IC50

Caption: Workflow for the MTT cell viability assay.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Step-by-Step Protocol: [18][19][20][21]

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC fluorescence is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

cluster_0 Cell Preparation cluster_1 Staining Treat_cells Treat Cells with Test Compound Harvest_cells Harvest Cells Treat_cells->Harvest_cells Wash_cells Wash with PBS Harvest_cells->Wash_cells Resuspend Resuspend in Binding Buffer Wash_cells->Resuspend Add_stains Add Annexin V-FITC and PI Resuspend->Add_stains Incubate Incubate in Dark Add_stains->Incubate Flow_Cytometry Flow Cytometry Analysis Incubate->Flow_Cytometry Analyze

Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: The DNA content of a cell changes as it progresses through the cell cycle. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA. A fluorescent dye that stoichiometrically binds to DNA, such as Propidium Iodide (PI), is used to stain the cells. The fluorescence intensity of the stained cells, which is proportional to their DNA content, is then measured by flow cytometry.

Step-by-Step Protocol: [22][23][24][25]

  • Cell Treatment: Treat cells with the test compound for a specific duration.

  • Cell Harvesting: Harvest the cells and wash them with PBS.

  • Cell Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • RNase Treatment: Treat the cells with RNase to prevent the staining of RNA by PI.

  • DNA Staining: Stain the cells with a PI solution.

  • Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer.

  • Data Analysis: Generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.

Conclusion and Future Directions

The available preclinical data on Spiro[chroman-2,4'-piperidin]-4-one derivatives suggests that this class of compounds holds significant promise as a source of novel anticancer agents. Their potent cytotoxic activity against a range of cancer cell lines, coupled with their ability to induce apoptosis and cell cycle arrest, warrants further investigation. Future studies should focus on elucidating the precise molecular targets and signaling pathways modulated by these compounds. Furthermore, in vivo studies in animal models are essential to evaluate their therapeutic efficacy, pharmacokinetic properties, and safety profile. A direct comparison of this compound with its chroman analog is a critical next step to validate the predictive insights presented in this guide. The unique structural features of spiro-piperidine compounds may offer advantages in terms of target selectivity and overcoming drug resistance, making them an exciting area for future cancer drug discovery.

References

  • Thaler, F., Varasi, M., Carenzi, G., Colombo, A., Abate, A., Bigogno, C., ... & Mercurio, C. (2012). Spiro[chromane-2,4'-piperidine]-based histone deacetylase inhibitors with improved in vivo activity. ChemMedChem, 7(4), 709-721. [Link]

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  • Levy, D. (2018). Apoptosis detection protocol using the Annexin-V and PI kit. Dan Levy's Lab. [Link]

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  • Abdelatef, S. A., El-Saadi, M. T., Amin, N. H., Abdelazeem, A. H., & Abdellatif, K. R. A. (2018). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Journal of Applied Pharmaceutical Science, 8(1), 009-016. [Link]

  • ResearchGate. Spiro[chromane-2,4′-piperidine]-Based Histone Deacetylase Inhibitors with Improved in vivo Activity | Request PDF. [Link]

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A Comparative Guide to the Selectivity and Off-Target Effects of Spiro[isochroman-1,4'-piperidin]-3-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity and potential off-target effects of a chemical scaffold is paramount to advancing a successful drug discovery program. The spiro[isochroman-1,4'-piperidin]-3-one core represents a privileged scaffold, a structural motif consistently found in biologically active compounds. Its rigid, three-dimensional structure offers a unique framework for presenting pharmacophoric elements in precise orientations, which can lead to enhanced potency and selectivity.[1]

This guide provides an in-depth technical comparison of the selectivity and off-target profiles of derivatives based on the spiro[isochroman-piperidine] scaffold. As direct, comprehensive selectivity data for the parent compound, this compound, is not extensively available in public literature, this guide will focus on two key therapeutic areas where its derivatives have shown significant promise: Central Nervous System (CNS) disorders and oncology. We will explore the selectivity of these derivatives in comparison to established drugs and detail the experimental methodologies crucial for these assessments.

The Spiro[isochroman-piperidine] Scaffold: A Versatile Framework

The inherent rigidity of the spirocyclic system in spiro[isochroman-piperidine] derivatives is a key attribute in drug design. This conformational constraint can enhance binding affinity to the intended target and, crucially, improve selectivity by disfavoring interactions with off-targets.[2] Furthermore, this scaffold has been shown to impart favorable pharmacokinetic properties.[1] Our exploration will focus on two prominent classes of derivatives: spiro[chromane-2,4'-piperidine] analogs investigated as serotonin 5-HT2C receptor agonists for CNS applications, and as histone deacetylase (HDAC) inhibitors in oncology.

Part 1: CNS Applications - Targeting the 5-HT2C Receptor

The serotonin 5-HT2C receptor is a well-validated target for the treatment of obesity, schizophrenia, and other psychiatric disorders.[2] Selective activation of this receptor is crucial, as off-target activity at the closely related 5-HT2A and 5-HT2B receptors can lead to hallucinations and cardiac valvulopathy, respectively.[2]

Comparative Selectivity: Spiro[chromane-2,4'-piperidine] Agonists vs. Lorcaserin

A series of spiro[chromene-2,4'-piperidine] derivatives have been identified as potent and selective 5-HT2C receptor partial agonists.[2][3] One of the most promising from these studies, a 7-chloro analog, demonstrates high potency for the 5-HT2C receptor with no observed activity at 5-HT2A or 5-HT2B receptors.[2][3] This highlights the potential of the scaffold to achieve high selectivity within this challenging GPCR subfamily.

For comparison, we consider Lorcaserin , a well-characterized 5-HT2C agonist previously approved for weight management. Lorcaserin exhibits 15-fold and 100-fold selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B receptors, respectively.[4] While effective, exceeding the therapeutic dose of Lorcaserin can lead to off-target effects at the 5-HT2A receptor, resulting in psychiatric side effects like euphoria and hallucinations.[5]

CompoundPrimary TargetSelectivity ProfileKey Off-Targets of Concern
7-chloro-spiro[chromene-2,4'-piperidine] analog 5-HT2C Receptor (Partial Agonist)No observed activity at 5-HT2A or 5-HT2B receptors in initial screens.[2][3]Broader GPCR screening data not available. Potential for hERG inhibition noted, though low in the lead compound.[1][3]
Lorcaserin 5-HT2C Receptor (Agonist)~15x selective for 5-HT2C over 5-HT2A; ~100x selective over 5-HT2B.[4]5-HT2A receptor at supra-therapeutic doses, leading to psychiatric side effects.[5]
Experimental Workflow: Assessing GPCR Selectivity and Off-Target Binding

A tiered approach is essential for characterizing the selectivity and off-target profile of a novel GPCR agonist. This ensures a comprehensive evaluation while efficiently utilizing resources.

GPCR Drug Discovery Workflow

Step-by-Step Methodology:

  • Primary Screening: High-throughput screening (HTS) is initially performed against the primary target (e.g., 5-HT2C). This is typically a cell-based functional assay measuring a downstream signaling event, such as calcium flux or cAMP modulation.[6][7]

  • Secondary Screening (Subtype Selectivity): "Hits" from the primary screen are then tested in functional assays for closely related receptor subtypes (e.g., 5-HT2A and 5-HT2B). This is a critical step to ensure on-target selectivity and avoid known liabilities. Radioligand binding assays can also be employed to determine the binding affinity (Ki) at each receptor subtype, providing a quantitative measure of selectivity.[6]

  • Broad Off-Target Profiling: Promising lead candidates with good subtype selectivity are then subjected to broad off-target screening. This is often outsourced to specialized CROs that offer large panels of receptors, ion channels, transporters, and enzymes.

    • Eurofins SafetyScreen Panels: These panels, such as the SafetyScreen44, provide data on a wide range of targets known to be involved in adverse drug reactions.[3][8] The panel includes binding and functional assays for numerous GPCRs, ion channels (including hERG), and enzymes.[3][8]

    • CEREP BioPrint Profile: This is another comprehensive profiling service that provides data on the interaction of a compound with a large number of molecular targets.

  • In Vivo Safety Pharmacology: The final step involves in vivo studies in animal models to assess the physiological consequences of on-target and any identified off-target interactions. These studies focus on the central nervous, cardiovascular, and respiratory systems, as mandated by regulatory agencies.[4]

Part 2: Oncology Applications - Targeting Histone Deacetylases (HDACs)

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various cancers.[9] There are 11 zinc-dependent HDAC isoforms, and developing isoform-selective inhibitors is a key goal to improve therapeutic efficacy and reduce side effects associated with pan-HDAC inhibition.[9]

Comparative Selectivity: Spiro[chromane-2,4'-piperidine] HDAC Inhibitors vs. Vorinostat (SAHA)

Derivatives of the spiro[chromane-2,4'-piperidine] scaffold have been developed as novel HDAC inhibitors.[10][11] While comprehensive isoform selectivity data is emerging, initial studies show that modifications to the spirocyclic core and its substituents can influence potency and selectivity.[12] For instance, certain spiroindoline-based HDAC inhibitors have demonstrated selectivity for HDAC6.[9]

As a comparator, we use Vorinostat (SAHA) , the first FDA-approved HDAC inhibitor. Vorinostat is a pan-HDAC inhibitor, meaning it inhibits multiple HDAC isoforms with nanomolar potency.[13][14] This lack of selectivity is thought to contribute to its side effect profile, which includes fatigue, gastrointestinal issues, and hematological toxicities.[15] A significant off-target interaction for Vorinostat is its binding to carbonic anhydrases, which may contribute to its clinical side effects.[13][16]

CompoundPrimary Target ClassSelectivity ProfileKnown/Potential Off-Targets
Spiro[chromane-2,4'-piperidine] Derivatives Histone Deacetylases (HDACs)Isoform selectivity is being explored and can be tuned through chemical modification. Some analogs show preference for specific isoforms (e.g., HDAC6).[9][12]Comprehensive off-target data is limited. As with other hydroxamate-based inhibitors, potential for binding to other zinc-dependent metalloenzymes exists.[17]
Vorinostat (SAHA) Pan-HDAC InhibitorInhibits most of the 11 zinc-dependent HDAC isoforms in the low to high nanomolar range.[13][14]Carbonic anhydrases (CA II and CA IX), metallo-beta-lactamase domain-containing protein 2 (MBLAC2).[13][16][17]
Experimental Workflow: Determining HDAC Isoform Selectivity and Off-Target Effects

The evaluation of HDAC inhibitors requires a multi-faceted approach to determine both isoform selectivity and potential interactions with other metalloenzymes.

HDAC_Inhibitor_Profiling A Pan-HDAC Activity Assay B Biochemical Isoform Panel A->B Determine IC50s C Cell-Based Isoform Assays B->C Confirm Cellular Activity D Broad Metalloenzyme Panel C->D Assess Off-Target metalloenzymes F In Vitro Safety Panels C->F Final Candidate Profiling D->F E KINOMEscan (optional)

HDAC Inhibitor Selectivity and Off-Target Profiling

Step-by-Step Methodology:

  • Pan-HDAC Activity Assay: The initial screening of compounds is often performed using a nuclear extract containing a mixture of HDACs or a recombinant pan-HDAC assay to identify compounds with general HDAC inhibitory activity.[11]

  • Biochemical Isoform Selectivity Panel: Hits are then profiled against a panel of purified recombinant HDAC isoforms (e.g., HDAC1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 11). This provides quantitative IC50 values for each isoform, revealing the selectivity profile of the compound.[18]

  • Cell-Based Isoform Selectivity Assays: To confirm that the biochemical selectivity translates to a cellular context, cell-based assays are employed. These assays often use engineered cell lines that express a specific HDAC isoform linked to a reporter system.[19][20][21] This step is crucial as cell permeability and intracellular target engagement can differ from biochemical assays.[19][20]

  • Broad Off-Target Screening:

    • Metalloenzyme Panels: Given that many HDAC inhibitors contain a zinc-binding moiety like a hydroxamic acid, it is critical to screen them against a panel of other zinc-dependent metalloenzymes (e.g., carbonic anhydrases, matrix metalloproteinases) to identify potential off-target liabilities.[13][17]

    • KINOMEscan®: While not the primary off-target class for HDAC inhibitors, kinase screening can be included as part of a comprehensive safety assessment, especially if the compound has structural features that might suggest kinase binding. KINOMEscan® is a binding assay that quantitatively measures the interaction of a compound against a large panel of kinases.[10][22][23]

    • General Safety Panels: As with GPCR agonists, broad safety panels like the Eurofins SafetyScreen are used to assess interactions with a wide range of targets associated with adverse effects.[3][24]

Conclusion

The this compound scaffold and its derivatives, particularly the spiro[chromane-2,4'-piperidine] core, represent a valuable starting point for the design of selective modulators of challenging biological targets. The rigid, three-dimensional nature of this scaffold has been shown to enable the development of potent and selective 5-HT2C agonists and HDAC inhibitors.

For researchers working with this scaffold, a thorough and systematic evaluation of selectivity and off-target effects is indispensable. By employing a tiered approach that combines initial on-target and subtype selectivity assays with broad, panel-based off-target screening, potential liabilities can be identified and mitigated early in the drug discovery process. The comparative data and experimental workflows presented in this guide offer a robust framework for making informed decisions and advancing compounds with the highest potential for therapeutic success.

References

  • Jiang, G., et al. (2024). Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. ACS Medicinal Chemistry Letters.
  • Cui, H., et al. (2015). Development of an ELISA-Based HDAC Activity Assay for Characterization of Isoform-Selective Inhibitors. Journal of Biomolecular Screening.
  • Eurofins Discovery. (n.d.). SafetyScreen Functional Panel - FR. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]

  • Jiang, G., et al. (2024). Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. ACS Medicinal Chemistry Letters.
  • Zhang, J. H., et al. (2017). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Scientific Reports.
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  • Eurofins Pharma Discovery Services. (2017). GPCR Products and Services for Drug Discovery & Safety Pharmacology.
  • Eurofins Discovery. (n.d.). CNS SafetyScreen panel - FR. Retrieved from [Link]

  • Schihada, H., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences.
  • Zhang, J. H., et al. (2017). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Scientific Reports.
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  • Vassilatis, D. K., et al. (2021). In vitro profiling of orphan G protein coupled receptor (GPCR) constitutive activity. bioRxiv.
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  • Jiang, G., et al. (2023). Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists.
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A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of Spiro[isochroman-piperidine] Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the spiro[isochroman-piperidine] core represents a quintessential "privileged scaffold." Its inherent three-dimensional and conformationally rigid structure is a significant advantage, offering a precise spatial arrangement of functional groups for potent and selective interactions with biological targets.[1][2] This structural elegance has led to the development of derivatives targeting a remarkably diverse array of proteins, from G-protein coupled receptors (GPCRs) and enzymes to transporters, addressing conditions ranging from central nervous system disorders to cancer and infectious diseases.[3][4][5][6]

This guide provides researchers, scientists, and drug development professionals with a strategic framework for proactively investigating and understanding the cross-reactivity of spiro[isochroman-piperidine] derivatives. We will move beyond simple protocol listing to explain the causality behind experimental choices, ensuring a robust and self-validating approach to characterizing these powerful compounds.

Chapter 1: The Molecular Logic of Spiro[isochroman-piperidine] Promiscuity

The propensity for cross-reactivity is not random; it is rooted in the physicochemical properties of the spiro[isochroman-piperidine] scaffold. Its sp3-rich character and rigid fusion of two distinct heterocyclic rings create a framework that can project substituents into precise vectors in 3D space.[1] This is fundamentally different from flat, aromatic systems, allowing for more specific and extensive interactions within a protein's binding pocket.

The causality behind its promiscuity lies here: different protein families, through convergent evolution, have developed binding pockets that recognize similar structural motifs. For example, the basic nitrogen of the piperidine ring is a common hydrogen bond acceptor or can form salt bridges, a feature exploited in ligands for aminergic GPCRs (like serotonin or dopamine receptors) and certain enzymes.[6] By altering the substituents on the isochroman and piperidine rings, one can fine-tune the compound's electronics and sterics to fit within the distinct, yet related, topographies of different binding sites.

A single spiro[isochroman-piperidine] core can be decorated to achieve potent activity at vastly different targets, as illustrated below. This highlights the critical need to assess for lingering affinities across target classes during the development process.

Caption: The Spiro[isochroman-piperidine] core as a versatile scaffold for diverse biological targets.

Chapter 2: A Phased Strategy for De-risking Cross-Reactivity

A systematic, phased approach is essential to efficiently identify and manage off-target activities, saving time and resources. This workflow integrates computational and experimental methods to build a comprehensive pharmacological profile of a lead candidate.

Cross_Reactivity_Workflow cluster_0 Phase 1: In Silico Profiling (Early Discovery) cluster_1 Phase 2: In Vitro Profiling (Lead Optimization) cluster_2 Phase 3: Cellular Confirmation (Pre-Clinical) InSilico Predict Potential Off-Targets (Docking, Pharmacophore Screening) [3, 18] BroadScreen Broad Panel Screening (e.g., CEREP, SafetyScreen) InSilico->BroadScreen Guide Panel Selection BindingAssay Confirmatory Binding Assays (Competition, Saturation) [11, 12] BroadScreen->BindingAssay Identify Hits FunctionalAssay Functional Assays (Agonist/Antagonist Mode) BindingAssay->FunctionalAssay Quantify Affinity CellularTE Cellular Target Engagement (e.g., UPLC-MRM, CETSA) [25] FunctionalAssay->CellularTE Confirm Cellular Activity

Caption: A phased workflow for systematic cross-reactivity assessment.

Phase 1: In Silico Profiling (Early Stage) Before significant synthetic resources are invested, computational tools can provide an early warning of potential cross-reactivity. The rationale here is to leverage structural information to predict interactions.

  • Methodology: Use the structure of your lead compound to screen against databases of protein structures (molecular docking) or ligand-based pharmacophore models. Public databases like PubChem can reveal the known biological activities of structurally similar compounds, providing crucial clues to potential off-targets.[7]

  • Causality: This step is not for definitive answers but for hypothesis generation. A high docking score against an unexpected target (e.g., the hERG potassium channel, a notorious source of cardiac toxicity) strongly justifies its inclusion in subsequent experimental screens.

Phase 2: In Vitro Profiling (Lead Optimization) This is the core experimental phase where potential liabilities are quantified.

  • Broad Panel Screening: The most effective strategy is to test the compound at a single high concentration (e.g., 10 µM) against a large, commercially available panel of receptors, ion channels, and enzymes.

    • Causality: This is an unbiased approach to "ask the entire proteome" where the compound might bind. A significant inhibition value (>50%) in this primary screen is a "hit" that flags a potential interaction requiring further investigation.

  • Confirmatory Binding Assays: For each hit from the broad screen, a full concentration-response curve must be generated to determine potency (IC50 or Ki). The radioligand competition binding assay is the gold standard for this.[8][9]

    • Causality: This step validates the primary hit and quantifies the affinity. A low nanomolar IC50 for an off-target is a major concern, whereas a mid-micromolar value may be acceptable depending on the therapeutic window of the primary target.

  • Functional Assays: A compound can bind to a receptor without eliciting a biological response (antagonist) or by activating it (agonist). Functional assays (e.g., calcium flux, cAMP accumulation) are necessary to determine the compound's effect on cellular signaling.[10]

    • Causality: Binding is not the same as function. An off-target that is potently bound but functionally silent may be less of a concern than one that is weakly bound but a powerful agonist.

Phase 3: Cellular Target Engagement (Confirmation) Finally, it is crucial to confirm that the compound engages its intended and unintended targets in a complex cellular environment.

  • Methodology: Techniques like the Cellular Thermal Shift Assay (CETSA) or targeted proteomics using UPLC-MRM can quantify the amount of target protein bound by the compound in intact cells or cell lysates.[11]

  • Causality: This step provides the ultimate validation. It confirms that the compound can penetrate the cell membrane, reach its target, and bind with measurable occupancy, providing a direct link between in vitro affinity and a cellular physiological context.[11]

Chapter 3: Protocol in Focus: Radioligand Competition Binding Assay

This protocol describes a self-validating system to determine the binding affinity (Ki) of a test compound for a specific receptor. The principle involves measuring the ability of the unlabeled test compound to compete with a radiolabeled ligand of known affinity for binding to the receptor.

Objective: To determine the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) and subsequently calculate the Ki (inhibitory constant).

Materials:

  • Receptor Source: Cell membranes expressing the target receptor (e.g., from a stable cell line or native tissue).

  • Radioligand: A high-affinity ligand for the target receptor, labeled with ³H or ¹²⁵I.

  • Unlabeled Competitor (for Non-Specific Binding): A known, high-affinity unlabeled ligand for the target receptor.

  • Test Compound: Spiro[isochroman-piperidine] derivative of interest, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail and Scintillation Counter .

  • 96-well Plates and Filtration Apparatus with glass fiber filters.

Experimental Protocol:

  • Plate Setup: Design a 96-well plate map to include wells for:

    • Total Binding (TB): Receptor + Radioligand + Assay Buffer (represents maximum binding).

    • Non-Specific Binding (NSB): Receptor + Radioligand + high concentration of Unlabeled Competitor (represents background binding to filters and non-receptor components).

    • Test Compound Wells: Receptor + Radioligand + serial dilutions of the spiro[isochroman-piperidine] derivative.

  • Reagent Preparation:

    • Prepare a membrane suspension in ice-cold assay buffer to a pre-determined optimal concentration.

    • Prepare the radioligand solution in assay buffer at a concentration close to its Kd value.

    • Prepare a 100x stock of the unlabeled competitor (e.g., 100 µM for a final concentration of 1 µM).

    • Prepare serial dilutions of the test compound (e.g., from 10 mM down to 100 pM) in the chosen solvent, then dilute into assay buffer.

  • Assay Procedure:

    • To all wells, add 50 µL of assay buffer.

    • To NSB wells, add 50 µL of the unlabeled competitor solution.

    • To Test Compound wells, add 50 µL of the respective serial dilutions.

    • To TB wells, add 50 µL of assay buffer (or solvent vehicle if applicable).

    • Add 50 µL of the radioligand solution to all wells.

    • Initiate the binding reaction by adding 100 µL of the membrane suspension to all wells.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a pre-determined time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the bound radioligand (trapped on the filter) from the free radioligand.

    • Wash the filters rapidly with ice-cold assay buffer (e.g., 3 x 200 µL) to remove any remaining unbound radioligand.

  • Counting:

    • Dry the filter plate.

    • Add scintillation cocktail to each well and count the radioactivity in a microplate scintillation counter. The output will be in Counts Per Minute (CPM).

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Convert the CPM for each test compound concentration to "% Inhibition" using the formula: 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_TB - CPM_NSB)]).

    • Plot % Inhibition versus the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Trustworthiness through Self-Validation: This protocol is inherently self-validating. The TB and NSB wells define the dynamic range of the assay. If the specific binding window is too small, the assay is not sensitive enough. The data quality is immediately apparent from the sigmoidal fit and the R² value.

Chapter 4: Data Presentation for Comparative Analysis

Clear and concise data presentation is crucial for decision-making. A comparative table summarizing the affinities of lead compounds against the primary target and key off-targets allows for a rapid assessment of selectivity.

Selectivity Index (SI) is a critical parameter calculated as: SI = Ki (Off-Target) / Ki (Primary Target). A higher SI value indicates greater selectivity for the primary target. An SI > 100-fold is often considered a benchmark for a selective compound.

Table 1: Comparative Cross-Reactivity Profile of Spiro[isochroman-piperidine] Derivatives

CompoundPrimary Target Ki (nM) [Target: 5-HT2CR]Off-Target Ki (nM) [Target: MCH-1R]Off-Target Ki (nM) [Target: hERG Channel]Off-Target Ki (nM) [Target: HDAC6]Selectivity Index (vs. MCH-1R)
Derivative A 5.2850>10,0002,100163
Derivative B 15.8351,200>10,0002.2
Reference Cpd 25.0>10,000>10,000>10,000>400

Data are hypothetical but representative of typical screening outcomes.

Interpretation:

  • Derivative A is a potent and highly selective compound. Its >160-fold selectivity over MCH-1R and weak activity at other off-targets make it a strong lead candidate.

  • Derivative B demonstrates significant cross-reactivity. Its potency at the off-target MCH-1R is nearly equivalent to its primary target activity (SI = 2.2). This compound exhibits polypharmacology and would likely produce mixed physiological effects. Further optimization would be required to improve selectivity.

Conclusion

The spiro[isochroman-piperidine] scaffold is a powerful tool in drug discovery, but its inherent versatility demands a rigorous and proactive assessment of cross-reactivity. By integrating early-stage in silico predictions with systematic in vitro screening and cellular validation, researchers can build a comprehensive understanding of a compound's pharmacological profile. This knowledge is paramount for interpreting biological data accurately, mitigating potential safety liabilities, and ultimately developing safer, more effective therapeutics. Embracing this detailed characterization transforms the challenge of cross-reactivity into an opportunity for rational drug design.

References

  • Mohamed, M. A., Kadry, A. M., Bekhit, S. A., et al. (2022). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. PubMed Central. Available at: [Link]

  • Yamato, M., Hashigaki, K., Ikeda, M., et al. (1981). Synthesis and Biological Activity of Spiro[isocoumarin-Piperidines] and Related Compounds. I. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Chitti, P., et al. (2022). Design, Synthesis and Biological Evaluation of Novel Spiro-[Chroman-2,4'-Piperidin]-4-One Analogs as Anti-Tubercular Agents. Chemistry & Biodiversity. Available at: [Link]

  • ResearchGate. (2022). Development and Biological Evaluation of Novel Spiro 4-Chromanones as Potent Quorum Sensing Inhibitors. ResearchGate. Available at: [Link]

  • Yamato, M., Hashigaki, K., Ikeda, M., et al. (1983). Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. III. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • MySkinRecipes. Spiro[isochroman-1,4'-piperidine]. MySkinRecipes. Available at: [Link]

  • Takeda, M., et al. (2009). Discovery of novel spiro-piperidine derivatives as highly potent and selective melanin-concentrating hormone 1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Yamato, M., Hashigaki, K., Ikeda, M., et al. (1981). Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release. Journal of Medicinal Chemistry. Available at: [Link]

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  • Menaria, J., et al. (2023). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Bulletin of Environment, Pharmacology and Life Sciences. Available at: [Link]

  • Abdel-Ghani, T. M., et al. (2021). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. ResearchGate. Available at: [Link]

  • ResearchGate. (2018). Spiro[chromane-2,4′-piperidine]-Based Histone Deacetylase Inhibitors with Improved in vivo Activity. ResearchGate. Available at: [Link]

  • NCBI Insights. (2015). Identifying Chemical Targets – Finding Potential Cross-Reactions and Predicting Side Effects. NCBI Insights. Available at: [Link]

  • Woolley, M. (2016). Assay Techniques. Methods used in drug discovery. YouTube. Available at: [Link]

  • Wang, Y., et al. (2023). Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Cierpicki, T., et al. (2022). Structure-based development of novel spiro-piperidine ASH1L inhibitors. bioRxiv. Available at: [Link]

  • Britton, D., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. Available at: [Link]

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A Tale of Two Scaffolds: A Head-to-Head Bioactivity Comparison of Spiro[isochroman-piperidine] and Spiro[chroman-piperidine]

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both structural rigidity and diverse biological activity is perpetual. Among the privileged structures that have garnered significant interest are spirocyclic systems, which lock molecules into specific three-dimensional conformations, potentially enhancing binding affinity and selectivity for biological targets. This guide provides an in-depth, head-to-head comparison of two prominent spiro-heterocyclic scaffolds: spiro[isochroman-piperidine] and spiro[chroman-piperidine]. While direct comparisons on identical biological targets are sparse in the literature, this analysis will illuminate their distinct and divergent pharmacological profiles, supported by experimental data and detailed methodologies.

The Structural Distinction: Isochroman vs. Chroman

At the heart of this comparison are the isomeric chroman and isochroman ring systems. The key difference lies in the position of the oxygen atom relative to the fused benzene ring and the spirocyclic piperidine. In the spiro[chroman-piperidine] scaffold, the oxygen is at the 1-position of the chroman ring, whereas in the spiro[isochroman-piperidine] system, it resides at the 2-position. This seemingly subtle architectural variance profoundly influences the spatial arrangement of substituents and the overall molecular topography, leading to engagement with distinct biological targets.

Spiro[isochroman-piperidine]: A Focus on Histamine Release Inhibition and CNS Activity

Research into the bioactivity of the spiro[isochroman-piperidine] core has predominantly centered on its potent inhibitory effects on histamine release from mast cells, with some explorations into its potential as a scaffold for central nervous system (CNS) agents.

Inhibition of Histamine Release

Seminal work by Yamato and colleagues in the early 1980s established the spiro[isochroman-piperidine] scaffold as a promising inhibitor of compound 48/80-induced histamine release from rat peritoneal mast cells.[1][2][3][4] Their structure-activity relationship (SAR) studies revealed several key insights:

  • Spiro Linkage: The point of spiro-fusion is critical. Both spiro[isochroman-3,4'-piperidines] and spiro[isochroman-4,4'-piperidines] were synthesized and evaluated, with both series demonstrating activity.[2]

  • Piperidine Substitution: The nature of the substituent on the piperidine nitrogen significantly impacts potency. Generally, alkyl and aralkyl groups were found to be favorable.

  • Isochroman Moiety: The benzene ring within the isochroman system is essential for activity. Replacement with a cyclohexane ring resulted in inactive compounds.[2] Lipophilicity of the substituent on the piperidine nitrogen was also identified as a key factor influencing activity.[2]

This line of research suggests a potential therapeutic application for spiro[isochroman-piperidine] derivatives in allergic and inflammatory conditions where mast cell degranulation is a key pathological feature.

Central Nervous System (CNS) Applications

The rigid, three-dimensional structure of the spiro[isochroman-piperidine] scaffold makes it an attractive candidate for CNS-targeting drugs, where precise conformational control is often necessary for receptor selectivity.[5][6] It has been utilized as a key intermediate in the synthesis of agents with potential antipsychotic, antidepressant, or anti-anxiety activities. The conformational rigidity can enhance selectivity and improve metabolic stability, properties that are highly desirable for CNS drug candidates.[7]

Spiro[chroman-piperidine]: A Scaffold of Versatile Bioactivity

In contrast to its isochroman counterpart, the spiro[chroman-piperidine] scaffold has demonstrated a remarkably broad and diverse range of biological activities, positioning it as a versatile template for drug discovery in multiple therapeutic areas.

G-Protein Coupled Receptor 119 (GPR119) Agonism

A significant area of investigation for spiro[chroman-piperidine] derivatives has been their activity as agonists of GPR119, a promising target for the treatment of type 2 diabetes.[8][9] Activation of GPR119 in pancreatic β-cells and intestinal L-cells leads to enhanced glucose-dependent insulin secretion and the release of incretin hormones like GLP-1.[10] An extensive SAR study led to the identification of potent and orally bioavailable agonists, with one optimized candidate, (R)-29, exhibiting an EC50 of 54 nM.[8] The conformational restriction imposed by the spirocyclic core was a key design concept in achieving this high potency.[8]

Anticancer Activity

The spiro[chroman-piperidine] framework has emerged as a potent scaffold for the development of novel anticancer agents.[11][12][13] Derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including breast (MCF-7), ovarian (A2780), and colorectal (HT-29) carcinomas.[11][12] The mechanism of action for some of these compounds involves the induction of apoptosis, a form of programmed cell death.[11][12][13] For instance, one derivative with a sulfonyl spacer exhibited potent activity with IC50 values in the sub-micromolar to low micromolar range (0.31 to 5.62 µM) and was shown to induce early apoptosis and cause cell cycle arrest at the G2-M phase in MCF-7 cells.[11][13]

Furthermore, spiro[chroman-piperidine] derivatives have been developed as inhibitors of histone deacetylases (HDACs), an important class of enzymes in epigenetic regulation and a validated target in oncology.[14]

5-HT2C Receptor Agonism

Recent studies have identified spiro[chromene-2,4′-piperidine]s, a closely related variant, as a novel class of potent and selective agonists for the serotonin 2C (5-HT2C) receptor.[15] The 5-HT2C receptor is a key target for the treatment of various neuropsychiatric disorders. One of the lead compounds from this series demonstrated an EC50 of 121.5 nM with no activity at the related 5-HT2A or 5-HT2B receptors, highlighting the potential for achieving high selectivity with this scaffold.[15]

Quantitative Bioactivity Data Summary

The following tables summarize the reported bioactivities for representative derivatives of each scaffold, providing a quantitative basis for comparison.

Table 1: Bioactivity of Spiro[isochroman-piperidine] Derivatives

Compound TypeBiological Target/AssayActivity (IC50/EC50)Reference
1'-Alkylspiro[isochroman-piperidines]Inhibition of histamine releasePotent inhibition observed[2]

Table 2: Bioactivity of Spiro[chroman-piperidine] Derivatives

Compound/DerivativeBiological Target/AssayActivity (IC50/EC50)Reference
(R)-29GPR119 Agonism54 nM (EC50)[8]
Compound 16 (sulfonyl spacer)Cytotoxicity (MCF-7, A2780, HT-29)0.31 - 5.62 µM (IC50)[11][12][13]
7-chloro spiro[chromene-2,4′-piperidine]5-HT2C Receptor Agonism121.5 nM (EC50)[15]
Various derivativesHDAC InhibitionActivity demonstrated[14]

Mechanistic Insights and Signaling Pathways

The diverse bioactivities of these scaffolds are a direct consequence of their interaction with distinct cellular signaling pathways.

Spiro[chroman-piperidine] and GPR119/5-HT2C Signaling

GPR119 is a Gs-coupled receptor. Agonist binding by a spiro[chroman-piperidine] derivative initiates a cascade that activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[10] This, in turn, activates Protein Kinase A (PKA), which promotes the secretion of insulin and GLP-1.

GPR119_Signaling cluster_membrane Cell Membrane GPR119 GPR119 Receptor Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase ATP ATP Agonist Spiro[chroman- piperidine] Agonist Agonist->GPR119 Binds Gs->AC Activates cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Insulin / GLP-1 Secretion PKA->Response Promotes

Caption: Gs-protein signaling pathway initiated by GPR119 receptor agonists.

The 5-HT2C receptor, on the other hand, is primarily coupled to the Gq/11 signaling pathway.[1] Agonist binding by a spiro[chroman-piperidine] derivative activates phospholipase C (PLC), which cleaves PIP2 into IP3 and DAG. IP3 triggers the release of intracellular calcium, a key second messenger.

Gq_Signaling cluster_membrane Cell Membrane Receptor 5-HT2C Receptor Gq Gαq Receptor->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Agonist Spiro[chroman- piperidine] Agonist Agonist->Receptor Binds Gq->PLC Activates Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Triggers Response Cellular Response DAG->Response Leads to Ca_ER->Response Leads to

Caption: Gq-protein signaling pathway initiated by 5-HT2C receptor agonists.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed protocols for key bioassays mentioned in this guide.

Protocol 1: Histamine Release Assay from Mast Cells

This protocol is adapted from methodologies used in the evaluation of spiro[isochroman-piperidine] derivatives.[2][16][17]

Objective: To quantify the inhibitory effect of test compounds on induced histamine release from mast cells.

Materials:

  • Rat peritoneal mast cells or a suitable mast cell line (e.g., RBL-2H3).

  • Compound 48/80 (or other secretagogue like anti-IgE).

  • Test compounds (spiro[isochroman-piperidine] derivatives).

  • Physiological buffer (e.g., Tyrode's buffer or HBSS).

  • Reagents for histamine quantification (e.g., o-phthalaldehyde for fluorometric assay).

  • 96-well plates.

  • Fluorometric plate reader.

Procedure:

  • Cell Preparation: Isolate rat peritoneal mast cells or culture a mast cell line to the appropriate density. Wash and resuspend the cells in the physiological buffer.

  • Compound Incubation: Aliquot the cell suspension into a 96-well plate. Add the test compounds at various concentrations and incubate for a predetermined time (e.g., 10-15 minutes) at 37°C.

  • Stimulation: Add the histamine-releasing agent (e.g., compound 48/80) to each well, except for the spontaneous release controls. Incubate for a further 15-30 minutes at 37°C.

  • Termination: Stop the reaction by placing the plate on ice and centrifuging to pellet the cells.

  • Histamine Quantification: Carefully collect the supernatant. The histamine content in the supernatant is measured using a sensitive method, such as a fluorometric assay involving derivatization with o-phthalaldehyde. Total histamine content is determined by lysing an aliquot of cells.

  • Data Analysis: Calculate the percentage of histamine release for each condition. Plot the percentage inhibition against the concentration of the test compound to determine the IC50 value.

Histamine_Release_Workflow start Prepare Mast Cell Suspension add_cells Aliquot Cells into 96-well Plate start->add_cells add_compound Add Test Compound (Varying Concentrations) add_cells->add_compound incubate1 Incubate at 37°C add_compound->incubate1 add_stimulant Add Stimulant (e.g., Compound 48/80) incubate1->add_stimulant incubate2 Incubate at 37°C add_stimulant->incubate2 terminate Terminate Reaction (Ice & Centrifuge) incubate2->terminate collect_supernatant Collect Supernatant terminate->collect_supernatant quantify Quantify Histamine (Fluorometric Assay) collect_supernatant->quantify analyze Calculate % Inhibition & Determine IC50 quantify->analyze

Caption: Experimental workflow for the histamine release assay.

Protocol 2: cAMP Assay for GPR119 Agonist Activity

This protocol is designed to measure the increase in intracellular cAMP levels following GPR119 activation by spiro[chroman-piperidine] agonists.[18][19][20]

Objective: To determine the potency (EC50) and efficacy (Emax) of test compounds as GPR119 agonists.

Materials:

  • HEK293 cells (or other suitable cell line) stably expressing the human GPR119 receptor.

  • Cell culture medium.

  • Assay buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).

  • Test compounds (spiro[chroman-piperidine] derivatives).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well white opaque plates.

  • Plate reader compatible with the chosen assay technology.

Procedure:

  • Cell Plating: Seed the GPR119-expressing cells into 384-well plates and culture overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Cell Stimulation: Remove the culture medium from the cells. Add the test compounds at various concentrations to the wells.

  • Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.

  • Cell Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP assay kit according to the manufacturer's instructions.

  • Measurement: After a further incubation period, measure the signal (e.g., fluorescence ratio for HTRF) using a compatible plate reader.

  • Data Analysis: Generate a standard curve using known concentrations of cAMP. Convert the sample readings to cAMP concentrations. Plot the cAMP concentration against the test compound concentration and fit to a four-parameter logistic equation to determine the EC50 and Emax values.

Protocol 3: Anticancer Cytotoxicity (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of spiro[chroman-piperidine] derivatives on cancer cell lines.[11][12][21]

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, A2780, HT-29).

  • Complete cell culture medium.

  • Test compounds (spiro[chroman-piperidine] derivatives).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or acidified isopropanol).

  • 96-well plates.

  • Microplate reader (absorbance at ~570 nm).

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution in a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage viability against the compound concentration to determine the IC50 value.

Conclusion: Two Scaffolds, Two Distinct Paths in Drug Discovery

The head-to-head comparison of spiro[isochroman-piperidine] and spiro[chroman-piperidine] reveals a fascinating case of structural isomerism leading to divergent biological activities. The spiro[isochroman-piperidine] scaffold has been primarily exploited for its ability to inhibit histamine release, suggesting its potential in treating allergic disorders. Its rigid nature also makes it a valuable template for CNS drug design.

Conversely, the spiro[chroman-piperidine] scaffold has proven to be a remarkably versatile and "privileged" structure, yielding potent modulators of a diverse array of biological targets, including GPR119 for diabetes, various targets in oncology, and the 5-HT2C receptor for neuropsychiatric conditions.

For drug development professionals, the choice between these scaffolds is not one of superiority, but of strategic alignment with the therapeutic target of interest. The insights and data presented in this guide underscore the importance of subtle structural modifications in navigating the vast chemical space and unlocking novel therapeutic opportunities. The provided experimental protocols offer a robust framework for the continued exploration and characterization of these and other promising spirocyclic systems.

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A Researcher's Guide to Elucidating and Confirming the Binding Site of Spiro[isochroman-1,4'-piperidin]-3-one

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery, the identification and validation of a small molecule's binding site on its biological target are paramount. This critical step not only elucidates the mechanism of action but also paves the way for rational drug design and optimization. This guide provides a comprehensive, multi-faceted experimental strategy for researchers and drug development professionals to rigorously confirm the binding site of a novel compound, Spiro[isochroman-1,4'-piperidin]-3-one, on its putative protein target. While the specific target for this compound is not yet publicly established, this guide will proceed under a hypothetical scenario where "Protein X" has been identified as a primary biological target, and the objective is to definitively characterize the compound's binding interface.

The experimental workflow is designed to be a self-validating system, where orthogonal methods are employed to build a robust body of evidence. We will progress from initial computational predictions to direct biophysical binding confirmation, high-resolution structural elucidation, and finally, functional validation through mutagenesis.

Phase 1: In Silico Prediction of the Putative Binding Site

Before embarking on extensive wet-lab experiments, computational modeling can provide a valuable initial hypothesis of the binding site, guiding subsequent experimental design. Molecular docking simulations predict the preferred orientation and binding affinity of a ligand to a protein target.

A series of spiro[indoline-3, 4'-piperidine]-2-ones have been identified as inhibitors of the c-Met receptor tyrosine kinase, suggesting that similar scaffolds might target kinase domains[1]. Furthermore, computational studies have been successfully employed to understand the binding modes of piperidine-based compounds to targets like the sigma-1 receptor[2].

Experimental Protocol: Molecular Docking
  • Protein Preparation: Obtain the 3D structure of Protein X from the Protein Data Bank (PDB) or generate a homology model if no experimental structure is available. Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

  • Ligand Preparation: Generate a 3D conformation of this compound and perform energy minimization.

  • Docking Simulation: Utilize docking software (e.g., AutoDock, Glide, Gold) to dock the ligand into the putative binding pockets of Protein X. These pockets can be identified using pocket-finding algorithms or based on the location of known ligand-binding sites in homologous proteins.

  • Analysis of Results: Analyze the docking poses based on the scoring function and clustering. The pose with the lowest binding energy and in a well-defined pocket is considered the most probable binding mode. Identify the key amino acid residues predicted to interact with the compound.

Phase 2: Confirmation of Direct Binding and Affinity Determination

The initial step in experimental validation is to confirm a direct physical interaction between this compound and Protein X and to quantify the binding affinity. A suite of biophysical techniques should be employed, as each provides distinct and complementary information.[3][4][5][6]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time binding events at a sensor surface, providing kinetic data (association and dissociation rates) and the equilibrium dissociation constant (K D ).

Experimental Protocol: SPR Analysis

  • Immobilization: Covalently immobilize purified Protein X onto a sensor chip.

  • Binding Analysis: Flow a series of concentrations of this compound over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index, which is proportional to the mass of the compound binding to the immobilized protein.

  • Kinetic Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the on-rate (k a ), off-rate (k d ), and the dissociation constant (K D ).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding, providing a complete thermodynamic profile of the interaction (enthalpy, entropy, and stoichiometry) in addition to the binding affinity.[6]

Experimental Protocol: ITC Analysis

  • Sample Preparation: Place a solution of purified Protein X in the sample cell and a concentrated solution of this compound in the injection syringe.

  • Titration: Perform a series of injections of the compound into the protein solution.

  • Data Acquisition: Measure the heat released or absorbed after each injection.

  • Data Analysis: Integrate the heat-change peaks and fit the data to a binding isotherm to determine the binding affinity (K D ), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide atomic-level information about the binding interaction in solution.[7][8][9][10][11] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR, are particularly useful for detecting weak to moderate binding.

Experimental Protocol: STD NMR

  • Sample Preparation: Prepare a sample containing a mixture of Protein X and this compound in a suitable deuterated buffer.

  • Data Acquisition: Acquire two spectra: one with on-resonance saturation of the protein signals and another with off-resonance saturation.

  • Data Analysis: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from the protons of the compound that are in close proximity to the protein, thus identifying the binding epitope of the ligand.

Technique Information Obtained Advantages Disadvantages
SPR K D , k a , k dReal-time, label-free, high sensitivityRequires immobilization of one binding partner
ITC K D , n, ΔH, ΔSLabel-free, in-solution, thermodynamic dataRequires large amounts of pure protein
NMR Binding confirmation, ligand epitope mappingIn-solution, atomic-level detailRequires specialized equipment, lower throughput

Phase 3: High-Resolution Structural Characterization of the Binding Site

The most definitive method for identifying a binding site is to determine the high-resolution 3D structure of the protein-ligand complex. X-ray crystallography is the gold standard for this purpose.[12][13][14][15][16]

X-Ray Crystallography

This technique provides an atomic-resolution picture of the compound bound in the active site of the protein, revealing the precise interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.[12][14]

Experimental Protocol: Co-crystallization

  • Complex Formation: Incubate purified Protein X with a molar excess of this compound.

  • Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, buffers, pH, temperature) to find conditions that yield well-diffracting crystals of the complex.

  • Data Collection: Collect X-ray diffraction data from a suitable crystal using a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement (if a structure of the apo-protein is available). Refine the model of the protein-ligand complex against the experimental data.

  • Analysis: Analyze the final structure to identify the specific amino acid residues that form the binding pocket and interact with the compound.

G cluster_workflow Overall Experimental Workflow A Computational Docking (Hypothesis Generation) B Biophysical Confirmation (SPR, ITC, NMR) A->B Guides experimental design C High-Resolution Structure (X-Ray Crystallography) B->C Confirms direct binding D Binding Site Validation (Site-Directed Mutagenesis) C->D Identifies key residues D->B Validates structural data E Confirmed Binding Site D->E Definitive confirmation G cluster_mutagenesis Site-Directed Mutagenesis Workflow start Identify Key Residues (from X-ray structure) mutate Generate Mutant Proteins (e.g., Y123A, F234A) start->mutate express Express and Purify Mutant Proteins mutate->express bind Perform Binding Assays (SPR or ITC) express->bind analyze Compare K D of Mutants to Wild-Type bind->analyze

Caption: Workflow for binding site validation via mutagenesis.

Conclusion

Confirming the binding site of a novel compound like this compound is a meticulous process that requires the integration of computational, biophysical, structural, and biochemical approaches. By following the systematic workflow outlined in this guide, researchers can build a compelling and irrefutable case for the compound's binding site on its target. This detailed understanding is the cornerstone of successful structure-based drug design and the ultimate translation of a promising molecule into a therapeutic agent.

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A Comparative Benchmarking of Synthetic Routes to Spiro[isochroman-1,4'-piperidin]-3-one: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The spiro[isochroman-1,4'-piperidin]-3-one scaffold is a privileged motif in medicinal chemistry, forming the core of numerous compounds with significant central nervous system activity.[1][2][3] Its rigid, three-dimensional structure allows for precise orientation of pharmacophoric elements, leading to enhanced selectivity and improved pharmacokinetic profiles. This guide provides a comparative analysis of prominent synthetic routes to this valuable scaffold, offering experimental insights and a critical evaluation of their respective efficiencies.

Introduction to the this compound Core

The fusion of an isochromanone ring with a piperidine moiety at a spirocyclic center creates a unique chemical architecture. The isochromanone portion is a known pharmacophore, while the piperidine ring offers a versatile handle for modulating solubility, basicity, and interactions with biological targets. Consequently, efficient and scalable access to the this compound core is of paramount importance for drug discovery programs. This document will explore and contrast two primary synthetic strategies: a classical approach involving the condensation of a lithiated benzamide with a piperidone derivative and a plausible alternative route leveraging an intramolecular Pictet-Spengler-type cyclization.

Route 1: Condensation of a Lithiated Benzamide with 1-Methyl-4-piperidone

This approach, pioneered by Parham and co-workers, represents a robust and well-established method for the construction of the this compound skeleton.[4][5] The key transformation involves the nucleophilic addition of an ortho-lithiated N,N-dimethylbenzamide to 1-methyl-4-piperidone, followed by an acid-catalyzed intramolecular cyclization.

Reaction Mechanism

The reaction proceeds via a two-step sequence. First, ortho-lithiation of N,N-dimethylbenzamide with a strong base, such as sec-butyllithium, generates a potent nucleophile. This organolithium species then attacks the electrophilic carbonyl carbon of 1-methyl-4-piperidone. The resulting tertiary alcohol intermediate is subsequently cyclized under acidic conditions, with the amide oxygen acting as the nucleophile to displace the protonated hydroxyl group, forming the isochromanone ring.

Experimental Protocol

Step 1: Synthesis of 2-(1-methyl-4-hydroxypiperidin-4-yl)-N,N-dimethylbenzamide

  • To a solution of N,N-dimethylbenzamide (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C is added sec-butyllithium (1.1 eq, 1.4 M in cyclohexane) dropwise.

  • The resulting solution is stirred at -78 °C for 1 hour to ensure complete lithiation.

  • A solution of 1-methyl-4-piperidone (1.2 eq) in anhydrous THF is then added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired amino alcohol.

Step 2: Synthesis of 1'-Methylthis compound

  • The amino alcohol from the previous step is dissolved in a mixture of concentrated hydrochloric acid and glacial acetic acid.

  • The solution is heated at reflux for 4 hours.

  • The reaction mixture is cooled to room temperature and poured onto ice.

  • The solution is basified with a saturated aqueous sodium bicarbonate solution until a pH of 8-9 is reached.

  • The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield the final this compound.

Data Summary for Route 1
ParameterValue
Overall Yield ~60-70%
Number of Steps 2
Key Reagents N,N-dimethylbenzamide, sec-butyllithium, 1-methyl-4-piperidone
Purification Column chromatography, Recrystallization
Advantages and Disadvantages of Route 1
  • Advantages: This is a well-documented and reliable method. The starting materials are commercially available. The reaction conditions are standard for organometallic chemistry.

  • Disadvantages: Requires the use of a pyrophoric and moisture-sensitive organolithium reagent, which necessitates stringent anhydrous conditions and careful handling. The use of cryogenic temperatures adds to the operational complexity and cost on a larger scale.

Route 2: Intramolecular Pictet-Spengler-Type Cyclization

An alternative and potentially more convergent approach involves an intramolecular Pictet-Spengler-type reaction.[6][7][8] This strategy relies on the acid-catalyzed cyclization of a β-phenylethylamine derivative onto an iminium ion generated in situ. While not explicitly reported for the target molecule, this methodology is widely used for the synthesis of related spiro-piperidine systems and presents a compelling alternative.

Proposed Reaction Mechanism

The synthesis would commence with the preparation of a precursor containing both the piperidine and the phenylethylamine moieties. This precursor, upon treatment with an aldehyde or ketone, would form an intermediate iminium ion. An intramolecular electrophilic attack from the electron-rich aromatic ring onto the iminium ion would then lead to the formation of the spirocyclic system. Subsequent lactonization would furnish the desired isochromanone ring.

Hypothetical Experimental Protocol

Step 1: Synthesis of 2-(2-(piperidin-4-yl)ethyl)benzoic acid

  • This intermediate can be synthesized via several established routes, for instance, by the alkylation of a protected 4-bromoethylpiperidine with diethyl 2-bromobenzylmalonate, followed by hydrolysis and decarboxylation.

Step 2: Intramolecular Cyclization

  • A solution of 2-(2-(piperidin-4-yl)ethyl)benzoic acid (1.0 eq) and a suitable aldehyde, for example, formaldehyde (1.1 eq), in a solvent such as toluene is treated with a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid.

  • The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.

  • After completion of the reaction (monitored by TLC), the mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude product is then subjected to lactonization conditions, which might involve treatment with a dehydrating agent or further acid catalysis, to yield the this compound.

Projected Data Summary for Route 2
ParameterValue (Projected)
Overall Yield ~40-50%
Number of Steps 2-3 (depending on precursor synthesis)
Key Reagents 2-(2-(piperidin-4-yl)ethyl)benzoic acid, Formaldehyde, Acid catalyst
Purification Column chromatography
Advantages and Disadvantages of Route 2
  • Advantages: Avoids the use of pyrophoric organolithium reagents, making it potentially safer and more scalable. The reaction conditions are generally milder than those required for ortho-lithiation.

  • Disadvantages: The synthesis of the starting β-phenylethylamine precursor can be multi-step and may lower the overall efficiency. The success of the key intramolecular cyclization step is highly dependent on the substrate and reaction conditions, and may require significant optimization.

Comparative Analysis

FeatureRoute 1: Lithiated Benzamide CondensationRoute 2: Intramolecular Pictet-Spengler Cyclization
Reagent Safety Requires handling of pyrophoric sec-butyllithium.Generally safer, using common acid catalysts.
Scalability Challenging due to cryogenic and anhydrous conditions.Potentially more scalable.
Overall Yield Higher reported yields.Likely lower overall yield due to precursor synthesis.
Versatility Well-established for the target scaffold.Potentially adaptable for a wider range of analogs.
Operational Complexity High, requires specialized equipment and techniques.Moderate, uses standard laboratory glassware.

Visualizing the Synthetic Pathways

Route 1: Lithiated Benzamide Condensation Workflow

Route1 cluster_start Starting Materials N,N-dimethylbenzamide N,N-dimethylbenzamide Lithiation Lithiation N,N-dimethylbenzamide->Lithiation 1-methyl-4-piperidone 1-methyl-4-piperidone Condensation Condensation 1-methyl-4-piperidone->Condensation Lithiation->Condensation sec-BuLi, THF, -78°C Cyclization Cyclization Condensation->Cyclization HCl, Acetic Acid, Reflux Final_Product_1 This compound Cyclization->Final_Product_1

Caption: Workflow for the synthesis of this compound via Route 1.

Route 2: Intramolecular Pictet-Spengler-Type Cyclization Workflow

Route2 cluster_start_2 Starting Materials Precursor_Synthesis Precursor Synthesis Precursor 2-(2-(piperidin-4-yl)ethyl)benzoic acid Precursor_Synthesis->Precursor Pictet_Spengler Pictet-Spengler Reaction Precursor->Pictet_Spengler Formaldehyde, Acid Catalyst Lactonization Lactonization Pictet_Spengler->Lactonization Final_Product_2 This compound Lactonization->Final_Product_2

Caption: Proposed workflow for the synthesis of this compound via Route 2.

Conclusion and Future Perspectives

Both synthetic routes presented offer viable pathways to the medicinally important this compound scaffold. The choice of the optimal route will depend on the specific requirements of the research program, including the scale of the synthesis, available equipment, and safety considerations.

The lithiated benzamide condensation (Route 1) is a well-validated and high-yielding method, making it suitable for small to medium-scale synthesis where the handling of organolithium reagents is routine. For larger-scale campaigns or in environments where the use of pyrophoric reagents is restricted, the development of an intramolecular Pictet-Spengler-type cyclization (Route 2) presents a promising and potentially safer alternative, although it may require more extensive process optimization.

Future research in this area could focus on developing catalytic and asymmetric versions of these syntheses, which would provide enantiomerically pure this compound and its derivatives, further enhancing their utility in the development of next-generation therapeutics.

References

  • Parham, W. E., & Jones, T. M. (1976). Spiro[isobenzofuran-1(3H),4'-piperidin]-3-one and related compounds. The Journal of Organic Chemistry, 41(13), 2304–2307. [Link]

  • Parham, W. E., Egberg, D. C., Sayed, Y. A., & Thraikill, R. W. (1976). Spiro piperidines. 1. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidin]-3-ones, spiro[isobenzofuran-1(3H),4'-piperidines], and spiro[isobenzotetrahydrothiophene-1(3H),4'-piperidines]. The Journal of Organic Chemistry, 41(15), 2628–2632. [Link]

  • Cannon, J. G., et al. (1976). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry, 19(11), 1315-1324. [Link]

  • Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842. [Link]

  • Parham, W. E., & Bradsher, C. K. (1982). Aromatic organolithium reagents. Accounts of Chemical Research, 15(10), 300-305. [Link]

  • Abou-Gharbia, M., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry, 66(7), 5036–5055. [Link]

  • Dalton, C. R., et al. (2014). Synthesis and derivatisation of a novel spiro[1-benzofuran-2,4′-piperidin]-3-one scaffold. Organic & Biomolecular Chemistry, 12(42), 8496-8506. [Link]

  • Stöckigt, J., Antonchick, A. P., Wu, F., & Waldmann, H. (2011). The Pictet–Spengler reaction in total synthesis of natural products. Angewandte Chemie International Edition, 50(37), 8538-8564. [Link]

  • O'Brien, P., & Slawin, A. M. Z. (2003). The Pictet-Spengler Reaction: A Classic Reaction Revisited. Angewandte Chemie International Edition, 42(26), 2936-2939. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Spiro[isochroman-1,4'-piperidin]-3-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and protecting our ecosystem. This guide provides a detailed, step-by-step protocol for the proper disposal of Spiro[isochroman-1,4'-piperidin]-3-one, a heterocyclic compound often used as a structural scaffold in medicinal chemistry.[1][2][3] Our approach is grounded in the precautionary principle, synthesizing established regulatory standards with practical, field-proven insights.

Hazard Assessment & The Precautionary Principle

A thorough review of available safety data is the foundation of any disposal plan. For this compound hydrochloride (CAS: 173944-52-0), the Safety Data Sheet (SDS) indicates a significant lack of ecotoxicity data; information regarding its persistence, degradability, and bioaccumulative potential is not available.[4]

In the absence of comprehensive data, we must apply the precautionary principle . This means treating the substance as potentially hazardous until proven otherwise. This approach is informed by analyzing the compound's structural motifs:

  • Piperidine Moiety: Piperidine and its derivatives are often classified as acutely toxic, corrosive, and environmentally hazardous.[5] The base compound, piperidine, is known to be harmful to aquatic life and can cause severe skin burns and eye damage.

  • Isochroman Core: The isochroman scaffold is a privileged structure in medicinal chemistry, recognized for its diverse biological activities.[1][6] This inherent bioactivity necessitates careful handling to prevent unintended environmental release.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound for any procedure, including waste consolidation, all personnel must be equipped with the appropriate PPE. This is a non-negotiable standard operating procedure mandated by the Occupational Safety & Health Administration (OSHA).[8][9]

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against potential splashes.

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A flame-retardant lab coat or chemical-resistant apron is essential.

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[8]

Waste Segregation & Containment Protocol

Proper segregation at the point of generation is the most critical step in a compliant waste management program.[10] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.

Step 1: Waste Classification Immediately classify all waste materials associated with this compound.

  • Solid Waste: Unused or expired pure compound, contaminated consumables (e.g., weigh boats, wipes, contaminated PPE).

  • Liquid Waste: Solutions containing the compound, solvents used for rinsing contaminated glassware. This stream should be further classified as non-halogenated or halogenated, depending on the solvent used.

  • Sharps Waste: Contaminated needles, syringes, or glass pipettes must be disposed of in a designated, puncture-proof sharps container.[10]

Step 2: Container Selection and Labeling Select chemically compatible containers for waste accumulation.[10] All containers must be sealed when not in use and clearly labeled according to OSHA's Hazard Communication Standard and EPA regulations.[11][12]

Waste TypeRecommended ContainerKey Labeling Information
Solid Waste Wide-mouth HDPE or glass jar with a screw-top lid."Hazardous Waste," "this compound, Solid," List of known contaminants, Hazard Pictograms (e.g., Irritant, Health Hazard), Accumulation Start Date.
Liquid Waste (Non-Halogenated) HDPE or glass solvent bottle with a screw-top lid."Hazardous Waste," "this compound in [Solvent Name]," "Non-Halogenated," Hazard Pictograms, Accumulation Start Date.
Contaminated Sharps Puncture-proof, sealable sharps container."Hazardous Waste Sharps," "Biohazard" symbol (if applicable), "Contaminated with this compound."

Decontamination & Spill Management

Glassware and Surface Decontamination: Glassware that has come into contact with the compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The first two rinsates must be collected as hazardous liquid waste. The third rinsate can then be used, followed by a standard wash with soap and water. Surfaces should be wiped down with a solvent-dampened cloth, with the cloth being disposed of as solid hazardous waste.

Small Spill Response:

  • Ensure the area is well-ventilated and alert colleagues.

  • Wearing full PPE, contain the spill using an appropriate absorbent material (e.g., vermiculite or a chemical spill pillow).

  • For a solid spill, carefully sweep the material into a labeled hazardous waste container, avoiding dust generation.

  • For a liquid spill, cover with absorbent, allow it to soak, and then carefully scoop the material into a labeled hazardous waste container.

  • Wipe the spill area with a solvent-dampened cloth and dispose of the cloth as solid hazardous waste.

The Disposal Pathway: A Step-by-Step Workflow

The ultimate disposal of this compound must be handled by licensed professionals in accordance with institutional protocols and federal regulations.[13][14] The following workflow outlines the process from the researcher's perspective.

DisposalWorkflow generation Waste Generation (Solid, Liquid, Sharps) assessment Hazard Assessment (Treat as Hazardous) generation->assessment Classify solid_waste Solid Waste Container (Labeled HDPE Jar) assessment->solid_waste Solid liquid_waste Liquid Waste Container (Labeled Solvent Bottle) assessment->liquid_waste Liquid storage Satellite Accumulation Area (In Lab, < 55 gal) solid_waste->storage Store liquid_waste->storage Store pickup EHS Pickup Request storage->pickup Request disposal Final Disposal (Licensed Facility) pickup->disposal Transport incineration Controlled Incineration with Flue Gas Scrubbing disposal->incineration Process

Caption: Decision workflow for the compliant disposal of this compound waste.

Workflow Steps:

  • Point of Generation: Collect waste in the appropriate, pre-labeled container as described in Section 3.

  • Satellite Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area within your laboratory. This area must be under the control of the laboratory personnel.

  • Coordinate with EHS: Once the container is full, or as per your institution's schedule, contact your Environmental Health & Safety (EHS) department to arrange for a waste pickup.

  • Final Disposition: The EHS department will transport the waste to a licensed hazardous waste treatment, storage, and disposal facility (TSDF). The recommended and most effective method for destroying this type of organic compound is controlled incineration with flue gas scrubbing .[4] This high-temperature process ensures the complete destruction of the molecule, preventing its release into the environment.

Regulatory Framework: Adherence to National Standards

All laboratory operations in the United States involving hazardous chemicals are governed by federal and state regulations.

  • Occupational Safety & Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the creation of a written Chemical Hygiene Plan (CHP) .[9] Your laboratory's CHP is the primary document outlining specific procedures for safe handling and waste management.[8]

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA) , establishes the framework for managing hazardous waste from "cradle to grave."[12] The prohibition on sewering hazardous pharmaceutical waste is a key component of these regulations.[7]

By following the detailed procedures in this guide, you are not only ensuring your personal safety but also upholding the scientific community's responsibility to regulatory compliance and environmental protection. Always consult your institution's specific Chemical Hygiene Plan and EHS department for guidance.

References

  • OSHA Compliance For Laboratories. US Bio-Clean. Available at: [Link]

  • This compound | C13H15NO2 | CID 22660714. PubChem, National Institutes of Health. Available at: [Link]

  • 1'-Methylthis compound | C14H17NO2 | CID 14976643. PubChem, National Institutes of Health. Available at: [Link]

  • Spiro(indole-3,4'-piperidin)-2(1H)-one | C12H14N2O | CID 18435788. PubChem, National Institutes of Health. Available at: [Link]

  • Laboratory Safety Guidance. Occupational Safety & Health Administration (OSHA). Available at: [Link]

  • Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Lab Manager. Available at: [Link]

  • Spiro[isoindoline-1,4'-piperidin]-3-one | C12H14N2O | CID 15548169. PubChem, National Institutes of Health. Available at: [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Missouri Southern State University. Available at: [Link]

  • OSHA Factsheet Laboratory Safety Chemical Hygiene Plan. Occupational Safety & Health Administration (OSHA). Available at: [Link]

  • Catalytic Asymmetric Synthesis of Isochroman Derivatives | Request PDF. ResearchGate. Available at: [Link]

  • Safety Data Sheet - Special mixture Spiro 1. SOL Group. Available at: [Link]

  • Research progress in biological activities of isochroman derivatives | Request PDF. ResearchGate. Available at: [Link]

  • (PDF) Synthesis of Functionalised Isochromans: Epoxides as Aldehyde Surrogates in Hexafluoroisopropanol. ResearchGate. Available at: [Link]

  • Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. Chemical Science (RSC Publishing), The Royal Society of Chemistry. Available at: [Link]

  • EPA Regulations for Healthcare & Pharmaceuticals. Stericycle. Available at: [Link]

  • Hazardous Waste. US Environmental Protection Agency (EPA). Available at: [Link]

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. US Environmental Protection Agency (EPA). Available at: [Link]

  • Isochroman synthesis. Organic Chemistry Portal. Available at: [Link]

  • Management of Hazardous Waste Pharmaceuticals. US Environmental Protection Agency (EPA). Available at: [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.